molecular formula C6H11NO B2469008 5-Azaspiro[2.4]heptan-7-ol CAS No. 944258-72-4

5-Azaspiro[2.4]heptan-7-ol

Cat. No.: B2469008
CAS No.: 944258-72-4
M. Wt: 113.16
InChI Key: BHIQRZLQBMERJY-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-7-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIQRZLQBMERJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: Synthesis and Characterization of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-azaspiro[2.4]heptane framework represents a valuable sp³-rich scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides novel exit vectors for substituent placement, often leading to improved physicochemical properties such as solubility and metabolic stability compared to traditional flat, aromatic rings. This guide provides a detailed technical overview of the synthesis and characterization of 5-Azaspiro[2.4]heptan-7-ol, a key functionalized building block. We will explore a robust synthetic strategy, detail a step-by-step experimental protocol for a protected precursor, N-Boc-5-azaspiro[2.4]heptan-7-ol, and discuss the critical analytical techniques required for its structural elucidation. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel molecular entities for drug discovery.

Introduction: The Strategic Value of the 5-Azaspiro[2.4]heptane Scaffold

In the pursuit of novel therapeutics, the structural complexity of a molecule is paramount. The concept of "escaping flatland" by incorporating non-aromatic, three-dimensional scaffolds has become a guiding principle in drug design to enhance target selectivity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The 5-azaspiro[2.4]heptane core, which fuses a pyrrolidine ring with a cyclopropane ring at the C4 position, is an exemplary embodiment of this principle.

This spirocyclic system offers several advantages:

  • Structural Rigidity: The fused ring system locks the conformation, reducing the entropic penalty upon binding to a biological target.

  • Precise Vectorial Display: Substituents on the scaffold are projected into well-defined regions of three-dimensional space, enabling fine-tuning of interactions with protein binding pockets.

  • Novel Chemical Space: It serves as a bioisostere for more common motifs like piperidine or even aromatic rings, allowing for exploration of new intellectual property space.[1]

The target molecule, this compound, is a particularly useful derivative. The hydroxyl group provides a versatile synthetic handle for further functionalization, allowing for its incorporation into larger, more complex active pharmaceutical ingredients (APIs). Derivatives of this scaffold are key components in advanced therapeutics, including inhibitors of the Hepatitis C virus (HCV) NS5A protein, such as Ledipasvir.[2][3]

Retrosynthetic Analysis and Strategic Considerations

A robust synthesis of this compound requires careful planning. A logical retrosynthetic analysis reveals a practical pathway from common starting materials.

The primary disconnection is the final deprotection step, revealing the necessity of a nitrogen protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The hydroxyl group can be installed via the reduction of a corresponding ketone or carboxylic acid. This leads back to a key intermediate: a protected 5-azaspiro[2.4]heptane-6-carboxylic acid. The critical spirocyclic core itself is most efficiently constructed via the cyclopropanation of a 4-methyleneproline derivative. This general strategy is a well-established method for preparing such spirocycles.[4]

This analysis leads to a practical forward synthesis involving three key transformations:

  • Boc Protection: Installation of the Boc group on a proline-based starting material.

  • Cyclopropanation: Formation of the spiro-cyclopropane ring.

  • Reduction: Conversion of a carbonyl group at the C7 position (or a related C6 carboxyl) to the desired C7-hydroxyl group.

Synthetic Pathway and Mechanism

The most field-proven approach to the 5-azaspiro[2.4]heptane core involves the cyclopropanation of a 4-methyleneproline derivative. The Simmons-Smith reaction or its variants (e.g., using diethylzinc and diiodomethane) are the methods of choice for this transformation.

Mechanism Insight: The Simmons-Smith Cyclopropanation The active species in this reaction is an organozinc carbenoid, typically (iodomethyl)zinc iodide (IZnCH₂I). This species delivers a methylene group (:CH₂) to the double bond of the 4-methyleneproline substrate. The reaction proceeds via a concerted mechanism, where the C-C bond formation and the breaking of the C-I and C-Zn bonds occur simultaneously through a "butterfly" transition state. This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. The use of a chiral starting material, such as an enantiomerically pure proline derivative, allows for the synthesis of an enantiomerically pure product.[2][4]

The overall synthetic workflow is visualized below.

G cluster_0 Synthesis of N-Boc-5-azaspiro[2.4]heptan-7-ol Start 4-Methyleneproline Derivative Inter1 (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic Acid Start->Inter1 1. Boc Protection 2. Cyclopropanation (e.g., Et₂Zn, CH₂I₂) Product N-Boc-5-azaspiro[2.4]heptan-7-ol Inter1->Product Reduction (e.g., BH₃·THF or LiAlH₄)

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of N-Boc protected this compound, starting from the corresponding carboxylic acid, a known intermediate.[2][3]

Workflow Visualization

G cluster_0 Experimental Workflow A 1. Reagent Preparation - Dissolve carboxylic acid in dry THF - Cool to 0 °C under N₂ B 2. Reduction Reaction - Add reducing agent (e.g., BH₃·THF) dropwise - Warm to RT and stir for 12-18h A->B C 3. Reaction Quench - Cool to 0 °C - Slowly add methanol, then water B->C D 4. Aqueous Workup - Extract with ethyl acetate - Wash with brine C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography D->E F 6. Characterization - ¹H NMR, ¹³C NMR, MS E->F

Caption: Step-by-step experimental laboratory workflow.

Step-by-Step Methodology: Reduction to N-Boc-5-azaspiro[2.4]heptan-7-ol

  • Materials & Reagents:

    • (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq)

    • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF (approx. 2.0-3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. Dissolve the solid in anhydrous THF (approx. 0.1 M concentration).

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Addition of Reducing Agent: Add the BH₃·THF solution dropwise via syringe over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases. Safety Note: This is an exothermic process that releases hydrogen gas. Follow by the slow addition of water.

    • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-5-azaspiro[2.4]heptan-7-ol.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The N-Boc protected alcohol will exhibit distinct signals in various spectroscopic analyses.

Technique Expected Observation Interpretation
¹H NMR Singlet, ~1.45 ppm (9H)Protons of the tert-butyl group on the Boc protector.
Multiplet, ~3.5-3.8 ppm (1H)Proton on the carbon bearing the hydroxyl group (C7-H).
Multiplets, ~3.2-3.6 ppm (2H)Protons on the pyrrolidine ring adjacent to the nitrogen (C6-H₂).
Multiplets, ~0.4-0.8 ppm (4H)Diagnostic upfield signals for the four protons on the cyclopropane ring.
¹³C NMR ~154 ppmCarbonyl carbon of the Boc group.
~80 ppmQuaternary carbon of the tert-butyl group.
~65 ppmCarbon bearing the hydroxyl group (C7).
~60 ppmSpirocyclic quaternary carbon (C4).
~28.5 ppmMethyl carbons of the tert-butyl group.
~5-15 ppmUpfield signals for the carbons of the cyclopropane ring.
Mass Spec (ESI+) m/z = 214.14 [M+H]⁺, 236.12 [M+Na]⁺Confirms the molecular weight of N-Boc-5-azaspiro[2.4]heptan-7-ol (C₁₁H₁₉NO₃, MW: 213.27).
IR Spectroscopy Broad peak at ~3400 cm⁻¹O-H stretch of the alcohol.
Strong peak at ~1680 cm⁻¹C=O stretch of the Boc carbamate.
Peaks at ~2850-2980 cm⁻¹C-H stretches of the aliphatic framework.

Deprotection to Yield the Final Compound

The final step to obtain this compound is the removal of the Boc protecting group. This is typically achieved under strong acidic conditions.

  • Protocol: The purified N-Boc-5-azaspiro[2.4]heptan-7-ol is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are then removed under reduced pressure to yield the desired product, typically as a TFA or HCl salt.

Conclusion

This compound is a valuable, functionalized building block for modern drug discovery programs. Its synthesis is achievable through a logical, multi-step sequence starting from proline derivatives. The key transformations include Boc protection, Simmons-Smith-type cyclopropanation, and reduction of a carbonyl functionality. The protocols and characterization data presented in this guide provide a solid foundation for researchers to synthesize and utilize this and related spirocyclic scaffolds in the development of next-generation therapeutics. The successful application of such structures in potent orexin receptor antagonists and antiviral agents underscores the immense potential of this molecular framework.[5][6]

References

A Technical Guide to the Physicochemical Properties of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the core physicochemical properties of the novel spirocyclic scaffold, 5-Azaspiro[2.4]heptan-7-ol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides field-proven methodologies for the comprehensive characterization of this and similar novel chemical entities. The unique spirocyclic nature of this compound, featuring a constrained three-dimensional architecture, presents both opportunities and challenges in drug design, making a thorough understanding of its fundamental properties paramount for its successful application in therapeutic development.

Molecular Structure and Core Attributes

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring fused to a cyclopropane ring in a spirocyclic arrangement. The presence of a secondary amine and a hydroxyl group introduces key functionalities that are critical to its chemical behavior and potential biological activity.

PropertyValueSource
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol Calculated
Monoisotopic Mass 113.08406 Da[1]
CAS Number Not explicitly available for the free base; 2752149-34-9 for (R)-enantiomer HCl salt

The rigid spirocyclic core is a desirable feature in modern drug discovery, as it can offer improved metabolic stability and novel intellectual property. However, this rigidity also influences the molecule's solubility and interactions with biological targets.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It governs the extent of ionization at a given pH, which in turn dictates solubility, permeability, and target binding. For this compound, the secondary amine is the primary basic center.

Predicted pKa

While experimental data for this specific molecule is not publicly available, computational models and data from structurally related amines can provide a reliable estimate. The pKa of cyclic amines is influenced by ring strain and substitution.[2] Based on similar saturated nitrogen heterocycles, the pKa of the secondary amine in this compound is predicted to be in the range of 9.5 - 10.5 . This indicates that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form.

Experimental Protocol for pKa Determination: Potentiometric Titration

The gold-standard method for pKa determination is potentiometric titration, a robust and accurate technique.[3]

Principle: This method involves the gradual addition of a titrant (an acid) to a solution of the compound and monitoring the resulting change in pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is limited.

  • Instrument Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration: Place the pH electrode in the analyte solution and begin adding a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated. For more accurate determination, the first derivative of the titration curve can be plotted, with the peak of the derivative corresponding to the equivalence point.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Dissolve Compound in H2O C Titrate with Standard Acid A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot pH vs. Volume D->E F Determine pKa from Inflection Point E->F

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] The partition coefficient (LogP) is used for non-ionizable compounds, while the distribution coefficient (LogD) is used for ionizable compounds at a specific pH.

Predicted Lipophilicity

Computational methods provide an initial assessment of lipophilicity. For this compound hydrochloride, a predicted XlogP of -0.4 is available from PubChem.[1] A related compound, (R)-7-amino-5-azaspiro[2.4]heptan-4-one, has a computed LogP of -0.7763.[5] These negative values suggest that the compound is predominantly hydrophilic. The LogD at pH 7.4 (LogD₇.₄) would be even lower (more hydrophilic) due to the protonation of the secondary amine.

Experimental Protocol for LogD₇.₄ Determination: Shake-Flask Method

The traditional shake-flask method remains a reliable, albeit low-throughput, technique for determining LogP and LogD.[6][7]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (at pH 7.4 for LogD₇.₄). The concentration of the compound in each phase is then measured to determine the distribution coefficient.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate overnight.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G A {Phase Preparation|Pre-saturate n-octanol and buffer} B {Partitioning|Add compound to phases} A->B C {Equilibration|Shake to equilibrium} B->C D {Phase Separation|Centrifuge} C->D E {Quantification|Measure concentration in each phase} D->E F {Calculation|LogD = log([Octanol]/[Aqueous])} E->F

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development. Given its predicted hydrophilic nature, this compound is expected to have good aqueous solubility, particularly at acidic pH where the amine is fully protonated.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent system at equilibrium.

Principle: An excess of the solid compound is equilibrated with the solvent over an extended period. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Filter the samples to remove undissolved solid. A syringe filter with a low-binding membrane (e.g., PVDF) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV.

  • Result Reporting: Express the solubility in units such as mg/mL or µM.

Spectroscopic Characterization

A full spectroscopic characterization is essential to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the overall structure. The diastereotopic protons of the cyclopropane and pyrrolidine rings are expected to show complex splitting patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (around 3300 cm⁻¹) and the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹).

Conclusion

This compound is a promising scaffold with physicochemical properties that suggest it is a good starting point for the development of water-soluble drug candidates. Its basicity, governed by the secondary amine, will be a key determinant of its behavior in biological systems. The methodologies outlined in this guide provide a robust framework for the empirical determination of its key physicochemical properties. A thorough understanding of these parameters is not merely an academic exercise; it is a critical, foundational step in the rational design and successful development of novel therapeutics.

References

Elucidating the Molecular Architecture of 5-Azaspiro[2.4]heptan-7-ol: A Comprehensive NMR-Based Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spirocyclic scaffolds, in particular, are of increasing interest due to their unique three-dimensional topologies which can offer improved pharmacological properties. This guide provides an in-depth, practical walkthrough of the complete structure determination of 5-azaspiro[2.4]heptan-7-ol, a representative azaspiro compound, using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of methods to a logical, causality-driven narrative, explaining not just what was done, but why each experiment was chosen and how the resulting data interlink to provide an unambiguous structural assignment. This document is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy as a primary tool for molecular characterization.

Introduction: The Challenge of the Spirocyclic Core

The this compound molecule presents a fascinating structural puzzle. Its core features include a spirocyclic junction, where a cyclopropane and a pyrrolidine ring share a single quaternary carbon atom (C4). This arrangement introduces significant conformational rigidity and creates a unique electronic environment for each nucleus. The presence of a nitrogen atom within the five-membered ring and a hydroxyl group further complicates the NMR spectra due to their heteroatomic influence and the potential for diastereotopicity.

The primary challenge lies in unequivocally assigning every proton and carbon signal and confirming the connectivity across the entire molecule, especially around the non-protonated spirocenter. A simple one-dimensional (1D) ¹H or ¹³C NMR spectrum is insufficient for this task. Therefore, a multi-pronged approach employing a series of two-dimensional (2D) NMR experiments is not just beneficial, but essential.[1][2][3]

The Strategic Workflow: A Self-Validating Approach

Our approach to elucidating the structure of this compound is designed as a self-validating system. Each experiment provides a piece of the puzzle, and the final structure is only confirmed when all data sets are in complete agreement. The workflow is designed to be efficient, starting with broad-spectrum analysis and progressively moving to more specific correlation experiments.

G cluster_1 2D Homonuclear Correlation cluster_2 2D Heteronuclear Correlation cluster_3 Final Structure Verification H1 ¹H NMR (Proton Environments & Multiplicity) C13 ¹³C NMR (Carbon Count) DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity Editing) COSY ¹H-¹H COSY (Vicinal Proton Coupling) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Structure Final Structure of This compound HMBC->Structure

Figure 1: The logical workflow for the NMR-based structure elucidation of this compound.

Experimental Protocols & Data Interpretation

Sample Preparation

A crucial, yet often overlooked, step is meticulous sample preparation. For optimal results, the following protocol is recommended:

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, if proton exchange from the -OH and -NH groups is problematic, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to resolve these signals. For this guide, we will assume the use of CDCl₃.

  • Concentration: A concentration of 5-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality data on a modern NMR spectrometer (e.g., 500 MHz or higher).[4]

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Step 1: 1D NMR Spectroscopy (¹H, ¹³C, and DEPT)

The initial 1D experiments provide the fundamental census of protons and carbons in the molecule.

  • ¹H NMR: This spectrum reveals the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their multiplicity (splitting pattern, which hints at neighboring protons).

  • ¹³C NMR: This spectrum shows the number of unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a critical experiment for determining the type of each carbon atom. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like our spirocenter) are absent from the DEPT-135 spectrum.[5]

Hypothetical NMR Data for this compound:

Atom NumberPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)DEPT-135
1 & 20.5 - 0.9m4H~10Negative
4---~40Absent
62.8 - 3.2m2H~55Negative
74.0 - 4.2t1H~70Positive
NH1.5 - 2.5br s1H--
OH1.8 - 3.0br s1H--

Note: This data is predicted based on chemical shift principles and data from similar structures. Actual experimental values may vary.

From this initial data, we can deduce:

  • The presence of a highly shielded 4H multiplet, characteristic of cyclopropane protons.

  • A quaternary carbon (C4) is confirmed by its absence in the DEPT-135 spectrum.

  • A CH group (C7) is present, likely the carbon bearing the hydroxyl group due to its downfield shift (~70 ppm).

  • A CH₂ group (C6) adjacent to the nitrogen is also identified.

Step 2: ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is the first step in mapping the proton connectivity. It reveals which protons are coupled to each other, typically through two or three bonds.[4][6] Cross-peaks in the 2D spectrum connect protons that are scalar-coupled.

Interpretation of the COSY Spectrum:

  • We would expect to see strong cross-peaks between the protons on C1 and C2, indicating they are part of the same spin system (the cyclopropane ring).

  • A crucial correlation would be observed between the proton on C7 (H7) and the protons on C6 (H6). This establishes the -CH(OH)-CH₂-N- fragment.

Figure 2: Key expected correlations in the ¹H-¹H COSY spectrum.

Step 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment definitively connects each proton to the carbon atom it is directly attached to.[7] This is a highly sensitive and reliable experiment for creating a direct C-H bond map of the molecule.

Interpretation of the HSQC Spectrum:

  • A cross-peak will appear for each protonated carbon, correlating the ¹H chemical shift on one axis with the ¹³C chemical shift on the other.

  • The signal at ~4.1 ppm in the ¹H dimension will correlate with the carbon at ~70 ppm, confirming this is the C7-H7 pair.

  • The multiplet between 2.8-3.2 ppm will correlate with the carbon at ~55 ppm, assigning the C6-H6 pair.

  • The upfield protons (0.5-0.9 ppm) will correlate with the carbon at ~10 ppm, assigning the C1/C2-H1/H2 pairs of the cyclopropane ring.

Step 4: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[6][7] This allows us to connect the molecular fragments identified by COSY and HSQC, especially across quaternary centers.

Interpretation of the HMBC Spectrum: This is where the structure is truly locked into place. Key expected correlations include:

  • Protons on C1/C2 to C4: The protons of the cyclopropane ring should show a correlation to the spiro-carbon (C4), unequivocally establishing the spirocyclic junction.

  • Protons on C6 to C4 and C7: The H6 protons should show correlations to both the spiro-carbon (C4) and the alcohol-bearing carbon (C7), linking the five-membered ring to the spirocenter.

  • Proton on C7 to C6: The H7 proton will show a correlation to C6, confirming the connection already suggested by COSY.

G C1_2 C1/C2 C4 C4 (Spiro) C6 C6 C7 C7 H1_2 H1/H2 H1_2->C4 ³J H6 H6 H6->C4 ²J H6->C7 ²J H7 H7 H7->C6 ²J

References

Spectroscopic Characterization of 5-Azaspiro[2.4]heptan-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel spirocyclic compound, 5-Azaspiro[2.4]heptan-7-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical infrared (IR) and mass spectrometry (MS) characteristics of the molecule. In the absence of published experimental spectra for this specific compound, this guide leverages predictive data and fundamental spectroscopic principles to offer a robust framework for its identification and characterization.

Introduction

This compound is a unique saturated heterocyclic compound featuring a spirocyclic junction between a cyclopropane and a pyrrolidine ring, with a hydroxyl group on the five-membered ring. This distinct architecture makes it an interesting scaffold for medicinal chemistry and drug discovery. Accurate spectroscopic characterization is the cornerstone of validating the synthesis and purity of such novel chemical entities. This guide provides the foundational spectroscopic information necessary for researchers working with this or structurally related molecules.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard and effective method for the analysis of small, volatile organic molecules like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column to separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M•+) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Predicted Mass Spectrum Analysis

The molecular formula for this compound is C₆H₁₁NO, with a monoisotopic mass of 113.0841 g/mol . The predicted m/z values for various adducts under different ionization conditions are provided by PubChem[1].

AdductPredicted m/z
[M+H]⁺114.09134
[M+Na]⁺136.07328
[M-H]⁻112.07678
[M]•+113.08351
[M+H-H₂O]⁺96.08132

Table 1: Predicted m/z values for this compound and its common adducts. Data sourced from PubChem[1].

Plausible Fragmentation Pathway

The structure of this compound suggests several likely fragmentation pathways under electron ionization. The presence of the nitrogen and oxygen atoms, as well as the strained cyclopropane ring, will influence how the molecular ion breaks apart.

A key fragmentation mechanism for amines is alpha-cleavage, where a bond adjacent to the nitrogen atom is broken, leading to a stable, resonance-stabilized cation[2]. For alcohols, a common fragmentation is the loss of a water molecule.

Below is a diagram illustrating a plausible fragmentation pathway for the molecular ion of this compound.

fragmentation M [C₆H₁₁NO]•+ m/z = 113 frag1 [C₅H₈N]⁺ m/z = 82 M->frag1 - CH₂OH frag2 [C₆H₉N]•+ m/z = 95 M->frag2 - H₂O frag3 [C₄H₈N]⁺ m/z = 70 M->frag3 - C₂H₃O

A plausible fragmentation pathway for this compound.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an invaluable tool for identifying the functional groups present in a compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a non-volatile solid or liquid sample like this compound, ATR FT-IR is a convenient and widely used technique.

  • Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.

  • Sample Application: A small amount of the neat sample is placed directly onto the ATR crystal.

  • Sample Spectrum: The IR spectrum of the sample is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups: the O-H group of the alcohol, the N-H group of the secondary amine, and the C-H and C-C bonds of the aliphatic spirocyclic framework.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Alcohol)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.[3]
N-H Stretch (Secondary Amine)3300 - 3500Medium, SharpThis peak may be obscured by the broad O-H stretch.[2]
C-H Stretch (sp³ C-H)2850 - 3000StrongCharacteristic of the alkane-like portions of the molecule.[4]
C-H Bending1350 - 1480Medium
C-O Stretch (Secondary Alcohol)1000 - 1260Strong
C-N Stretch1020 - 1250Medium
N-H Bending1550 - 1650Medium

Table 2: Predicted characteristic IR absorption bands for this compound.

The overall experimental workflow for the spectroscopic characterization of a novel compound like this compound is summarized in the diagram below.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize this compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (GC-MS) purification->ms Obtain Molecular Weight & Fragmentation Pattern ir Infrared Spectroscopy (FT-IR) purification->ir Identify Functional Groups interpretation Correlate MS and IR Data with Proposed Structure ms->interpretation ir->interpretation validation Confirm Structure and Purity interpretation->validation

Workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry and infrared spectroscopy data for this compound. While experimental data is not yet publicly available, the theoretical analysis presented here, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers. The detailed protocols and expected spectral features will aid in the identification, characterization, and purity assessment of this novel spirocyclic compound, thereby supporting its potential applications in medicinal chemistry and drug development. It is imperative that any experimentally obtained data be compared against these predictions to confirm the identity of the synthesized molecule.

References

Foreword: Bridging Theory and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Azaspiro[2.4]heptan-7-ol

In the landscape of contemporary pharmaceutical research, the journey from a promising molecular scaffold to a viable drug candidate is both complex and resource-intensive. Spirocyclic systems, such as this compound, are of increasing interest due to their inherent three-dimensionality, a feature that can lead to improved binding affinity and novel intellectual property.[1] Computational chemistry, and specifically quantum chemical (QC) calculations, serves as a powerful compass in navigating this journey, offering unparalleled insights into molecular structure, stability, and reactivity.[2][3]

This guide, intended for researchers, medicinal chemists, and computational scientists, provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound. Moving beyond a mere list of steps, we will delve into the causality behind methodological choices, ensuring that each stage of the computational workflow is not only understood but is also a self-validating system. Our objective is to equip you with the theoretical grounding and practical steps necessary to leverage QC methods for accelerating drug discovery and development.[4][5]

The Theoretical Framework: Selecting the Optimal Computational Methodology

The predictive power of any quantum chemical calculation is fundamentally determined by two choices: the theoretical method and the basis set.[6] This decision is always a pragmatic balance between the desired accuracy and the available computational resources.[7]

Method Selection: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) has become the de facto standard due to its exceptional balance of computational efficiency and predictive accuracy.[8][9][10] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density.[8][11]

  • The Exchange-Correlation Functional: B3LYP . The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional. For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, and it has a long and successful track record for providing reliable geometries and properties for a wide range of organic molecules.[12] While newer functionals exist, B3LYP remains an authoritative and excellent starting point for robust analysis.

Basis Set Selection: Describing the Electron Distribution

A basis set is a collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[7][13] The size and flexibility of the basis set directly impact the quality of the calculation.

  • The Pople Basis Set: 6-31+G(d,p) . We will use the 6-31+G(d,p) basis set, a choice guided by the specific chemical nature of this compound. Let's dissect this choice:

    • 6-31G : This is a split-valence basis set, meaning it uses two sets of functions for valence electrons, providing necessary flexibility, while using a single set for core electrons to save computational time.[13][14]

    • + : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are broad, shallow functions that are crucial for accurately describing atoms with lone pairs, such as the nitrogen and oxygen in our molecule, and for modeling non-covalent interactions.

    • (d,p) : This denotes the addition of polarization functions (d functions on heavy atoms, p functions on hydrogen). These functions allow the shape of the atomic orbitals to distort and polarize within the molecular environment, which is essential for an accurate description of chemical bonding.[15]

This combination of the B3LYP functional and the 6-31+G(d,p) basis set represents a well-established "model chemistry" that delivers reliable results for the properties we aim to investigate.

The Computational Workflow: From Structure to Properties

Our investigation will proceed in two main phases. First, we will determine the most stable three-dimensional structure of the molecule. Second, using this optimized geometry, we will calculate and analyze its key electronic properties.

G cluster_0 Phase 1: Structural Analysis A Initial 3D Structure Generation B Geometry Optimization & Frequency Calculation (B3LYP/6-31+G(d,p)) A->B C Verification: No Imaginary Frequencies? B->C C->B No, Perturb & Re-optimize D Verified Ground State Minimum C->D Yes E HOMO/LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) Mapping D->F G Natural Bond Orbital (NBO) Partial Charge Calculation D->G

Caption: A schematic of the quantum chemical calculation workflow.

Phase 1: Geometry Optimization and Vibrational Analysis

The first and most critical step is to find the molecule's equilibrium geometry—the lowest energy conformation on its potential energy surface.

Experimental Protocol: Optimization and Frequency Calculation

  • Initial Structure Generation : A starting 3D structure of this compound is created using molecular building software (e.g., Avogadro, GaussView) or by converting its SMILES string. A preliminary cleanup using a molecular mechanics force field can provide a reasonable starting point.[16]

  • Input File Preparation : An input file for the quantum chemistry software (e.g., Gaussian) is prepared. The core instructions will specify the desired calculation:

    • Route Section : #p B3LYP/6-31+G(d,p) Opt Freq

    • Explanation :

      • B3LYP/6-31+G(d,p): Specifies our chosen model chemistry.

      • Opt: This keyword instructs the program to perform a geometry optimization.[17]

      • Freq: This keyword requests a vibrational frequency calculation to be performed on the optimized geometry.[18]

  • Execution and Verification : The calculation is submitted to run. Upon successful completion, the output must be rigorously checked. The vibrational analysis is a self-validating system for the geometry optimization.[19]

    • A true energy minimum must have zero imaginary frequencies .[20] An imaginary (or negative) frequency indicates that the structure is a saddle point (a transition state) and not a stable minimum. If one is found, the structure must be distorted along the path of that vibrational mode and re-optimized.[20]

Expected Quantitative Data

The primary outputs from this phase are the molecule's total electronic energy and its vibrational frequencies.

ParameterHypothetical ValueUnitSignificance
Total Electronic Energy-441.xxxxxxxHartreesThe ground state electronic energy of the optimized, stable molecule.
Imaginary Frequencies0-Confirms the optimized structure is a true local minimum on the potential energy surface.
Phase 2: Unveiling Electronic Structure and Reactivity

With a validated ground-state geometry, we can now probe the electronic properties that govern the molecule's behavior. These properties are calculated from the converged wavefunction of the optimized structure.

G cluster_mol This compound mol C1: Spiro Carbon N5: Nitrogen C7: Carbon (hydroxyl) O8: Oxygen H9: Hydroxyl Hydrogen

Caption: Key atom numbering for this compound.

1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[21] The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them is a key indicator of molecular stability.

ParameterHypothetical ValueUnitPharmacological Relevance
HOMO Energy-6.5eVIndicates regions susceptible to electrophilic attack or oxidation.
LUMO Energy1.5eVIndicates regions susceptible to nucleophilic attack or reduction.
HOMO-LUMO Gap8.0eVA larger gap implies higher kinetic stability and lower chemical reactivity.

2. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions, particularly the hydrogen bonding and electrostatic interactions that govern drug-receptor binding.[4]

  • Interpretation : Regions of negative potential (typically colored red) are electron-rich and act as hydrogen bond acceptors (e.g., around the nitrogen and oxygen lone pairs). Regions of positive potential (blue) are electron-poor and act as hydrogen bond donors (e.g., the hydroxyl hydrogen). This map provides an intuitive guide to the molecule's interaction hotspots.

3. Natural Bond Orbital (NBO) Analysis

To quantify the charge distribution suggested by the MEP map, we perform a Natural Bond Orbital (NBO) analysis. This method provides a set of atomic partial charges that are less dependent on the basis set choice than other methods. These charges are critical for developing pharmacophore models and for parameterizing molecular mechanics simulations.[4][9]

Experimental Protocol: NBO Calculation

This analysis is typically run concurrently with the optimization by adding a keyword to the route section:

  • Route Section : #p B3LYP/6-31+G(d,p) Opt Freq Pop=NBO

Expected Quantitative Data: NBO Partial Charges

Atom (from diagram)Hypothetical NBO Charge (e)Interpretation
N5 (Nitrogen)-0.95Strong negative charge due to lone pair; a primary hydrogen bond acceptor site.
O8 (Oxygen)-0.75Significant negative charge; another key hydrogen bond acceptor.
H9 (Hydroxyl H)+0.48Strong positive charge; a primary hydrogen bond donor site.
C1 (Spiro Carbon)-0.20Slightly negative, typical for a quaternary sp3 carbon in this environment.
C7 (Hydroxyl C)+0.25Positive charge due to bonding with the electronegative oxygen atom.

Conclusion: From Calculation to Chemical Insight

This technical guide has outlined a robust and validated workflow for performing quantum chemical calculations on this compound. By following this protocol—from the reasoned selection of the B3LYP/6-31+G(d,p) model chemistry to the rigorous verification of the optimized geometry and the detailed analysis of its electronic properties—researchers can gain profound insights into the molecule's intrinsic characteristics.

The calculated properties, including the HOMO-LUMO gap, the MEP surface, and NBO partial charges, provide a detailed portrait of molecular stability, reactivity, and intermolecular interaction potential. This information is not merely academic; it forms the foundation for rational drug design, enabling scientists to predict how modifications to the scaffold will impact its biological activity and to design more potent and selective drug candidates.[5][9]

References

Introduction: The Structural and Therapeutic Significance of Azaspirocyclic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core literature of azaspirocyclic alcohols, designed for researchers, scientists, and drug development professionals.

Azaspirocycles, bicyclic systems sharing a single nitrogen atom at the ring junction, represent a privileged structural motif in medicinal chemistry and natural product synthesis. The incorporation of a hydroxyl group into this framework to form azaspirocyclic alcohols further enhances their therapeutic potential by introducing a key hydrogen bond donor/acceptor site, crucial for molecular recognition and interaction with biological targets. The rigid, three-dimensional architecture of the azaspirocyclic core allows for precise spatial orientation of functional groups, making these compounds ideal scaffolds for exploring chemical space in drug discovery. Their unique conformational constraints often lead to improved binding affinity, selectivity, and metabolic stability compared to more flexible acyclic or monocyclic analogs.

This guide provides a comprehensive overview of the synthetic strategies developed for accessing azaspirocyclic alcohols, with a focus on stereocontrolled methodologies. It will delve into the mechanistic underpinnings of key transformations, highlight their applications in the synthesis of biologically active molecules, and provide practical, field-tested insights for the medicinal chemist.

Core Synthetic Strategies for Azaspirocyclic Alcohols

The construction of the sterically demanding spirocyclic core, often with concomitant control of one or more stereocenters, remains a central challenge. Various synthetic methodologies have been developed, ranging from classical intramolecular cyclizations to modern transition-metal-catalyzed processes.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone in the synthesis of azaspirocyclic frameworks. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule, often with a high degree of regio- and stereoselectivity dictated by the substrate's conformation.

One of the most powerful approaches involves the intramolecular cyclization of nitrogen-tethered epoxides. For instance, the treatment of an N-tosylated amino epoxide with a base can induce a regioselective 5-exo-tet cyclization to furnish the corresponding azaspirocyclic alcohol. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the product, making this a highly stereospecific transformation.

Mechanism: Base-Mediated Epoxide Opening

The reaction is initiated by the deprotonation of the sulfonamide nitrogen, generating a nucleophilic amide anion. This anion then attacks the less hindered carbon of the epoxide ring in an intramolecular SN2 fashion, leading to the formation of the spirocyclic ring and a new hydroxyl group.

G cluster_0 Reaction Pathway A N-Tosyl Amino Epoxide B Deprotonation (Base) A->B C Amide Anion Intermediate B->C D Intramolecular SN2 Attack (5-exo-tet) C->D E Azaspirocyclic Alcohol D->E

Caption: Workflow for azaspirocycle synthesis via intramolecular epoxide opening.

Rearrangement-Based Approaches: The Overman Rearrangement

The-sigmatropic rearrangement of allylic trichloroacetimidates, known as the Overman rearrangement, provides an elegant method for the stereoselective synthesis of allylic amines. When applied in an intramolecular fashion, this reaction can be a powerful tool for constructing nitrogen-containing rings. By designing substrates that undergo subsequent cyclization, this method can be adapted for the synthesis of complex azaspirocyclic systems.

Experimental Protocol: Synthesis of a Spirocyclic Oxindole via Overman Rearrangement and Heck Cyclization

The following protocol is adapted from the work of Dounay et al. in their synthesis of a spiro-oxindole precursor, demonstrating the power of combining rearrangement and cyclization strategies.

Step 1: Overman Rearrangement

  • To a solution of the starting allylic alcohol (1.0 eq) in anhydrous xylenes (0.1 M), add trichloroacetonitrile (1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction to 140 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/hexanes) to yield the rearranged trichloroacetamide.

Step 2: Heck Cyclization

  • In a sealed tube, dissolve the trichloroacetamide (1.0 eq) in anhydrous DMF (0.05 M).

  • Add Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and Ag2CO3 (2.0 eq).

  • Degas the solution with argon for 15 minutes.

  • Heat the reaction to 100 °C for 18 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

  • Purify by flash column chromatography to afford the desired spirocyclic oxindole.

Modern Synthetic Methods: Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules. For azaspirocyclic alcohols, enantioselective reactions such as the intramolecular Heck reaction, dearomatization reactions, and organocatalyzed cyclizations have proven to be particularly effective.

For example, the asymmetric intramolecular Heck reaction can be used to construct quaternary spiro-centers with high enantioselectivity. The choice of chiral ligand is critical for achieving high levels of stereocontrol.

Data Summary: Comparison of Chiral Ligands in Asymmetric Heck Cyclization

LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
(R)-BINAP5Toluene808592
(S)-Phos5DMA1009188
(R,R)-Me-DuPhos10THF607895

This table clearly demonstrates the profound impact of the chiral ligand on both the efficiency and enantioselectivity of the cyclization, a key consideration for any synthetic chemist in the field.

Applications in Drug Discovery and Natural Product Synthesis

The azaspirocyclic alcohol motif is a key feature in a number of biologically active natural products and synthetic compounds.

Case Study: (-)-Horsfiline

(-)-Horsfiline is an oxindole alkaloid that exhibits potent analgesic activity. Its synthesis has been a target for many research groups, and a key step in several approaches is the construction of the spirocyclic core. The presence of the hydroxyl group is crucial for its biological activity, likely participating in a key hydrogen bonding interaction with its biological target.

G cluster_workflow Synthetic Workflow for (-)-Horsfiline Start Commercially Available Starting Material Step1 Multi-step synthesis of Heck Precursor Start->Step1 Chemical Synthesis Step2 Asymmetric Intramolecular Heck Reaction Step1->Step2 Key Spirocyclization Step3 Post-cyclization Modifications Step2->Step3 Functional Group Interconversion End (-)-Horsfiline Step3->End Final Product

A Technical Guide to 5-Azaspiro[2.4]heptan-7-ol: A Conformationally-Constrained Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5-azaspiro[2.4]heptane framework represents a class of rigid, three-dimensional scaffolds that has garnered significant attention from medicinal chemists. By introducing conformational constraint and a novel exit vector compared to traditional proline analogues, this spirocyclic system offers a unique tool for exploring chemical space in drug design. This guide provides a detailed overview of 5-Azaspiro[2.4]heptan-7-ol, a key functionalized member of this family. We will cover its chemical identity, discuss established synthetic strategies for the core structure, outline its applications in the development of potent therapeutics, and provide insights into its handling and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in their discovery programs.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrrolidine ring fused with a cyclopropane ring at the 4-position. The hydroxyl group at the 7-position provides a crucial handle for further chemical modification.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₁NO

  • Molecular Weight: 113.16 g/mol

  • CAS Registry Number: While a specific CAS number for the free base is not widely indexed, the hydrochloride salt is registered under CAS No. 1152110-85-4 [1].

Structural Data and Physicochemical Parameters

Quantitative experimental data for this compound is sparse in publicly available literature. The following table summarizes computed properties for the parent scaffold, 5-Azaspiro[2.4]heptane, which serve as a reliable baseline for the core structure's characteristics.

PropertyValue (for 5-Azaspiro[2.4]heptane parent)Source
Molecular FormulaC₆H₁₁NPubChem[2]
Molecular Weight97.16 g/mol PubChem[2]
XLogP30.5PubChem[2]
Topological Polar Surface Area12 ŲPubChem[2][3]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count1PubChem[2]
Rotatable Bond Count0PubChem[2]

Significance and Applications in Medicinal Chemistry

The true value of the 5-azaspiro[2.4]heptane scaffold lies in its application as a constrained proline analogue. Proline and its derivatives are foundational in medicinal chemistry due to their ability to induce specific turns in peptide chains and orient substituents in a well-defined manner[4].

A Rigid Scaffold for Enhanced Binding

The fusion of the cyclopropane ring locks the five-membered pyrrolidine ring, significantly reducing its conformational flexibility. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, often resulting in a substantial increase in binding affinity and potency.

Key Intermediate in Antiviral Therapeutics

The most prominent application of this scaffold is in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors[5][6]. The N-Boc protected carboxylic acid derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key building block for the blockbuster antiviral drug Ledipasvir[4]. The spirocyclic core is critical for orienting the functional groups correctly within the inhibitor's binding site.

Exploration as Orexin Receptor Antagonists

Derivatives of the 5-azaspiro[2.4]heptane class have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists (DORAs)[7][8]. DORAs are a clinically validated class of drugs for treating insomnia, and the unique 3D geometry of this scaffold has been instrumental in optimizing potency, selectivity, and pharmacokinetic properties in these programs[7].

Synthesis and Manufacturing Insights

The synthesis of functionalized 5-azaspiro[2.4]heptanes is a non-trivial process that has been the subject of significant process chemistry research. Most routes converge on the key strategic step of cyclopropanation of a 4-methyleneproline precursor.

General Synthetic Strategy: Cyclopropanation

The preparation of the spirocyclic core generally involves the treatment of a 4-exocyclic methylene-substituted proline derivative with a metal carbenoid. The Simmons-Smith reaction and its variations (e.g., using diethylzinc and diiodomethane) are commonly employed for this transformation[5].

The diagram below illustrates a generalized workflow for synthesizing the core structure, which can then be further elaborated to introduce the 7-hydroxyl group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Key Cyclopropanation cluster_2 Step 3: Functionalization Proline Proline Derivative MethyleneProline 4-Methylene Proline Ester Proline->MethyleneProline  Oxidation &  Wittig Olefination   SpiroCore 5-Azaspiro[2.4]heptane Core Structure MethyleneProline->SpiroCore  Simmons-Smith Reaction  (e.g., Et₂Zn / CH₂I₂)   FinalProduct This compound SpiroCore->FinalProduct  Functional Group  Interconversion   G cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Safe Handling Outcome A Chemical (e.g., Irritant) H315, H319, H335 B Engineering Controls (Fume Hood) A->B inform C Administrative Controls (SOPs, Training) A->C inform D Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->D inform E Exposure Minimized B->E ensure C->E ensure D->E ensure

References

An In-depth Technical Guide to the Potential Stereoisomers of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern drug discovery is increasingly focused on the exploration of three-dimensional chemical space to identify novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds have emerged as a particularly attractive class of compounds in this pursuit. Their inherent rigidity and three-dimensional nature offer a fixed orientation of substituents, which can lead to improved binding affinity and metabolic stability.[1] 5-Azaspiro[2.4]heptan-7-ol is a heterocyclic spiro compound of significant interest, serving as a key building block in the synthesis of various biologically active molecules. A thorough understanding of its stereochemical properties is paramount for the development of stereochemically pure and effective pharmaceuticals.

This technical guide provides a comprehensive analysis of the potential stereoisomers of this compound. We will delve into the identification of its stereocenters, the systematic assignment of their configurations, and a discussion of the resulting stereoisomeric forms. Furthermore, this guide will present detailed, field-proven methodologies for the analytical separation and characterization of these stereoisomers, equipping researchers and drug development professionals with the foundational knowledge required to navigate the complexities of this promising scaffold.

Analysis of Stereoisomerism in this compound

The stereochemical complexity of this compound arises from the presence of two distinct stereocenters within its structure. A stereocenter is a point in a molecule, though not necessarily an atom, that is a focus of stereoisomerism. In the case of this compound, these are:

  • The Spiro Carbon (C4): This carbon atom is the single point of connection between the cyclopropane and pyrrolidine rings. Spiroatoms can be chiral centers if the two rings are not identical and their substituents lack a plane of symmetry.[2] The perpendicular arrangement of the two rings creates axial chirality.

  • The Carbinol Carbon (C7): This carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), and two different carbon atoms within the pyrrolidine ring. This tetrahedral carbon with four distinct substituents is a classic example of a chiral center.[3][4][5]

The nitrogen atom (N5) in the pyrrolidine ring is generally not considered a stable stereocenter in this context. While tertiary amines can be chiral, they typically undergo rapid pyramidal inversion at room temperature, leading to a racemic mixture of interconverting enantiomers.

With two stereocenters, the maximum number of possible stereoisomers for this compound is 2n, where n is the number of stereocenters. Therefore, we can expect a total of 22 = 4 possible stereoisomers. These stereoisomers will exist as two pairs of enantiomers. The relationship between the non-enantiomeric pairs is diastereomeric.

Assigning Stereochemical Configurations: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously describe each stereoisomer, we employ the Cahn-Ingold-Prelog (CIP) priority rules to assign an R or S configuration to each stereocenter.[6][7][8][9]

Configuration at the Spiro Carbon (C4):

  • Prioritize the substituents: We view the molecule along the axis of the spiro carbon. The substituents on the spiro carbon are the four carbon atoms of the two rings.

  • Assign priorities: According to the CIP rules, we look at the atoms directly attached to the spiro carbon. In each ring, we have two carbon atoms. To break the tie, we move to the next atoms along each path.

    • In the pyrrolidine ring, the path C6-C7(-OH) will have a higher priority than the path C6-N5.

    • In the cyclopropane ring, the two paths are C1-C2 and C3-C2.

  • Determine R/S configuration: After assigning priorities (1 to 4), we orient the molecule so that the lowest priority group is pointing away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

Configuration at the Carbinol Carbon (C7):

  • Prioritize the substituents: The four groups attached to C7 are -OH, -H, C6, and the path leading back to the spiro-carbon.

  • Assign priorities:

    • Priority 1: -OH (highest atomic number of the directly attached atom)

    • Priority 2: The carbon atom at C6.

    • Priority 3: The other carbon atom of the ring attached to C7.

    • Priority 4: -H (lowest atomic number)

  • Determine R/S configuration: With the lowest priority group (-H) pointing away, the direction of the arc from priority 1 to 2 to 3 determines the configuration (R for clockwise, S for counter-clockwise).

The four possible stereoisomers of this compound are therefore:

  • (4R, 7R)-5-Azaspiro[2.4]heptan-7-ol

  • (4S, 7S)-5-Azaspiro[2.4]heptan-7-ol

  • (4R, 7S)-5-Azaspiro[2.4]heptan-7-ol

  • (4S, 7R)-5-Azaspiro[2.4]heptan-7-ol

The (4R, 7R) and (4S, 7S) isomers are a pair of enantiomers, as are the (4R, 7S) and (4S, 7R) isomers. The relationship between any of the other pairs is diastereomeric.

Visualization of Stereoisomers

Caption: Relationship between the four potential stereoisomers of this compound.

Separation and Characterization of Stereoisomers

The separation of stereoisomers is a critical step in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. For this compound, the separation of the two diastereomeric pairs can often be achieved using standard chromatographic techniques such as column chromatography or preparative thin-layer chromatography, due to their different physical properties.[10][11] However, the resolution of the enantiomeric pairs requires the use of a chiral environment.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[12][13][14][15] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Objective: To resolve the enantiomers of a diastereomerically pure pair of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • A diastereomerically pure sample of this compound.

Methodology:

  • Column Selection and Equilibration:

    • Select a polysaccharide-based chiral stationary phase, as they are known for their broad applicability in separating a wide range of chiral compounds, including those with alcohol and amine functionalities.[12][16]

    • Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol.

    • The composition of the mobile phase can be optimized to achieve the best resolution and retention times. Increasing the percentage of the polar modifier will generally decrease retention time.

  • Sample Preparation:

    • Dissolve a small amount of the diastereomerically pure sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

    • Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 210 nm, where the amine and alcohol functionalities may have some absorbance).

  • Data Analysis:

    • The two enantiomers should elute as two separate peaks.

    • The resolution (Rs) between the two peaks should be calculated to assess the quality of the separation. A resolution of Rs ≥ 1.5 is generally considered baseline separation.

hplc_workflow start Start: Diastereomerically Pure Sample column_selection Select & Equilibrate Chiral HPLC Column start->column_selection mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) column_selection->mobile_phase sample_prep Prepare & Filter Sample Solution mobile_phase->sample_prep injection Inject Sample onto HPLC System sample_prep->injection analysis Isocratic Elution & UV Detection injection->analysis data_analysis Analyze Chromatogram (Resolution, Retention Time) analysis->data_analysis end End: Resolved Enantiomers data_analysis->end

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to differentiate between stereoisomers.[17][18][19][20][21]

  • Distinguishing Diastereomers: Diastereomers have different physical and chemical properties, and as such, their NMR spectra will be different. The chemical shifts and coupling constants of the protons and carbons in the two diastereomeric pairs of this compound are expected to be distinct. For example, the relative orientation of the hydroxyl group to the cyclopropane ring will influence the magnetic environment of the neighboring protons, leading to different spectral patterns.

  • Distinguishing Enantiomers: Enantiomers are chemically identical in an achiral environment, and therefore their standard NMR spectra are identical. To distinguish between enantiomers using NMR, a chiral environment must be introduced. This can be achieved through the use of:

    • Chiral Solvating Agents: These are chiral molecules that can form transient diastereomeric complexes with the enantiomers in solution, leading to different chemical shifts for the corresponding nuclei in the two enantiomers.

    • Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral reagent to form covalent diastereomeric derivatives, which can then be distinguished by NMR. Mosher's acid is a classic example of such a reagent.[19]

    • Chiral Lanthanide Shift Reagents: These are paramagnetic chiral complexes that can coordinate to the analyte and induce large changes in the chemical shifts of nearby nuclei, allowing for the resolution of enantiomeric signals.[19]

Data Summary

The following table summarizes the key properties of the potential stereoisomers of this compound.

StereoisomerConfigurationRelationship to (4R, 7R)Expected NMR Spectrum (in achiral solvent)
1(4R, 7R)-Spectrum A
2(4S, 7S)EnantiomerIdentical to Spectrum A
3(4R, 7S)DiastereomerSpectrum B
4(4S, 7R)DiastereomerIdentical to Spectrum B

Conclusion

A comprehensive understanding of the stereoisomerism of this compound is crucial for its application in medicinal chemistry and drug development. This guide has detailed the presence of two stereocenters, leading to four possible stereoisomers. The application of the Cahn-Ingold-Prelog rules allows for the unambiguous assignment of the configuration of each stereoisomer. Furthermore, established analytical techniques, particularly chiral HPLC and NMR spectroscopy, provide robust methods for the separation and characterization of these stereoisomers. The protocols and principles outlined herein serve as a valuable resource for researchers working with this important spirocyclic scaffold, enabling the development of stereochemically pure compounds with optimized biological activity.

References

Methodological & Application

The Strategic Integration of 5-Azaspiro[2.4]heptan-7-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a central theme in contemporary drug discovery. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally complex core to escape the "flatland" of traditional aromatic compounds. Among these, the 5-azaspiro[2.4]heptan-7-ol framework presents a particularly attractive scaffold. Its unique topology, combining a pyrrolidine ring with a cyclopropane moiety, and the presence of a strategically positioned hydroxyl group, provide a versatile platform for the generation of diverse and potent therapeutic agents. This guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in medicinal chemistry, complete with detailed protocols and insights into its strategic deployment in drug design.

Introduction: The Rationale for Embracing Spirocyclic Scaffolds

The introduction of spirocyclic motifs into drug candidates has been shown to confer a range of benefits, including improved potency, selectivity, and pharmacokinetic properties.[1][2] The inherent three-dimensionality of these scaffolds allows for a more precise and rigid presentation of pharmacophoric elements, leading to enhanced binding affinity for their biological targets.[3] The increased fraction of sp³-hybridized carbons in spirocycles often correlates with improved solubility, metabolic stability, and reduced off-target effects compared to their planar, aromatic counterparts.[2]

The 5-azaspiro[2.4]heptane core, in particular, has garnered significant attention. Its compact and rigid structure makes it an excellent building block for constraining the conformation of flexible molecules, a key strategy in optimizing ligand-receptor interactions.[4] The nitrogen atom in the five-membered ring provides a convenient handle for introducing substituents and modulating basicity, while the cyclopropane ring introduces a unique spatial arrangement of substituents. The hydroxyl group at the 7-position of the this compound scaffold further enhances its utility, serving as a versatile functional group for a wide array of chemical transformations.

Synthesis of the this compound Scaffold

While a direct, one-step synthesis of this compound is not prominently featured in the literature, a robust and efficient multi-step synthesis can be devised based on established methodologies for related spirocyclic proline analogs.[5][6] The following protocol outlines a logical and experimentally feasible approach.

Protocol 1: Synthesis of N-protected 5-Azaspiro[2.4]heptan-7-one

This protocol describes the synthesis of a key ketone intermediate, which can then be reduced to the desired alcohol.

Workflow Diagram:

G A N-Boc-4-oxoproline B Wittig Reaction (e.g., Ph3P=CH2) A->B Step 1 C N-Boc-4-methyleneproline B->C D Cyclopropanation (e.g., Simmons-Smith or Diazomethane/Pd(OAc)2) C->D Step 2 E N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid D->E F Oxidative Decarboxylation (e.g., Lead tetraacetate or electrochemical methods) E->F Step 3 G N-Boc-5-azaspiro[2.4]heptan-7-one F->G

Caption: Synthetic workflow for N-Boc-5-azaspiro[2.4]heptan-7-one.

Step-by-Step Methodology:

  • Olefination of N-Boc-4-oxoproline: Start with commercially available N-Boc-4-oxoproline. Perform a Wittig reaction using a methylenating agent such as methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in an aprotic solvent like THF at low temperature to yield N-Boc-4-methyleneproline.[6]

  • Cyclopropanation: Subject the resulting N-Boc-4-methyleneproline to a cyclopropanation reaction. The Simmons-Smith reaction (using diethylzinc and diiodomethane) or a palladium-catalyzed reaction with diazomethane are effective methods to construct the spiro-fused cyclopropane ring, affording N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.[5][6]

  • Oxidative Decarboxylation: Convert the carboxylic acid to the corresponding ketone via an oxidative decarboxylation reaction. This can be achieved using reagents like lead tetraacetate or through electrochemical methods. This step yields the key intermediate, N-Boc-5-azaspiro[2.4]heptan-7-one.

Protocol 2: Reduction to N-protected this compound

Workflow Diagram:

G A N-Boc-5-azaspiro[2.4]heptan-7-one B Reduction (e.g., NaBH4, LiAlH4) A->B Step 1 C N-Boc-5-azaspiro[2.4]heptan-7-ol B->C D Deprotection (e.g., TFA, HCl) C->D Step 2 E This compound D->E

Caption: Synthesis of this compound from the ketone intermediate.

Step-by-Step Methodology:

  • Reduction of the Ketone: Reduce the N-Boc-5-azaspiro[2.4]heptan-7-one using a suitable reducing agent. Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and effective choice for this transformation, affording N-Boc-5-azaspiro[2.4]heptan-7-ol. For a stronger reducing agent, lithium aluminum hydride (LiAlH₄) in THF can be used, though it requires more stringent anhydrous conditions.

  • Deprotection: Remove the Boc protecting group by treating the N-Boc-5-azaspiro[2.4]heptan-7-ol with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This final step yields the target scaffold, this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).[7]

Derivatization Strategies and Applications in Medicinal Chemistry

The this compound scaffold offers two primary points for diversification: the secondary amine and the secondary alcohol. This dual functionality allows for the creation of a wide range of analogs with diverse pharmacological profiles.

Derivatization of the Secondary Amine

The nitrogen atom of the pyrrolidine ring is a versatile handle for introducing a variety of substituents to explore structure-activity relationships (SAR).

Common Derivatization Reactions:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a wide range of alkyl and substituted alkyl groups.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates allow for the introduction of various aromatic and heteroaromatic moieties.

  • Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, provides access to amide and sulfonamide derivatives, respectively. These functional groups can act as hydrogen bond donors or acceptors and can significantly influence the physicochemical properties of the molecule.

Application Example: Dopamine D3 Receptor Antagonists

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been developed as potent and selective dopamine D3 receptor antagonists.[8] In these compounds, the nitrogen of the spirocycle is typically attached to a larger pharmacophore that interacts with the receptor binding site.

Derivatization of the Secondary Alcohol

The hydroxyl group at the 7-position is a key feature of this scaffold, providing a valuable attachment point for further functionalization.

Common Derivatization Reactions:

  • Ether Formation: O-alkylation under Williamson ether synthesis conditions (a strong base like sodium hydride followed by an alkyl halide) allows for the introduction of various alkyl and aryl ethers.

  • Ester Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) yields a diverse range of ester derivatives. Esters can be designed as prodrugs to improve bioavailability.

  • Oxidation to the Ketone: Oxidation of the secondary alcohol to the corresponding ketone (5-azaspiro[2.4]heptan-7-one) provides another key intermediate for further derivatization, such as reductive amination to introduce substituted amines at the 7-position.[1]

  • Displacement Reactions: Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) allows for nucleophilic displacement to introduce a variety of functional groups, including amines, azides, and fluorides.

Application Example: Quinolone Antibacterial Agents

Derivatives of 5-azaspiro[2.4]heptan-7-amine have been incorporated into the C-7 position of quinolone antibiotics.[9] The amino group in these structures is crucial for antibacterial activity, and its stereochemistry significantly impacts potency. The synthesis of these amines can be achieved from the corresponding alcohol via the strategies mentioned above.

Application Example: Orexin Receptor Antagonists

The 5-azaspiro[2.4]heptane scaffold has been successfully employed in the development of potent dual orexin 1 and orexin 2 receptor antagonists. These compounds are of interest for the treatment of insomnia. The spirocyclic core helps to orient the key pharmacophoric groups in the optimal geometry for receptor binding.

Physicochemical Properties and Pharmacokinetic Considerations

The incorporation of the this compound scaffold is expected to favorably impact the physicochemical properties of drug candidates.

Table 1: Predicted Physicochemical Properties of 5-Azaspiro[2.4]heptane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
5-Azaspiro[2.4]heptane[10]C₆H₁₁N97.160.511
This compoundC₆H₁₁NO113.16-22
5-Ethyl-5-azaspiro[2.4]heptan-7-ol[11]C₈H₁₅NO141.210.412

Note: Data for this compound is estimated based on its structure.

The introduction of the spirocyclic core generally leads to:

  • Increased sp³ Character: This is associated with improved developability and clinical success rates.

  • Lower Lipophilicity (LogP/LogD): The three-dimensional structure can shield hydrophobic surfaces, leading to improved aqueous solubility.

  • Modulated Basicity (pKa): The pKa of the nitrogen atom can be fine-tuned through the introduction of substituents, which is crucial for optimizing properties like cell permeability and target engagement.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure, coupled with the dual functionality of the secondary amine and alcohol, provides a rich platform for the design and synthesis of novel therapeutic agents. The protocols and derivatization strategies outlined in this guide offer a practical framework for researchers to explore the chemical space around this promising scaffold. As the demand for innovative drug candidates with improved properties continues to grow, the strategic application of spirocyclic scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Diversification of 5-Azaspiro[2.4]heptan-7-ol via N-Functionalization

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single carbon atom, have garnered immense interest in medicinal chemistry.[1][2] This rigid, defined spatial arrangement endows them with distinct physicochemical and biological properties compared to more flexible or planar structures.[2] Among these valuable motifs, the 5-azaspiro[2.4]heptane core is a particularly noteworthy building block. Its incorporation into the structure of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, highlights the therapeutic potential of this scaffold.[3]

The secondary amine at the 5-position of this compound serves as a versatile chemical handle. Its nucleophilic nature allows for a wide array of functional groups to be introduced, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries for drug screening programs. This guide provides detailed, field-tested protocols for the most common and effective N-functionalization reactions—acylation, sulfonylation, alkylation, and arylation—applied to this valuable spirocyclic intermediate.

Core Principles and General Safety

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophilic partners. The protocols described herein leverage this reactivity to form stable covalent bonds, yielding N-functionalized derivatives.

** paramount importance in all chemical syntheses. Before commencing any procedure, a thorough risk assessment must be conducted. Adherence to the following general safety rules is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat.[4][5]

  • Ventilation: All manipulations of volatile, corrosive, or toxic reagents must be performed inside a certified chemical fume hood.[4]

  • Glassware: Use only undamaged, appropriate glassware for the intended operation.[4]

  • Chemical Handling: Never smell or taste chemicals. Avoid all forms of direct contact.[4] Wash hands thoroughly after handling any chemical substances.

Specific hazards associated with individual reagents are detailed within each protocol.

Protocol I: N-Acylation for Amide Synthesis

Principle: N-acylation is a fundamental transformation that involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond.[6][7] The reaction proceeds via nucleophilic acyl substitution. A base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[8][9]

Detailed Experimental Protocol
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (NEt₃) or pyridine (1.2 eq) to the solution. This base acts as an acid scavenger.[8]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Acylating Agent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution via a syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

Expert Insights: The use of a slight excess of the base ensures complete neutralization of the generated acid, preventing potential side reactions or protonation of the starting amine, which would render it non-nucleophilic. Cooling the reaction initially helps to control the exothermicity of the acylation.

Safety Precautions: Acyl chlorides and anhydrides are corrosive, lachrymatory, and react violently with water.[10][11] Always handle these reagents in a chemical fume hood and wear appropriate PPE.[11]

Data Summary: N-Acylation
ParameterConditionRationale
Solvent Dichloromethane (DCM)Good substrate solubility, inert to reaction conditions.
Base Triethylamine, PyridineAcid scavenger to drive the reaction to completion.
Temperature 0 °C to Room Temp.Controls initial exotherm, allows for completion.
Stoichiometry Amine:Base:Acylating Agent (1.0 : 1.2 : 1.1)Ensures complete consumption of the limiting reagent.

Reaction Scheme: N-Acylation

Caption: General scheme for the N-acylation of this compound.

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Principle: Analogous to N-acylation, this reaction involves treating the amine with a sulfonyl chloride in the presence of a base to yield a sulfonamide.[9][12][13] The resulting sulfonamide functional group is a key pharmacophore in many therapeutic agents.

Detailed Experimental Protocol
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine, which serves as both the solvent and the acid-scavenging base.

  • Reagent Addition: At room temperature, add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker of ice water.

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with 1 M copper (II) sulfate solution (to remove pyridine), water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Expert Insights: Pyridine is often the solvent of choice as its basicity is sufficient to scavenge the generated HCl, and it effectively dissolves both the starting materials and the intermediate salts. The resulting N-H proton of a sulfonamide derived from a primary amine is acidic, a principle used in the Hinsberg test for amine characterization.[13][14]

Data Summary: N-Sulfonylation
ParameterConditionRationale
Solvent/Base PyridineActs as both solvent and acid scavenger.
Reagent Sulfonyl Chloride (R-SO₂Cl)Electrophilic partner for sulfonamide formation.
Temperature Room TemperatureSufficient for reaction; heating may be needed for less reactive substrates.
Stoichiometry Amine:Sulfonyl Chloride (1.0 : 1.1)Slight excess of electrophile ensures full conversion.

Reaction Scheme: N-Sulfonylation

Caption: General scheme for the N-sulfonylation of this compound.

Protocol III: N-Alkylation via Deprotonation

Principle: Direct alkylation of a secondary amine with an alkyl halide can be inefficient due to over-alkylation and salt formation. A more robust method involves first deprotonating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) to form a highly nucleophilic amide anion, which then undergoes an Sₙ2 reaction with the alkyl halide.[15]

Detailed Experimental Protocol
  • Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a stir bar, reflux condenser, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Base Preparation: In the flask, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).[16][17]

  • Amine Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Caution: Hydrogen gas is evolved.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of gas ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise. Heat the reaction to reflux if necessary and monitor by TLC.

  • Quenching: After the reaction is complete, cool the flask to 0 °C. Carefully and slowly quench the excess NaH by the dropwise addition of isopropanol, followed by water.

  • Work-up: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expert Insights: The use of an anhydrous, aprotic solvent like THF is critical, as protic solvents will be deprotonated by NaH.[16] The mineral oil in the NaH dispersion can be washed away with dry hexanes prior to use for reactions where its presence might interfere, though for many applications this is unnecessary.[16][17]

CRITICAL SAFETY INFORMATION: Sodium hydride (NaH) is a highly flammable solid that reacts violently and exothermically with water and other protic sources to produce hydrogen gas, which can ignite spontaneously.[16][17] NaH must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[18] The 60% dispersion in mineral oil is safer to handle than pure NaH.[15][17] Always quench excess NaH slowly and carefully in a well-ventilated fume hood.

Data Summary: N-Alkylation
ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.
Solvent Tetrahydrofuran (THF), AnhydrousAprotic solvent required for NaH stability.
Atmosphere Nitrogen or ArgonPrevents reaction of NaH with air and moisture.
Temperature 0 °C to RefluxControlled deprotonation followed by thermal energy for Sₙ2.

Workflow: N-Alkylation

N_Alkylation start Suspend NaH in anhydrous THF under N2 atmosphere add_amine Add this compound solution at 0°C start->add_amine deprotonate Stir until H2 evolution ceases (Formation of Amide Anion) add_amine->deprotonate add_halide Add Alkyl Halide (R-X) deprotonate->add_halide react Stir at RT or Reflux (Monitor by TLC) add_halide->react quench Cool to 0°C and carefully quench with Isopropanol, then H2O react->quench workup Aqueous Work-up & Extraction quench->workup purify Column Chromatography workup->purify

Caption: Step-by-step workflow for the N-alkylation of this compound.

Protocol IV: N-Arylation via Buchwald-Hartwig Cross-Coupling

Principle: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[19] It enables the coupling of amines with aryl halides or triflates, providing access to N-aryl derivatives that are difficult to synthesize via classical methods.[20][21]

Detailed Experimental Protocol
  • Inert Atmosphere: In a glovebox or using Schlenk technique, add the aryl halide or triflate (1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos or JackiePhos, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) to a dry reaction vessel.[22]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-arylated product by flash column chromatography.

Expert Insights: The choice of ligand, base, and solvent is critical for a successful Buchwald-Hartwig reaction and often requires optimization for a given substrate pair.[21][22] Bulky, electron-rich phosphine ligands generally promote the reductive elimination step, leading to higher yields. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst longevity and reactivity.

Data Summary: Buchwald-Hartwig N-Arylation
ParameterConditionRationale
Catalyst Palladium(0) source + Phosphine LigandForms the active catalytic species for C-N coupling.
Base K₂CO₃, Cs₂CO₃, NaOt-BuEssential for the catalytic cycle, deprotonates the amine.
Solvent Toluene, Dioxane (Anhydrous, Degassed)High boiling point, inert, solubilizes reagents.
Atmosphere Nitrogen or ArgonProtects the Pd(0) catalyst from oxidation.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Simplified Buchwald-Hartwig Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_complex Ar-Pd(II)-X(L_n) Pd0->PdII_complex OxAdd->PdII_complex + Ar-X Base_assoc Base Association & Amine Coordination Amine_complex [Ar-Pd(II)-NHR'R''](L_n) PdII_complex->Amine_complex Base_assoc->Amine_complex + HNR'R'' + Base Amine_complex->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Product Release

Caption: A simplified representation of the catalytic cycle for N-arylation.

Purification and Structural Characterization

Following synthesis and work-up, purification is essential to isolate the target compound.

  • Flash Column Chromatography: This is the most common method for purifying the functionalized products. A gradient of ethyl acetate in hexanes or DCM in methanol is typically effective.[23]

  • High-Speed Counter-Current Chromatography (HSCCC): For more challenging separations of similar spirocyclic compounds, HSCCC has been successfully employed and may be a viable alternative.[24]

The structure and purity of the final N-functionalized products should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Conclusion

The this compound scaffold is a privileged starting material for the synthesis of novel chemical entities. The N-functionalization protocols detailed in this guide—acylation, sulfonylation, alkylation, and arylation—provide a robust and versatile toolkit for researchers in drug discovery. By applying these methods, scientists can efficiently generate libraries of diverse analogs, enabling comprehensive exploration of structure-activity relationships and accelerating the development of next-generation therapeutics.

References

Application Notes and Protocols: 5-Azaspiro[2.4]heptan-7-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Rigid Chiral Scaffold

In the landscape of asymmetric synthesis, the design and application of chiral ligands and catalysts are of paramount importance. The ability to dictate the stereochemical outcome of a reaction is critical in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The 5-azaspiro[2.4]heptane framework represents a class of conformationally restricted scaffolds that have shown significant promise. Its rigid, three-dimensional structure allows for a well-defined spatial arrangement of substituents, which is an attractive feature for inducing high stereoselectivity.

While derivatives such as (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid are recognized as key building blocks in the synthesis of antiviral agents like Ledipasvir, the potential of other functionalized analogues remains an area of active exploration.[1] This document focuses on the prospective applications of 5-Azaspiro[2.4]heptan-7-ol as a chiral ligand and catalyst in asymmetric synthesis. By drawing upon established principles and the successful application of structurally similar chiral β-amino alcohols, we present a guide for researchers, scientists, and drug development professionals on harnessing the potential of this unique molecule.[2][3][4][5]

Synthesis of Chiral this compound: A Proposed Route

The enantiomerically pure forms of this compound are not yet commercially available. However, a synthetic route can be proposed based on the established synthesis of related derivatives.[1][6] A plausible approach involves the stereoselective reduction of a corresponding chiral carboxylic acid or ester, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Proposed Synthetic Workflow

Synthetic Workflow A (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid B Esterification (e.g., CH2N2 or MeOH, H+) A->B C (S)-Methyl 5-Boc-5-azaspiro[2.4]heptane-6-carboxylate B->C D Reduction (e.g., LiAlH4, THF) C->D E (S)-5-Boc-5-azaspiro[2.4]heptan-7-ol D->E F Deprotection (e.g., TFA or HCl) E->F G (S)-5-Azaspiro[2.4]heptan-7-ol F->G

Caption: Proposed synthesis of (S)-5-Azaspiro[2.4]heptan-7-ol.

Application I: Asymmetric Borane Reduction of Prochiral Ketones

Conceptual Framework: Chiral β-amino alcohols are well-established as precursors to oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction.[7][8] The in-situ formation of an oxazaborolidine from this compound and a borane source would create a chiral environment for the reduction of prochiral ketones to their corresponding secondary alcohols with high enantioselectivity. The rigid spirocyclic backbone is anticipated to provide a well-defined steric environment, enhancing facial selectivity during the hydride transfer from the borane to the ketone.

Proposed Catalytic Cycle

CBS Reduction Cycle cluster_0 Catalytic Cycle A Oxazaborolidine Catalyst B Coordination with Borane A->B BH3 C Catalyst-Borane Complex B->C D Coordination with Ketone C->D R-CO-R' E Ternary Complex D->E E->A Regeneration F Hydride Transfer (Stereodetermining Step) E->F G Alkoxyborane Product F->G H Release of Chiral Alcohol G->H Workup

Caption: Proposed catalytic cycle for the reduction of a prochiral ketone.

Protocol 1: In-Situ Catalytic Asymmetric Reduction of Acetophenone

This protocol is adapted from established procedures for chiral amino alcohol-catalyzed borane reductions.[7][9]

Materials:

  • (S)-5-Azaspiro[2.4]heptan-7-ol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) solution (1.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried under vacuum

Procedure:

  • Catalyst Formation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (S)-5-Azaspiro[2.4]heptan-7-ol (e.g., 0.1 mmol, 10 mol%).

  • Add 5 mL of anhydrous THF and cool the solution to 0 °C.

  • Slowly add the borane-dimethyl sulfide solution (0.1 mmol, 0.1 mL of 1.0 M solution).

  • Stir the mixture at room temperature for 1 hour to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to -20 °C.

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in 2 mL of anhydrous THF.

  • Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.

  • Slowly add an additional 1.1 mmol of the borane-dimethyl sulfide solution (1.1 mL of 1.0 M solution) to the reaction mixture, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC until the acetophenone is consumed (typically 1-2 hours).

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 2 mL of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 10 mL of 1 M HCl and stir for another 15 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

  • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

SubstrateLigand (mol%)ReductantTemp (°C)Time (h)Yield (%) (Expected)ee (%) (Expected)
Acetophenone10BH₃·SMe₂-202>95>90
Propiophenone10BH₃·SMe₂-202>95>92
α-Tetralone10BH₃·SMe₂-203>90>88

Application II: Catalytic Asymmetric Addition of Dialkylzinc Reagents to Aldehydes

Conceptual Framework: The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral β-amino alcohols are highly effective ligands in this transformation, forming a chiral zinc-aminoalkoxide complex that catalyzes the reaction.[4][10][11][12] The bidentate N,O-ligation of this compound to the zinc reagent is expected to create a rigid, well-defined catalytic species, leading to high enantioselectivity.

Proposed Mechanism

Dialkylzinc Addition A Chiral Ligand (L*) + Et2Zn B Monomeric Chiral Zinc Complex (L*-Zn-Et) A->B C Dimeric Active Catalyst [(L*-Zn-Et)2] B->C D Coordination of Aldehyde (RCHO) C->D E Six-membered Transition State D->E Facial selection F Alkyl Transfer E->F G Zinc Alkoxide Product F->G H Regeneration of Catalyst G->H Et2Zn H->C

Caption: Proposed mechanism for the enantioselective addition of diethylzinc.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is based on well-established methods for amino alcohol-catalyzed diethylzinc additions.[4][12]

Materials:

  • (S)-5-Azaspiro[2.4]heptan-7-ol

  • Diethylzinc (Et₂Zn) solution (1.0 M in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried under vacuum

Procedure:

  • Catalyst Preparation: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add (S)-5-Azaspiro[2.4]heptan-7-ol (e.g., 0.02 mmol, 2 mol%).

  • Add 5 mL of anhydrous toluene.

  • Slowly add the diethylzinc solution (0.024 mmol, 0.024 mL of 1.0 M solution) and stir the mixture at room temperature for 30 minutes.

  • Addition Reaction: Cool the solution to 0 °C.

  • Add benzaldehyde (1.0 mmol), freshly distilled.

  • Add the remaining diethylzinc solution (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise over 20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC (typically 12-24 hours).

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of 10 mL of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

  • Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

AldehydeLigand (mol%)ReagentTemp (°C)Time (h)Yield (%) (Expected)ee (%) (Expected)
Benzaldehyde2Et₂Zn018>98>95
4-Chlorobenzaldehyde2Et₂Zn020>98>96
Cinnamaldehyde2Et₂Zn024>90>90

Application III: Asymmetric Transfer Hydrogenation (ATH)

Conceptual Framework: Chiral amino alcohols are effective ligands for transition metals like Ruthenium, Rhodium, and Iridium in the asymmetric transfer hydrogenation of ketones and imines.[2][3][13] An in-situ formed complex of [RuCl₂(p-cymene)]₂ and this compound, in the presence of a hydrogen source like isopropanol or formic acid, could serve as a potent catalyst. The rigidity of the spirocyclic ligand is expected to be crucial for achieving high enantioselectivity by creating a well-defined chiral pocket around the metal center.[2]

A detailed protocol would follow the general procedure for ATH, involving the pre-formation of the catalyst by heating the ruthenium precursor with the amino alcohol ligand, followed by the addition of the substrate and a hydrogen donor.

Conclusion and Future Outlook

The this compound scaffold holds considerable, albeit underexplored, potential as a chiral ligand in asymmetric catalysis. Its inherent rigidity and well-defined stereochemistry make it an excellent candidate for creating highly selective catalysts. The protocols detailed herein, derived from proven methodologies with analogous chiral amino alcohols, provide a robust starting point for researchers to investigate its efficacy in key asymmetric transformations. The successful application of this novel ligand could pave the way for more efficient and selective syntheses of valuable chiral molecules in the pharmaceutical and chemical industries.

References

Application Notes & Protocols: 5-Azaspiro[2.4]heptan-7-ol as a Versatile Building Block for Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The strategic shift from planar, two-dimensional structures to three-dimensional, sp³-rich scaffolds has been a significant driver of innovation, leading to compounds with enhanced solubility, metabolic stability, and target selectivity. Within this context, azaspirocycles have emerged as particularly valuable motifs. This technical guide focuses on the utility of a specific, highly functionalized building block, 5-azaspiro[2.4]heptan-7-ol . We provide a comprehensive overview of its synthesis, rationale for its use, and detailed protocols for its incorporation into lead compounds, exemplified by its application in the development of potent Orexin and Dopamine D3 receptor antagonists.

The Strategic Advantage of the 5-Azaspiro[2.4]heptane Scaffold

The incorporation of spirocyclic systems, where two rings share a single carbon atom, is a powerful strategy in drug design. The 5-azaspiro[2.4]heptane core, which fuses a pyrrolidine ring with a cyclopropane, offers a unique combination of structural and physicochemical benefits:

  • Increased Three-Dimensionality (Fsp³): The quaternary spiro-carbon atom disrupts planarity, forcing substituents into precise, well-defined vectors in 3D space. An increased fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with higher clinical success rates, often due to improved solubility and reduced off-target effects.

  • Conformational Rigidity: The rigid nature of the spirocyclic system reduces the number of rotatable bonds in a molecule. This pre-organization of the ligand into a bioactive conformation can lead to a significant increase in binding affinity and selectivity by minimizing the entropic penalty upon binding to a biological target.

  • Novelty and Intellectual Property: As a non-classical scaffold, it provides access to novel chemical space, enabling the generation of new intellectual property for drug candidates.

  • Improved Physicochemical Properties: Compared to simpler cyclic amines, azaspirocycles often exhibit superior properties such as enhanced aqueous solubility and greater metabolic stability, which are critical for developing viable drug candidates.

The subject of this guide, This compound , is a bifunctional derivative of this core. It possesses two key handles for chemical modification: a secondary amine within the pyrrolidine ring and a primary alcohol. This dual functionality allows for the independent and directed installation of various pharmacophoric elements, making it an exceptionally versatile building block for library synthesis and lead optimization.

Synthesis of the Core Building Block: (±)-5-Azaspiro[2.4]heptan-7-ol

The target building block is efficiently prepared from its corresponding carboxylic acid intermediate. The synthesis is presented in two key stages: preparation of the N-Boc protected carboxylic acid, followed by its reduction to the alcohol.

Protocol 1: Synthesis of (±)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This procedure is adapted from established methods involving the cyclopropanation of a 4-methyleneproline derivative.[1][2]

Rationale: The synthesis begins with a commercially available proline derivative. A Wittig reaction introduces the key exocyclic methylene group. Subsequent cyclopropanation via a Simmons-Smith type reaction forms the spirocyclic core. The tert-butyloxycarbonyl (Boc) group serves as a standard protecting group for the nitrogen, which can be readily removed under acidic conditions at a later stage.

  • Step 1: Synthesis of (S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

    • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

    • Allow the resulting yellow suspension to stir at room temperature for 1 hour.

    • Re-cool the mixture to 0 °C and add a solution of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in THF.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired 4-methylene intermediate.

  • Step 2: Cyclopropanation to form (±)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

    • Prepare the Simmons-Smith reagent: To a suspension of zinc-copper couple (3.0 eq) in anhydrous dichloromethane (DCM) under nitrogen, add diiodomethane (3.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the 4-methylene intermediate from Step 1 (1.0 eq) in DCM to the reagent mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Filter the mixture through a pad of Celite® and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Saponify the ester by dissolving it in a 3:1:1 mixture of THF:Methanol:Water and adding lithium hydroxide (LiOH, 2.0 eq). Stir at room temperature until the reaction is complete.

    • Acidify the mixture to pH ~3 with 1M HCl and extract the product with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the title carboxylic acid, which can often be used without further purification.

Protocol 2: Reduction to (±)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-7-ol

Rationale: The carboxylic acid is a stable precursor. Its reduction to the primary alcohol is a standard transformation, readily achieved with common reducing agents like borane.

  • Dissolve the carboxylic acid from Protocol 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the Boc-protected alcohol.

  • The final unprotected building block, This compound , can be obtained by treating the product with 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM, followed by evaporation and basification.

G cluster_0 Protocol 1: Carboxylic Acid Synthesis cluster_1 Protocol 2: Alcohol Synthesis 4-Oxoproline 4-Oxoproline Derivative Wittig Wittig Reaction (Ph₃P=CH₂) 4-Methylene 4-Methylene Intermediate SimmonsSmith Simmons-Smith (Zn/Cu, CH₂I₂) SpiroEster Spirocyclic Ester Saponification Saponification (LiOH) SpiroAcid Boc-Protected Carboxylic Acid Reduction Reduction (BH₃·THF) SpiroAcid->Reduction BocAlcohol Boc-Protected Alcohol Reduction->BocAlcohol Deprotection Deprotection (TFA or HCl) FinalProduct This compound (Target Building Block)

Application Case Studies

Case Study 1: Orexin Receptor Antagonists for Insomnia

The orexin system is a key regulator of the sleep-wake cycle, and dual orexin receptor antagonists (DORAs) are an established class of therapeutics for treating insomnia.[3] A medicinal chemistry campaign identified the 5-azaspiro[2.4]heptane core as a novel, potent scaffold for DORAs.[3][4]

Rationale for Scaffold: The campaign aimed to discover alternatives to a 4,4-disubstituted piperidine series. The 5-azaspiro[2.4]heptane scaffold was chosen to impart conformational rigidity and explore new chemical space, ultimately leading to compounds with potent dual antagonism and favorable drug metabolism and pharmacokinetics (DMPK) profiles.

This protocol describes a key amide coupling step to install the spirocyclic core.

  • Deprotection: Treat the Boc-protected 5-azaspiro[2.4]heptane intermediate (e.g., an amine or other functionalized version derived from the alcohol) with 4M HCl in 1,4-dioxane at room temperature for 2 hours. Concentrate under reduced pressure to obtain the hydrochloride salt.

  • Amide Coupling:

    • To a solution of the desired carboxylic acid partner (e.g., 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid, 1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the acid.

    • Add the deprotected 5-azaspiro[2.4]heptane hydrochloride salt (1.1 eq) to the mixture.

    • Stir at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash chromatography or preparative HPLC to yield the final antagonist.

The table below summarizes the data for a lead compound from this series.[4]

Compound IDOX₁ pKbOX₂ pKbRat Cl (mL/min/kg)Rat F (%)Rat Brain/Plasma Ratio
15 8.48.525341.3

pKb values determined in a Ca²⁺ FLIPR functional assay.

Case Study 2: Dopamine D3 Receptor Antagonists for Substance Use Disorders

The dopamine D3 receptor (D3R) is a compelling target for treating psychiatric disorders, including substance abuse. High selectivity over the closely related D2 receptor is crucial to avoid undesirable side effects. A series of potent and highly selective D3R antagonists were developed using a 1,2,4-triazolyl 5-azaspiro[2.4]heptane scaffold.[5][6]

Rationale for Scaffold: The rigid spirocyclic core serves to orient the key pharmacophoric elements—a basic nitrogen and an aromatic moiety—in a conformation optimal for high-affinity binding to the D3R while disfavoring interaction with the D2R.

This protocol outlines the N-alkylation of the spirocycle with a chloroethyl-triazole intermediate.

  • Intermediate Synthesis: Prepare the requisite 4-(2-chloroethyl)-3,5-diphenyl-4H-1,2,4-triazole from commercially available starting materials.

  • N-Alkylation:

    • To a solution of 5-azaspiro[2.4]heptane (1.0 eq, obtained after Boc-deprotection of a suitable precursor) in acetonitrile, add the chloroethyl-triazole intermediate (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Heat the reaction mixture at 80 °C overnight.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (Silica gel, DCM:Methanol gradient) to obtain the final D3R antagonist.

G Spirocycle 5-Azaspiro[2.4]heptane (or derivative) Coupling Coupling Reaction (e.g., Buchwald-Hartwig, Amide Coupling, Alkylation) Spirocycle->Coupling Partner Aryl Halide / Alkyl Halide or Carboxylic Acid Partner Partner->Coupling Ligand Final Bioactive Ligand Coupling->Ligand Reagents Catalyst, Base, Coupling Reagents Reagents->Coupling

The table below presents binding affinity and selectivity data for representative compounds from this class.[5][6]

Compound IDD₃ Ki (nM)D₂ Ki (nM)Selectivity (D₂/D₃)
28 0.7160229-fold
31 0.9270300-fold

Structure-Activity Relationship (SAR) Insights

  • N-Substitution: The secondary amine of the 5-azaspiro[2.4]heptane core is the primary attachment point for large, lipophilic groups that typically occupy key pockets in the target receptor. In both the DORA and D3R antagonist series, this position was used to connect the scaffold to the respective triazole or pyrazole-containing aromatic systems, which are crucial for potency.

  • C7-Substitution (from the alcohol): The hydroxyl group of this compound provides a valuable secondary vector for modification. While the cited examples primarily use the unsubstituted core, this position is ideal for introducing smaller polar groups (e.g., via etherification or esterification) to fine-tune properties like solubility, cell permeability, or to probe for additional interactions with the solvent-exposed region of a binding pocket. For instance, converting the alcohol to a methoxy ether could improve metabolic stability and brain penetration.

Conclusion and Future Perspectives

This compound is a high-value, bifunctional building block that provides an excellent platform for constructing conformationally constrained ligands. Its inherent three-dimensionality and the orthogonal nature of its two functional groups empower medicinal chemists to explore chemical space with precision. The successful application of this scaffold in developing potent and selective antagonists for challenging GPCR targets like the orexin and dopamine D3 receptors underscores its broad potential. Future applications could involve its use as a proline isostere in peptidomimetics, as a core for kinase inhibitors, or in the development of novel chemical probes, further solidifying the role of complex spirocycles in advancing drug discovery.

References

Application Note: A Detailed Protocol for the Oxidation of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Azaspiro[2.4]heptane Scaffold

The 5-azaspiro[2.4]heptane moiety is a valuable structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the design of novel therapeutic agents, allowing for precise orientation of functional groups in biological space. This core is featured in compounds targeting a range of biological systems, including potent orexin receptor antagonists for sleep disorders and novel dopamine D3 receptor antagonists.[1][2][3] The synthesis and functionalization of these spirocyclic compounds are therefore of significant interest to the drug discovery community.[1][4][5]

A key transformation in the synthesis of many 5-azaspiro[2.4]heptane derivatives is the oxidation of the secondary alcohol at the 7-position to the corresponding ketone, 5-azaspiro[2.4]heptan-7-one. This ketone serves as a versatile intermediate for further chemical modifications. This application note provides a detailed, field-proven protocol for this oxidation, focusing on the Swern oxidation. This method is selected for its mild reaction conditions, high efficiency, and avoidance of toxic heavy metal reagents, making it a staple in modern organic synthesis.[6][7]

Reaction Principle and Strategy

The oxidation of a secondary alcohol to a ketone requires a selective and mild oxidizing agent to avoid over-oxidation or side reactions with other functional groups. The secondary amine within the 5-azaspiro[2.4]heptane core is nucleophilic and can interfere with many oxidation reagents. Therefore, a common and highly recommended strategy is to first protect the amine, for instance as a tert-butyloxycarbonyl (Boc) carbamate. This guide will assume the starting material is the N-Boc protected alcohol.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at cryogenic temperatures (-78 °C).[8][9] The resulting electrophilic sulfur species reacts with the alcohol. The subsequent addition of a hindered organic base, such as triethylamine (Et₃N), facilitates an intramolecular elimination reaction to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[9][10]

Overall Transformation:

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial reaction setup to final product isolation and characterization. This systematic approach ensures reproducibility and high purity of the target compound.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Isolation cluster_purify Phase 4: Purification & Analysis prep Prepare Glassware & Reagents (Anhydrous Conditions) inert Establish Inert Atmosphere (Nitrogen/Argon) prep->inert bath Prepare -78 °C Bath (Dry Ice/Acetone) inert->bath reagent_prep Prepare Swern Reagent: Add DMSO to Oxalyl Chloride in DCM @ -78 °C bath->reagent_prep alcohol_add Slowly Add N-Boc-Alcohol Solution @ -78 °C reagent_prep->alcohol_add stir1 Stir for 30-45 min @ -78 °C alcohol_add->stir1 base_add Add Triethylamine (Et3N) @ -78 °C stir1->base_add warm Allow to Warm to Room Temperature base_add->warm quench Quench Reaction (e.g., with H₂O) warm->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the Swern oxidation of N-Boc-5-azaspiro[2.4]heptan-7-ol.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-Boc-5-Azaspiro[2.4]heptan-7-ol≥95%CommercialStarting Material (SM)
Oxalyl chloride ((COCl)₂)≥98%CommercialUse fresh from a sealed bottle.
Dimethyl sulfoxide (DMSO)AnhydrousCommercialStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercialStore over molecular sieves.
Triethylamine (Et₃N)≥99%CommercialDistill from CaH₂ before use.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercialEluent for chromatography.

Equipment:

  • Round-bottom flasks (three-neck recommended for reaction)

  • Magnetic stirrer and stir bars

  • Schlenk line or manifold for inert gas

  • Syringes and needles

  • Dewar flask for cooling bath

  • Rotary evaporator

  • Glassware for chromatography

Safety Precautions
  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release toxic gases (HCl, CO, CO₂). Handle exclusively in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.[11]

  • DMSO: Can increase the rate of skin absorption of other chemicals. Handle with care.

  • Cryogenic Bath: A -78 °C bath (dry ice/acetone) can cause severe burns. Wear cryogenic gloves when handling.

  • General: Perform the entire reaction under an inert atmosphere in a well-ventilated fume hood.[12]

Step-by-Step Procedure

This procedure is based on a 10 mmol scale of the starting alcohol.

Reaction Setup:

  • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 60 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

Swern Reagent Formation: 4. Slowly add oxalyl chloride (1.1 mL, 12.5 mmol, 1.25 equiv) to the cold DCM via syringe. 5. In a separate, dry flask, prepare a solution of anhydrous DMSO (1.8 mL, 25 mmol, 2.5 equiv) in anhydrous DCM (10 mL). 6. Add the DMSO solution dropwise to the stirred oxalyl chloride solution over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C. 7. Stir the resulting mixture at -78 °C for 15 minutes. The solution should be a cloudy white suspension.

Oxidation of the Alcohol: 8. Dissolve N-Boc-5-Azaspiro[2.4]heptan-7-ol (10 mmol, 1.0 equiv) in anhydrous DCM (20 mL). 9. Add the alcohol solution dropwise to the activated Swern reagent over 15-20 minutes, again maintaining the internal temperature below -70 °C. 10. After the addition is complete, stir the reaction mixture at -78 °C for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Base Addition and Quench: 11. Add triethylamine (Et₃N, 7.0 mL, 50 mmol, 5.0 equiv) dropwise to the reaction mixture. A thick white precipitate will form. 12. Continue stirring at -78 °C for another 20 minutes. 13. Remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 1 hour. 14. Quench the reaction by adding 50 mL of water. Stir vigorously for 10 minutes.

Workup and Isolation: 15. Transfer the mixture to a separatory funnel. Separate the organic layer. 16. Extract the aqueous layer with DCM (2 x 30 mL). 17. Combine all organic layers and wash sequentially with 1 M HCl (2 x 30 mL, to remove excess amine), water (1 x 50 mL), and brine (1 x 50 mL). 18. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 19. Purify the resulting crude oil/solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes. 20. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield N-Boc-5-Azaspiro[2.4]heptan-7-one as a white solid or pale yellow oil.

Key Quantitative Data & Expected Results
ParameterValueRationale
Stoichiometry
N-Boc-Alcohol1.0 equivLimiting Reagent
Oxalyl Chloride1.2 - 1.5 equivEnsures complete activation of DMSO.
DMSO2.5 - 3.0 equivActs as the oxidant.
Triethylamine5.0 - 7.0 equivBase for elimination and neutralizes HCl byproduct.
Reaction Conditions
Temperature-78 °CCritical for the stability of the reactive intermediates.[8]
Reaction Time2-3 hoursTypical for complete conversion.
Expected Yield 80 - 95%Literature precedent for Swern oxidations.

Mechanistic Insights and Scientific Rationale

Understanding the causality behind the protocol is key to troubleshooting and adaptation.

  • Why -78 °C? The initial reaction between DMSO and oxalyl chloride forms a highly reactive electrophilic species, often referred to as the "Swern intermediate" (a chlorosulfonium salt).[7][8] This intermediate is thermally unstable and can decompose at higher temperatures, leading to side products. Maintaining a cryogenic temperature is paramount for a clean and efficient reaction.[8][10]

  • Role of Triethylamine: After the alcohol attacks the activated sulfur species to form an alkoxysulfonium salt, triethylamine acts as a non-nucleophilic base.[9] It deprotonates the carbon adjacent to the sulfur atom, forming a sulfur ylide. This ylide then undergoes a five-membered ring transition state to eliminate the C-H bond on the alcohol carbon, forming the ketone C=O double bond and the volatile, malodorous dimethyl sulfide byproduct.[7][9] Using a bulky amine like triethylamine or diisopropylethylamine can help prevent epimerization if the α-carbon is a stereocenter.[10]

  • Alternative Protocol: Dess-Martin Periodinane (DMP) Oxidation: For substrates sensitive to cryogenic temperatures or for simpler experimental setup, the Dess-Martin oxidation is an excellent alternative.[13] It employs a hypervalent iodine reagent (DMP) that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions at room temperature.[14][15] The reaction is typically fast (0.5-2 hours) and the workup is straightforward.[14][16] However, DMP is more expensive and can be shock-sensitive, requiring care in handling.[16]

Conclusion

This application note provides a robust and reproducible protocol for the Swern oxidation of N-Boc-5-Azaspiro[2.4]heptan-7-ol. By carefully controlling the reaction temperature and stoichiometry, researchers can reliably synthesize the corresponding ketone in high yield. The resulting 5-azaspiro[2.4]heptan-7-one is a critical building block for the development of novel therapeutics, and this detailed guide serves as a self-validating system to ensure successful synthesis in a research setting.

References

Topic: Derivatization of 5-Azaspiro[2.4]heptan-7-ol for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal & Synthetic Chemists

Abstract

The 5-azaspiro[2.4]heptane scaffold has emerged as a valuable motif in modern medicinal chemistry, offering a rigid, three-dimensional (3D) exit vector for substituents that departs from traditional flat aromatic systems.[1] This unique topology allows for precise spatial orientation of functional groups, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1] This guide provides a detailed framework for the systematic derivatization of 5-Azaspiro[2.4]heptan-7-ol, a versatile building block featuring two distinct, chemically addressable functional groups: a secondary amine at the N5 position and a secondary alcohol at the C7 position. We will explore robust protocols for selective N-functionalization and O-functionalization to generate a diverse chemical library for comprehensive Structure-Activity Relationship (SAR) exploration.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel chemical matter with improved drug-like properties is a central theme in drug discovery. Azaspirocycles have gained prominence because their inherent rigidity and 3D nature can enhance interactions with complex biological targets.[1] The incorporation of sp³-rich scaffolds is often correlated with higher clinical success rates, attributed to better solubility and metabolic stability.[1]

The this compound core is particularly attractive for SAR studies due to two key features:

  • The N5 Secondary Amine: Serves as a versatile handle for introducing a wide array of substituents. As a basic center, it can form crucial salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a protein binding pocket. Derivatization at this site can modulate basicity, lipophilicity, and introduce vectors that explore different regions of the target.

  • The C7 Secondary Alcohol: Provides a site for modification that can act as a hydrogen bond donor or acceptor. Functionalization of this hydroxyl group can probe interactions with the protein backbone or nearby polar residues, and can be used to tune physicochemical properties such as permeability and metabolic stability.

This guide outlines the strategic and tactical approaches to building a library of analogs from this core, enabling a systematic evaluation of how structural modifications impact biological activity.[2]

Overview of Derivatization Strategy

The derivatization strategy is bifurcated, targeting the two primary functional handles. It is often advantageous to first protect one site while modifying the other to ensure chemoselectivity, particularly when harsh reagents are employed. The N-Boc protecting group is a common and effective choice for the secondary amine, as seen in the synthesis of related scaffolds.[3]

G cluster_0 Core Scaffold cluster_1 N5 Derivatization cluster_2 C7-OH Derivatization (Requires N-Protection) start This compound N_Acyl N-Acylation / Amidation (R-CO-X) start->N_Acyl Explore H-bond acceptors N_Alkyl N-Alkylation / Reductive Amination (R-CHO, NaBH(OAc)₃) start->N_Alkyl Modulate pKa, lipophilicity N_Sulfonyl N-Sulfonylation (R-SO₂Cl) start->N_Sulfonyl Introduce non-basic H-bond acceptor O_Alkyl O-Alkylation (R-X, Base) start->O_Alkyl Block H-bond donor, increase lipophilicity O_Ester O-Esterification (R-COCl, Base) start->O_Ester Introduce ester, potential prodrug

Diagram 1: Key derivatization pathways for the this compound scaffold.

Protocols for N5-Position Derivatization

Direct functionalization of the secondary amine is typically straightforward. The following protocols provide methods to install amide, alkyl, and sulfonamide moieties, each probing different types of interactions.

Protocol 3.1: N-Acylation (Amide Formation)

Amide bonds are a cornerstone of medicinal chemistry. This protocol uses a standard peptide coupling reagent, HATU, which is highly efficient and minimizes racemization if chiral acids are used.

Rationale: The formation of an amide replaces the basic nitrogen with a neutral, planar group that is a hydrogen bond acceptor. Varying the "R" group allows for extensive exploration of steric and electronic properties.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) and the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired N-acyl derivative.

R-Group MoietyRationale for SAR
Aromatic/Heteroaromatic Probes for π-π stacking, cation-π, and polar interactions.
Aliphatic (Linear, Branched) Explores hydrophobic pockets and steric tolerance.
Cycloalkyl Introduces rigidity and different lipophilic profiles.
Functionalized (e.g., with -OMe, -F) Modulates electronics and potential for specific H-bonds.
Protocol 3.2: N-Alkylation (Reductive Amination)

Reductive amination is a mild and efficient method for forming C-N bonds, preserving the basicity of the nitrogen atom, albeit at a slightly reduced pKa compared to the parent amine.

Rationale: This modification allows for the introduction of new substituents while maintaining a key basic center for potential salt-bridge interactions. The resulting tertiary amine has a different steric and electronic profile than the initial secondary amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (R-CHO or R₂C=O, 1.2 eq) in dichloromethane (DCM, 0.1 M).

  • Acid Catalyst (Optional): Add acetic acid (0.1 eq) to catalyze imine/enamine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the N-alkylated product.

Protocols for C7-OH Position Derivatization

To selectively modify the hydroxyl group, the more nucleophilic secondary amine must first be protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[3]

Protocol 4.1: N-Boc Protection
  • Dissolve this compound (1.0 eq) in DCM (0.1 M).

  • Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir at room temperature for 2-4 hours until LC-MS analysis confirms complete conversion.

  • Wash the reaction mixture with water and brine, dry the organic layer (Na₂SO₄), and concentrate to yield N-Boc-5-azaspiro[2.4]heptan-7-ol, which is often pure enough for the next step.

Protocol 4.2: O-Alkylation (Williamson Ether Synthesis)

This classic reaction forms an ether linkage, removing the hydrogen bond-donating capability of the alcohol and increasing local lipophilicity.

Rationale: Converting the alcohol to an ether can probe whether a hydrogen bond donor at this position is required for activity. The nature of the R-group can explore new binding pockets.

Step-by-Step Protocol:

  • Dissolution: Dissolve N-Boc-5-azaspiro[2.4]heptan-7-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylating Agent: Add the desired alkyl halide (R-X, e.g., R-Br or R-I, 1.3 eq) and allow the reaction to warm to room temperature or gently heat (e.g., 50 °C) overnight.

  • Reaction Monitoring: Monitor by LC-MS.

  • Work-up: Carefully quench the reaction at 0 °C with the slow addition of water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry (Na₂SO₄), and concentrate. Purify by flash column chromatography to yield the O-alkylated product.

  • Deprotection: The Boc group can be removed by treating the purified product with 4M HCl in dioxane or 20% trifluoroacetic acid (TFA) in DCM.

R-Group MoietyRationale for SAR
Methyl, Ethyl Baseline probe for the effect of removing the H-bond donor.
Benzyl Introduces a larger, aromatic group to probe for hydrophobic/π-stacking interactions.
(CH₂)n-Aryl/Heteroaryl Acts as a linker to position aromatic systems in distal pockets.

Characterization and the SAR Cycle

Each synthesized derivative must be rigorously characterized to confirm its structure and purity before biological testing.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: HPLC with UV and/or MS detection (purity >95% is required for reliable biological data).

Once biological activity data (e.g., IC₅₀, Kᵢ) is obtained, the SAR cycle begins. The goal is to convert raw data into meaningful relationships between structure and activity.[4][5]

G A Design Analogs (Hypothesize Improvements) B Synthesize & Purify (Execute Protocols) A->B Synthetic Plan C Biological Assay (Generate Activity Data) B->C Pure Compounds D Analyze Data (SAR) (Identify Key Features) C->D IC₅₀ / Kᵢ Values D->A New Hypothesis

References

Application Notes and Protocols: The Strategic Use of 5-Azaspiro[2.4]heptan-7-ol in the Synthesis of Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in CNS Drug Design

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in modern medicinal chemistry. A critical aspect of this challenge lies in designing molecules that can navigate the stringent requirements for blood-brain barrier penetration while exhibiting high affinity and selectivity for their intended neural targets.[1] In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional molecular architectures.[2][3][4] Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this evolution.[2][3][4] Their inherent rigidity and ability to project substituents into precise vectors in 3D space make them "privileged" scaffolds for interacting with the complex topographies of CNS receptors and enzymes.[3]

The 5-azaspiro[2.4]heptane framework, in particular, has emerged as a versatile and highly valuable building block in the synthesis of CNS drug candidates. Its unique combination of a pyrrolidine ring and a cyclopropane moiety offers a constrained yet adaptable scaffold. This application note will focus on the synthetic utility of a key derivative, 5-Azaspiro[2.4]heptan-7-ol , as a pivotal intermediate for generating libraries of novel compounds directed at CNS targets. We will explore its synthesis, derivatization, and potential applications, supported by detailed experimental protocols.

The Synthetic Keystone: Accessing this compound

While various derivatives of the 5-azaspiro[2.4]heptane core have been reported, the 7-hydroxy variant is a particularly strategic starting point. The hydroxyl group serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities to probe the structure-activity relationships (SAR) of new chemical entities.

The most logical and efficient route to this compound proceeds through the corresponding ketone, 5-azaspiro[2.4]heptan-7-one. This intermediate can be synthesized via established methods, and its subsequent reduction provides direct access to the target alcohol. The nitrogen of the pyrrolidine ring is typically protected, for example with a tert-butoxycarbonyl (Boc) group, to ensure chemoselectivity during the reduction and subsequent derivatization steps.

G cluster_0 Synthesis of N-Boc-5-azaspiro[2.4]heptan-7-ol A N-Boc-pyrrolidin-3-one B Wittig Reaction (e.g., (CH3)3S(O)I, NaH) A->B Step 1 C N-Boc-3-methylenepyrrolidine B->C D Simmons-Smith Cyclopropanation (e.g., CH2I2, Zn-Cu) C->D Step 2 E N-Boc-5-azaspiro[2.4]heptane D->E F Oxidation at C7 (e.g., RuCl3, NaIO4) E->F Step 3 G N-Boc-5-azaspiro[2.4]heptan-7-one F->G H Stereoselective Reduction (e.g., NaBH4, L-Selectride®) G->H Step 4 I N-Boc-5-azaspiro[2.4]heptan-7-ol H->I G cluster_0 Derivatization Pathways for CNS Targets cluster_1 Orexin Antagonists cluster_2 Dopamine D3 Antagonists Start N-Boc-5-azaspiro[2.4]heptan-7-ol Etherification Etherification (e.g., NaH, R-X) Start->Etherification Mitsunobu Mitsunobu Reaction (e.g., Ar-OH, DEAD, PPh3) Start->Mitsunobu Oxidation Oxidation (e.g., DMP, PCC) Start->Oxidation Orexin_Product Novel Orexin Antagonist Candidates Etherification->Orexin_Product Attachment of side chains Mitsunobu->Orexin_Product Attachment of aryl ethers Ketone N-Boc-5-azaspiro[2.4]heptan-7-one Oxidation->Ketone Reductive_Amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) Ketone->Reductive_Amination D3_Product Novel D3 Antagonist Candidates Reductive_Amination->D3_Product Introduction of amino functionalities

References

Application Note: High-Throughput Analytical Strategies for the Quantification of 5-Azaspiro[2.4]heptan-7-ol in Complex Reaction Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 5-Azaspiro[2.4]heptan-7-ol, a novel spirocyclic amine of significant interest in medicinal chemistry.[1] We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, tailored for in-process reaction monitoring and final product characterization. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific reaction conditions.

Introduction: The Analytical Imperative for Spirocyclic Amines

Spirocyclic scaffolds are increasingly incorporated into modern drug candidates due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[2] this compound, with its unique strained ring system and functional groups, presents specific analytical challenges. Accurate and precise analytical methods are paramount for reaction optimization, kinetic studies, impurity profiling, and ultimately, ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide provides a robust starting point for developing such methods.

Physicochemical Properties and Analytical Considerations

While detailed experimental data for this compound is not widely published, we can infer key properties from analogous structures like 5-Methyl-5-azaspiro[2.4]heptan-7-ol.[3]

PropertyPredicted Value/ConsiderationAnalytical Implication
Molecular Weight ~127.18 g/mol Suitable for both GC-MS and LC-MS.
Polarity Polar due to -OH and -NH groupsFavors Reverse-Phase HPLC with aqueous mobile phases. Derivatization may be needed for GC.
Volatility Moderately volatileGC-MS is a viable option, potentially with derivatization to improve thermal stability.
UV-Vis Absorbance Lacks a strong chromophoreUV detection in HPLC will have low sensitivity. Alternative detectors like ELSD, CAD, or MS are recommended.

Recommended Analytical Workflows

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation.

Analytical_Workflow cluster_0 Reaction Monitoring (In-Process) cluster_1 Final Product Analysis & Impurity Profiling HPLC_UV HPLC-UV/ELSD/CAD (Rapid, Quantitative) LC_MS LC-MS (High Sensitivity, Mass Confirmation) HPLC_UV->LC_MS For Purity Confirmation NMR_H1 ¹H NMR (Structural Confirmation, Relative Quantitation) NMR_C13 ¹³C NMR, 2D-NMR (Definitive Structural Elucidation) LC_MS->NMR_C13 For Structural Verification GC_MS GC-MS (with derivatization) (Orthogonal Method, Volatile Impurities) Reaction_Mixture Reaction_Mixture Reaction_Mixture->HPLC_UV Routine Checks Reaction_Mixture->NMR_H1 Mechanistic Studies Reaction_Mixture->GC_MS Alternative Method

Caption: Recommended analytical workflows for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring reaction progress and determining the purity of non-volatile to semi-volatile compounds. Given the polar nature of this compound, reverse-phase chromatography is the most appropriate mode.

Rationale for Method Selection
  • Reverse-Phase (C18 Column): A C18 stationary phase provides sufficient retention for polar analytes when used with highly aqueous mobile phases.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like trifluoroacetic acid (TFA) or formic acid is recommended. The acidic modifier protonates the amine, leading to sharper peaks and improved retention.

  • Detection: Due to the lack of a strong UV chromophore, alternative detection methods are crucial.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors that respond to any non-volatile analyte.

    • Mass Spectrometry (MS): Provides mass confirmation and the highest sensitivity and selectivity.

Detailed HPLC Protocol

Objective: To resolve this compound from starting materials and potential byproducts.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • ELSD, CAD, or Mass Spectrometer.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the diluent to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Detector Settings (Example for MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

Data Analysis:

  • Identify the peak for this compound by its retention time and, if using MS, by its protonated molecular ion [M+H]⁺ at approximately m/z 128.1.

  • Quantify the reaction progress by comparing the peak area of the product to that of the starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is recommended to improve its volatility and chromatographic behavior.

Rationale for Derivatization

The presence of polar -OH and -NH groups can lead to poor peak shape and thermal degradation in the hot GC inlet. Silylation is a common derivatization technique that replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Derivatization_Workflow Analyte This compound (in reaction mixture) Derivatization Add BSTFA + 1% TMCS Heat at 60°C for 30 min Analyte->Derivatization GC_MS_Analysis Inject into GC-MS Derivatization->GC_MS_Analysis Data Analyze Mass Spectrum of Di-TMS derivative GC_MS_Analysis->Data

Caption: Workflow for GC-MS analysis with derivatization.

Detailed GC-MS Protocol

Objective: To provide an orthogonal method for purity assessment and to identify volatile impurities.

Instrumentation:

  • GC system with a split/splitless inlet and a mass selective detector.

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or Ethyl Acetate.

Procedure:

  • Sample Preparation and Derivatization:

    • Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of dichloromethane.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

Data Analysis:

  • The derivatized product will have a molecular weight of 271.2 g/mol . Look for the molecular ion and characteristic fragmentation patterns.

  • Quantify based on the peak area relative to an internal standard if absolute quantification is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unequivocal structure confirmation and can be used for quantitative analysis (qNMR).[4] It provides detailed information about the molecular structure without the need for chromatographic separation.[5]

Application in Reaction Monitoring

By taking time-point samples from the reaction mixture, ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.[4] This allows for the determination of reaction kinetics and endpoints.[4][5]

Protocol for ¹H NMR Analysis

Objective: To confirm the structure of this compound and determine the relative amounts of reactants and products.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆, chosen based on the solubility of the reaction components).

  • Internal Standard for qNMR (optional, e.g., maleic acid).

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and evaporate the solvent.

    • Dissolve the residue in approximately 0.7 mL of the chosen deuterated solvent.

    • If performing qNMR, add a known amount of the internal standard.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if performing qNMR.

Data Analysis:

  • Identify characteristic peaks for this compound. Expect signals for the cyclopropyl protons, the protons on the five-membered ring, and the proton on the carbon bearing the hydroxyl group.

  • Integrate the area of a well-resolved product peak and a starting material peak. The ratio of these integrals (corrected for the number of protons) gives the relative molar ratio of the two species.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the detection and quantification of this compound in reaction mixtures. The choice of technique will depend on the specific analytical need, with HPLC being ideal for routine monitoring, GC-MS offering an excellent orthogonal method, and NMR providing definitive structural information. These protocols should serve as a starting point, and optimization may be necessary based on the specific reaction conditions and matrix components.

References

Application Notes and Protocols for High-Throughput Screening of Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azaspiro Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced therapeutic potential is paramount. Azaspiro scaffolds, characterized by their unique three-dimensional (3D) architecture, have emerged as a privileged class of structures in drug discovery.[] Their inherent rigidity and spatial complexity offer a distinct advantage over traditional flat, aromatic systems. This 3D conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[] Furthermore, the introduction of a nitrogen atom within the spirocyclic system provides a handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[2]

High-throughput screening (HTS) serves as the engine for identifying bioactive "hits" from large chemical libraries.[3][4] The successful screening of azaspiro compound libraries requires robust and tailored assay protocols that can accommodate the unique structural features of these molecules and minimize artifacts. This guide provides detailed protocols and insights for researchers, scientists, and drug development professionals embarking on HTS campaigns utilizing these promising scaffolds.

Pillar 1: Causality in Assay Selection and Design

The choice of an HTS assay is dictated by the biological question being addressed. For azaspiro libraries, two primary avenues of screening are commonly pursued: phenotypic screening and target-based screening.

Phenotypic Screening: This approach assesses the effect of compounds on cellular behavior, such as proliferation, toxicity, or changes in morphology, without a preconceived target.[][6] It is particularly useful for identifying compounds with novel mechanisms of action. A foundational assay in this category is the assessment of cytotoxicity.

Target-Based Screening: This is the more traditional approach where compounds are screened for their ability to modulate a specific, validated biological target, such as an enzyme (e.g., a kinase) or a receptor (e.g., a G-protein coupled receptor - GPCR).[7][8]

Core Principle: The Importance of Compound Quality and Library Design

The success of any HTS campaign is fundamentally linked to the quality of the screening library.[3][9] Libraries of azaspiro scaffolds should be curated to ensure structural diversity and drug-like properties, often adhering to guidelines such as Lipinski's Rule of Five.[10] The 3D nature of these compounds is a key asset, as increased three-dimensionality has been correlated with higher success rates in clinical development.[7]

Pillar 2: Self-Validating Systems - Protocols and Methodologies

A robust HTS protocol is a self-validating system, incorporating controls and secondary assays to eliminate false positives and negatives.[4][11]

Protocol 1: High-Throughput Phenotypic Screening for Cytotoxicity (MTT Assay)

This protocol outlines a common method to assess the cytotoxic or anti-proliferative effects of an azaspiro compound library on a cancer cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9][12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed Cells in 96-well Plates incubate1 Incubate (24h) for Cell Adherence start->incubate1 add_compounds Add Azaspiro Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Formation add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate (Overnight) to Dissolve Crystals add_solubilizer->incubate4 read_plate Read Absorbance (570 nm) incubate4->read_plate

Caption: Workflow for the MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed a relevant cancer cell line (e.g., HeLa, A549) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Addition: Prepare serial dilutions of the azaspiro compounds in DMSO and then dilute in culture medium to the final desired concentrations. Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO at the same final concentration as the compounds) and positive controls (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Incubate the plates overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 650 nm can be used to subtract background noise.[9]

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Viability The percentage of viable cells in treated wells relative to control wells.((Abs_sample - Abs_blank) / (Abs_control - Abs_blank)) * 100
IC50 Value The concentration of a compound that inhibits 50% of cell viability.Determined by plotting % Viability against the logarithm of compound concentration and fitting to a sigmoidal dose-response curve.
Protocol 2: Target-Based HTS for Kinase Inhibitors (AlphaScreen Assay)

This protocol describes a generic, robust, and homogeneous (no-wash) biochemical assay for screening azaspiro libraries against a specific protein kinase. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is well-suited for HTS.[14]

Signaling Pathway: Kinase Inhibition Assay

Kinase_Inhibition cluster_active Active Kinase cluster_detection AlphaScreen Detection cluster_inhibition Inhibition by Azaspiro Compound Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + ATP Substrate Biotinylated Substrate Substrate->Phospho_Substrate ATP ATP Donor Streptavidin-Coated Donor Bead Phospho_Substrate->Donor Acceptor Anti-Phospho-Antibody-Coated Acceptor Bead Phospho_Substrate->Acceptor Signal Luminescent Signal (520-620 nm) Donor->Signal Proximity Acceptor->Signal Proximity Inhibitor Azaspiro Inhibitor Inhibitor->Kinase Binds to Kinase

Caption: Principle of a kinase inhibition assay using AlphaScreen.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, and ATP at appropriate concentrations. All dilutions should be performed in the assay buffer.

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 20-50 nL) of the azaspiro compounds from the library plates into the wells of a 384- or 1536-well assay plate.

  • Kinase Addition: Add the kinase to all wells, except for the negative control wells.

  • Pre-incubation: Incubate the plates for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at room temperature or 30°C to allow for substrate phosphorylation.

  • Detection: Add a mixture of streptavidin-coated donor beads and anti-phospho-antibody-coated acceptor beads to stop the reaction and initiate the detection process.

  • Detection Incubation: Incubate the plates in the dark for 60-120 minutes at room temperature to allow for bead-analyte binding.

  • Data Acquisition: Read the plates on an AlphaScreen-compatible plate reader.

Data Analysis and Quality Control:

ParameterDescriptionAcceptable Value
Z'-factor A statistical measure of the quality of an HTS assay.> 0.5
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.> 10
% Inhibition The percentage reduction in kinase activity in the presence of a compound.Calculated relative to high and low controls.

Pillar 3: Authoritative Grounding and Hit Validation

A primary HTS campaign only identifies "hits." These initial findings must be rigorously validated through a series of secondary and orthogonal assays to confirm their activity, determine their mechanism of action, and rule out assay artifacts.[4][11][15]

Hit Validation Workflow

Hit_Validation HTS Primary HTS Hit Identification Confirmation Hit Confirmation (Dose-Response Curve) HTS->Confirmation Orthogonal Orthogonal Assay (e.g., Biophysical Binding Assay) Confirmation->Orthogonal Selectivity Selectivity Profiling (Against Related Targets) Orthogonal->Selectivity Cellular Cell-Based Assay (Target Engagement/Phenotypic Effect) Selectivity->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead Validated Lead Compound SAR->Lead

References

Application Note: A Robust and Scalable Synthesis of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the multi-gram, scale-up synthesis of 5-Azaspiro[2.4]heptan-7-ol, a valuable spirocyclic building block for pharmaceutical and medicinal chemistry applications. Spirocycles are highly sought after due to their rigid three-dimensional structures which can improve binding affinity and metabolic stability in drug candidates.[1][2] The presented synthetic route is designed for scalability, employing robust chemical transformations and purification strategies that transition effectively from the laboratory bench to larger-scale production. We address critical process parameters, safety considerations, and in-process controls to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The 5-azaspiro[2.4]heptane core is a key structural motif found in various biologically active molecules, including inhibitors of the hepatitis C virus (HCV) NS5A protein.[3][4] Its synthesis, however, presents challenges related to the controlled construction of the spirocyclic cyclopropane ring and the stereoselective installation of the alcohol functionality.

This guide details a three-step synthetic sequence commencing from commercially available N-Boc-4-piperidone. The strategy was chosen for its operational simplicity, use of well-established reactions, and amenability to scale-up.

The core strategic decisions are:

  • Olefination: A Horner-Wadsworth-Emmons (HWE) reaction is employed to generate the exocyclic methylene intermediate. The HWE reaction is preferred over the classical Wittig reaction for large-scale synthesis because the water-soluble phosphate byproduct is easily removed during aqueous work-up, simplifying purification.

  • Cyclopropanation: A modified Simmons-Smith reaction using diethylzinc and diiodomethane is utilized to construct the spiro-cyclopropane ring. This method is known for its high efficiency and reliability in forming cyclopropanes from alkenes.[5]

  • Reduction: The final reduction of the spirocyclic ketone to the target alcohol is achieved using sodium borohydride, a mild and selective reducing agent that is cost-effective and safe to handle on a larger scale compared to more powerful hydrides like lithium aluminum hydride.

The overall synthetic workflow is depicted below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Product Generation cluster_2 Phase 3: Purification & Analysis A N-Boc-4-piperidone (Starting Material) B tert-butyl 4-methylene -1-piperidinecarboxylate A->B Horner-Wadsworth-Emmons Olefination C tert-butyl 7-oxo-5-aza spiro[2.4]heptane-5-carboxylate B->C Simmons-Smith Cyclopropanation D This compound (Final Product) C->D Ketone Reduction & Deprotection E Crystallization / Chromatography D->E F QC Analysis (NMR, LC-MS, Purity) E->F

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Horner-Wadsworth-Emmons Olefination of N-Boc-4-piperidone

This step converts the ketone starting material into an exocyclic alkene, the precursor for cyclopropanation.

G Start N-Boc-4-piperidone Product tert-butyl 4-methylene-1-piperidinecarboxylate Start->Product 1. NaH, THF, 0 °C to RT 2. Reagent Addition Reagent1 Methyl(triphenyl)phosphonium bromide Reagent2 NaH Solvent THF

Caption: Reaction scheme for the HWE olefination.

Materials and Equipment

Reagent/MaterialQuantityMolar Eq.MW ( g/mol )CAS No.
N-Boc-4-piperidone50.0 g1.0199.2579099-07-3
Methyl(triphenyl)phosphonium bromide107.2 g1.2357.231779-49-3
Sodium Hydride (60% in mineral oil)12.0 g1.240.007646-69-7
Anhydrous Tetrahydrofuran (THF)500 mL-72.11109-99-9
Saturated NH₄Cl (aq)250 mL---
Ethyl Acetate (EtOAc)500 mL-88.11141-78-6
Brine200 mL---
Anhydrous Magnesium Sulfate (MgSO₄)20 g-120.377487-88-9

Procedure

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen.

  • Reagent Preparation: Suspend methyl(triphenyl)phosphonium bromide (107.2 g) in anhydrous THF (250 mL) in the reaction flask.

  • Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Carefully add sodium hydride (12.0 g, 60% dispersion in oil) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • After the addition is complete, remove the ice bath and allow the deep yellow-orange mixture to stir at room temperature for 2 hours to ensure complete ylide formation.

  • Ketone Addition: Re-cool the mixture to 0 °C. Dissolve N-Boc-4-piperidone (50.0 g) in anhydrous THF (250 mL) and add it dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (250 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (250 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 125 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a thick oil containing triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in hexanes) to yield tert-butyl 4-methylene-1-piperidinecarboxylate as a colorless oil.

Step 2: Simmons-Smith Cyclopropanation

This step constructs the critical spiro-cyclopropane ring system.

Materials and Equipment

Reagent/MaterialQuantityMolar Eq.MW ( g/mol )CAS No.
tert-butyl 4-methylene-1-piperidinecarboxylate40.0 g1.0197.27150106-95-5
Diethylzinc (1.0 M in hexanes)507 mL2.5123.49557-20-0
Diiodomethane136.0 g2.5267.8475-11-6
Anhydrous Dichloromethane (DCM)800 mL-84.9375-09-2
Saturated NH₄Cl (aq)400 mL---
Saturated NaHCO₃ (aq)400 mL---

Procedure

  • Reactor Setup: Assemble a 2 L, three-necked, flame-dried flask with a mechanical stirrer, thermometer, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with a solution of the alkene intermediate (40.0 g) in anhydrous DCM (800 mL). Cool the solution to 0 °C.

  • Cyclopropanating Agent: Add the diethylzinc solution (507 mL, 1.0 M in hexanes) dropwise via an addition funnel over 1 hour, keeping the temperature below 5 °C. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle under a strict inert atmosphere.

  • Next, add diiodomethane (136.0 g) dropwise over 1 hour, again maintaining a temperature below 5 °C.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. A white precipitate (zinc salts) will form.

  • Reaction Monitoring: Follow the disappearance of the starting alkene by GC-MS or TLC.

  • Work-up: Cool the mixture to 0 °C and quench very carefully by the dropwise addition of saturated aqueous NH₄Cl (400 mL). Stir vigorously for 30 minutes.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with DCM. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (400 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate. This material is often of sufficient purity to be carried forward to the next step.

Step 3: Ketone Reduction and Deprotection

The final step involves the reduction of the ketone to the desired alcohol. The Boc-protecting group is often cleaved under the reaction or work-up conditions.

Materials and Equipment

Reagent/MaterialQuantityMolar Eq.MW ( g/mol )CAS No.
tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate42.0 g1.0211.27N/A
Sodium Borohydride (NaBH₄)11.2 g1.537.8316940-66-2
Methanol (MeOH)400 mL-32.0467-56-1
Hydrochloric Acid (3 M aq)~100 mL---
Dichloromethane (DCM)600 mL-84.9375-09-2

Procedure

  • Reactor Setup: In a 1 L round-bottom flask, dissolve the crude spirocyclic ketone (42.0 g) in methanol (400 mL).

  • Reduction: Cool the solution to 0 °C. Add sodium borohydride (11.2 g) in small portions over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

  • Work-up and Deprotection: Cool the mixture to 0 °C and carefully adjust the pH to ~2 by the slow addition of 3 M HCl to quench excess NaBH₄ and cleave the Boc-protecting group. Stir for 1 hour at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (200 mL) and wash with DCM (2 x 100 mL) to remove any non-polar impurities.

  • Basification and Extraction: Cool the aqueous layer to 0 °C and carefully adjust the pH to >12 with 6 M NaOH. Extract the basic aqueous layer with DCM (4 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield This compound as a solid or viscous oil. Further purification can be achieved by crystallization or sublimation if required.

Scale-Up Considerations and Process Safety

  • Thermal Safety: The formation of the phosphonium ylide (Step 1) and the quenching of diethylzinc (Step 2) and sodium borohydride (Step 3) are exothermic. For larger scales, ensure the reactor has adequate cooling capacity. The use of a dropping funnel for additions is critical to control the rate and manage heat evolution.

  • Reagent Handling:

    • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from ignition sources.

    • Diethylzinc: Pyrophoric and extremely reactive towards protic solvents. All transfers must be conducted under a strict inert atmosphere (nitrogen or argon) using syringe or cannula techniques.[6][7][8]

    • Diiodomethane: A dense liquid that is a suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • Purification Strategy: While column chromatography is suitable for lab-scale purification, it is not ideal for large-scale manufacturing. For the olefination product (Step 1), developing a crystallization or distillation procedure for the crude triphenylphosphine oxide byproduct is recommended. The final product, this compound, is often a solid and can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).[9][10]

Summary of Results

The following table summarizes typical results for a synthesis starting from 50 g of N-Boc-4-piperidone.

StepProductTypical YieldPurity (by LC-MS)Physical State
1tert-butyl 4-methylene-1-piperidinecarboxylate80-90%>95%Colorless Oil
2tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate85-95%>90% (crude)Yellowish Oil
3This compound75-85%>98%Off-white Solid

Conclusion

This application note details a reliable and scalable three-step synthesis of this compound. The chosen synthetic route leverages robust and well-understood chemical transformations, making it suitable for the production of multi-gram to kilogram quantities of this important building block. By providing detailed procedural steps, safety information, and scale-up considerations, this document serves as a comprehensive guide for researchers and process chemists in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Preparing 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Azaspiro[2.4]heptan-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable spirocyclic scaffold. Azaspirocycles are increasingly important in medicinal chemistry due to their unique three-dimensional structures which can lead to improved physicochemical properties.[1][2] This guide provides troubleshooting advice and frequently asked questions to facilitate a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a multi-step sequence. A plausible synthetic route involves the formation of a suitable pyrrolidine precursor followed by cyclopropanation and subsequent functional group manipulations.

Issue 1: Low Yield of the Spirocyclic Core Formation

Question: I am attempting the key spirocyclization step to form the 5-azaspiro[2.4]heptane ring system, but I am observing very low yields. What are the likely causes and how can I improve the efficiency of this reaction?

Answer: Low yields in the formation of the 5-azaspiro[2.4]heptane core can stem from several factors, primarily related to the stability of intermediates, steric hindrance, and suboptimal reaction conditions. A common strategy to form the spiro[2.4]heptane system is through a Simmons-Smith type cyclopropanation of a 4-methylene-pyrrolidine precursor.[3][4]

Causality and Optimization Strategies:

  • Reagent Choice and Quality: The quality of the cyclopropanating agent is critical. For a Simmons-Smith reaction, the combination of diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) is classic. However, variations such as diethylzinc (Et₂Zn) can offer better reproducibility. Ensure your CH₂I₂ is fresh and free of iodine (a brownish color indicates degradation).

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. Dichloromethane (DCM) can also be effective. It is advisable to screen a few anhydrous solvents to find the optimal one for your specific substrate.

  • Temperature Control: Cyclopropanation reactions are often exothermic. Maintaining a low temperature (typically 0 °C to room temperature) is crucial to prevent side reactions and decomposition of the reagent. A temperature screening experiment is highly recommended.

Experimental Protocol: Screening of Cyclopropanation Conditions

  • Reaction Setup: In three separate flame-dried flasks under an inert atmosphere (e.g., argon or nitrogen), dissolve your 4-methylene-pyrrolidine precursor (1.0 eq) in anhydrous diethyl ether, THF, and DCM, respectively.

  • Reagent Addition: Cool the solutions to 0 °C. In parallel, prepare the Simmons-Smith reagent by adding diiodomethane (2.0 eq) to an activated zinc-copper couple (2.0 eq) in the corresponding solvent. Add the freshly prepared reagent dropwise to the substrate solutions.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Analysis: Once the starting material is consumed, quench the reactions with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR to determine the conversion and yield.

Parameter Condition A Condition B Condition C
Solvent Diethyl EtherTHFDCM
Temperature 0 °C to rt0 °C to rt0 °C to rt
Reagent Zn(Cu), CH₂I₂Zn(Cu), CH₂I₂Zn(Cu), CH₂I₂

A Decision-Making Workflow for Optimizing Spirocyclization

G cluster_0 Troubleshooting Low Spirocyclization Yield start Low Yield Observed reagent_quality Check Reagent Quality (CH₂I₂, Zn(Cu)) start->reagent_quality solvent_screen Screen Solvents (Ether, THF, DCM) reagent_quality->solvent_screen temp_control Optimize Temperature (0°C, rt, -20°C) solvent_screen->temp_control yield_improved Yield Improved? temp_control->yield_improved success Proceed to Scale-up yield_improved->success Yes further_optimization Consider Alternative Cyclopropanation Methods yield_improved->further_optimization No

Caption: A workflow for troubleshooting low yields in the spirocyclization step.

Issue 2: Poor Diastereoselectivity in the Reduction of the Ketone

Question: I have successfully synthesized the 5-azaspiro[2.4]heptan-7-one precursor, but the reduction of the ketone to the desired this compound is not selective, leading to a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of this reduction?

Answer: The stereochemical outcome of the reduction of a cyclic ketone is influenced by the steric and electronic environment around the carbonyl group. The approach of the hydride reagent can be directed by the existing stereocenters in the molecule.

Causality and Optimization Strategies:

  • Choice of Reducing Agent: The size and nature of the hydride reagent play a crucial role. Less hindered reagents like sodium borohydride (NaBH₄) may show lower selectivity compared to bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride (STAB).

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Chelation Control: If a directing group is present (e.g., an N-acyl group), chelation with a Lewis acid (e.g., CeCl₃) can lock the conformation of the molecule and direct the hydride attack from a specific face.

Experimental Protocol: Screening of Reducing Agents

  • Reaction Setup: In three separate flasks, dissolve the 5-azaspiro[2.4]heptan-7-one (1.0 eq) in a suitable solvent (e.g., methanol for NaBH₄, THF for L-Selectride®).

  • Reagent Addition: Cool the solutions to -78 °C. Add the reducing agent (1.2 eq) dropwise.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g., with water for NaBH₄, or by slow addition of water then hydrogen peroxide/NaOH for L-Selectride®).

  • Analysis: After extraction and purification, determine the diastereomeric ratio by ¹H NMR or chiral HPLC.

Reducing Agent Solvent Temperature Expected Selectivity
Sodium Borohydride (NaBH₄)Methanol0 °C to rtLow to Moderate
Lithium Aluminum Hydride (LiAlH₄)THF0 °CModerate
L-Selectride®THF-78 °CHigh

Schematic of Diastereoselective Reduction

G cluster_0 Diastereoselective Ketone Reduction Ketone 5-Azaspiro[2.4]heptan-7-one Bulky_Hydride Bulky Hydride (e.g., L-Selectride®) Ketone->Bulky_Hydride Steric Hindrance Small_Hydride Small Hydride (e.g., NaBH₄) Ketone->Small_Hydride Less Steric Hindrance Less_Hindered_Face Attack from less hindered face Bulky_Hydride->Less_Hindered_Face Major_Diastereomer Major Diastereomer (Desired Alcohol) Less_Hindered_Face->Major_Diastereomer Mixed_Attack Attack from both faces Small_Hydride->Mixed_Attack Diastereomeric_Mixture Diastereomeric Mixture Mixed_Attack->Diastereomeric_Mixture

Caption: Controlling diastereoselectivity in ketone reduction.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group for the nitrogen atom during the synthesis, and when should it be introduced and removed?

A1: The choice of a nitrogen protecting group is crucial. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions, including those of cyclopropanation and reduction, and can be easily removed under acidic conditions. It should be introduced early in the synthesis, for example, on the pyrrolidine precursor, to prevent side reactions involving the nitrogen atom. Deprotection is typically one of the final steps, using an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Q2: I am having trouble with the purification of the final this compound. It seems to be very polar. What purification techniques are recommended?

A2: The final product, being a free amine and an alcohol, is indeed quite polar and may be water-soluble. Standard silica gel chromatography can be challenging. Here are a few suggestions:

  • Reverse-Phase Chromatography: If available, reverse-phase flash chromatography (C18 silica) is often effective for purifying polar compounds.

  • Ion-Exchange Chromatography: You can use a cation exchange resin to capture the amine, wash away neutral impurities, and then elute the product with a base (e.g., ammonia in methanol).

  • Crystallization: If the product is a solid, crystallization of a salt form (e.g., hydrochloride or oxalate salt) can be an efficient purification method.

Q3: Are there any alternative synthetic routes to consider if the current one is not working well?

A3: Yes, several other strategies for the synthesis of azaspirocycles have been reported in the literature and could be adapted.[1] These include:

  • Intramolecular C-H Amination: This modern approach can form the spirocyclic system in a single step from a suitably functionalized precursor.[5]

  • [3+2] Cycloaddition Reactions: These can be a powerful tool for constructing the five-membered nitrogen-containing ring.

  • Ring-Closing Metathesis (RCM): If a precursor with two appropriate double bonds can be synthesized, RCM is a very reliable method for ring formation.

It is recommended to consult recent literature for the most up-to-date and efficient methods for constructing similar azaspirocyclic systems.

References

Technical Support Center: Challenges in the Purification of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Azaspiro[2.4]heptan-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique spirocyclic amino alcohol. The inherent structural features of this molecule, including its basic nitrogen, hydroxyl group, and stereocenters, can present specific challenges during purification. This document provides troubleshooting guidance and frequently asked questions to help you navigate these complexities and achieve your desired purity.

I. Understanding the Core Challenges

The purification of this compound is often complicated by a combination of factors stemming from its synthesis and molecular structure. A common synthetic route involves the cyclopropanation of a 4-methylene-proline derivative, which can lead to a variety of impurities.

Potential Sources of Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave behind the proline derivative and reagents from the cyclopropanation step.

  • Byproducts of Cyclopropanation: The Simmons-Smith reaction or its variations, while generally stereospecific, can sometimes lead to side reactions, especially with nitrogen-containing molecules where N-alkylation can be a competing pathway[1].

  • Diastereomers: The presence of multiple chiral centers can result in the formation of diastereomers, which often have very similar physical properties, making them difficult to separate.

  • Degradation Products: The amino alcohol functionality can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during the purification of this compound.

Problem 1: Low Purity After Initial Work-up (<85%)

Probable Cause: Significant amounts of unreacted starting materials, reaction byproducts, or inorganic salts from the work-up. A patent for a similar spirocyclic compound reports a crude purity of 80% after initial extraction, highlighting the likelihood of substantial impurities[2].

Solution Pathway:

  • Initial Assessment with TLC:

    • Objective: To visualize the number of components in your crude material.

    • Recommended TLC System:

      • Stationary Phase: Silica gel 60 F254

      • Mobile Phase Trial 1 (Moderately Polar): 95:5 Dichloromethane/Methanol

      • Mobile Phase Trial 2 (More Polar with Base): 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide

    • Visualization: UV light (if your compound or impurities are UV active) and a potassium permanganate stain (will visualize the alcohol).

    • Interpretation: Multiple spots indicate the presence of impurities. Note the relative Rf values to guide your column chromatography strategy.

  • Liquid-Liquid Extraction Optimization:

    • Objective: To remove highly polar or non-polar impurities before chromatography.

    • Protocol:

      • Dissolve the crude product in ethyl acetate.

      • Wash with a saturated sodium bicarbonate solution to remove acidic impurities.

      • Wash with brine to reduce the water content in the organic layer.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Problem 2: Difficulty in Separating Diastereomers

Probable Cause: Diastereomers of this compound have very similar polarities, leading to co-elution during standard chromatography.

Solution Pathway:

  • High-Performance Liquid Chromatography (HPLC) Method Development:

    • Objective: To achieve baseline separation of diastereomers for analytical or preparative purposes. Chiral HPLC is a powerful tool for separating stereoisomers of amino alcohols[3][4][5][6][7][8].

    • Recommended Columns and Mobile Phases:

Stationary Phase TypeRecommended ColumnsMobile Phase SystemRationale
Polysaccharide-Based Chiralcel® OD-H, Chiralpak® ADHexane/Isopropanol or Hexane/Ethanol with 0.1% diethylamine for basic compoundsBroad enantioselectivity for a wide range of compounds, including amino alcohols.
Macrocyclic Glycopeptide Astec CHIROBIOTIC® TMethanol/Water or Acetonitrile/Water with a volatile buffer (e.g., ammonium acetate)Effective for underivatized amino acids and polar compounds.
  • Flash Chromatography Optimization for Diastereomer Separation:

    • Objective: To improve the separation of diastereomers on a larger scale.

    • Strategies:

      • Use a less polar solvent system and a longer column: This increases the interaction time with the stationary phase, potentially improving resolution.

      • Employ a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. A shallow gradient around the elution point of your compound can significantly improve separation.

      • Consider alternative stationary phases: If silica gel fails, consider using alumina (neutral or basic) which can offer different selectivity. For challenging separations of amines, alumina can be a better choice[9].

Problem 3: Product Degradation or Poor Recovery from Silica Gel Column

Probable Cause: The basic amine group in this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or degradation. This is a common issue with polar amino compounds[10].

Solution Pathway:

  • Neutralization of Silica Gel:

    • Objective: To deactivate the acidic sites on the silica gel, preventing degradation and improving recovery.

    • Protocol for Preparing Neutralized Silica Gel:

      • Prepare a slurry of silica gel in your chosen mobile phase.

      • Add 1-2% triethylamine (v/v) to the slurry.

      • Stir for 15-20 minutes.

      • Pack the column with the neutralized silica slurry.

      • Equilibrate the column with the mobile phase containing 0.5-1% triethylamine before loading your sample.

  • Use of an Amine-Treated Mobile Phase:

    • Objective: To continuously deactivate the silica gel during the chromatographic run.

    • Procedure: Add 0.5-1% triethylamine or ammonium hydroxide to your mobile phase. This will compete with your compound for the acidic sites on the silica, leading to better peak shapes and recovery.

Problem 4: Difficulty with Crystallization/Oiling Out

Probable Cause: The compound may be too soluble in the chosen solvent, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization. For polar molecules like amino alcohols, finding a suitable single solvent for recrystallization can be challenging[11][12].

Solution Pathway: Systematic Solvent Screening for Recrystallization

  • Objective: To identify a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Recommended Single Solvents to Screen:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

  • Recommended Solvent Pairs for Two-Solvent Recrystallization:

    • Ethyl Acetate / Hexane (A patent for a similar compound uses a mixture of ethyl acetate and cyclohexane for crystallization[13])

    • Dichloromethane / Hexane

    • Methanol / Diethyl Ether

  • Protocol for Two-Solvent Recrystallization:

    • Dissolve the crude compound in a minimum amount of the "good" solvent (the solvent in which it is more soluble) at an elevated temperature.

    • While hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

  • Predicted Boiling Point: Approximately 176 °C.

  • Predicted pKa: The amine is likely to have a pKa in the range of 9-10, making it basic.

  • Solubility: Expected to be soluble in polar organic solvents like methanol and ethanol, and to have some solubility in water. Its solubility in less polar solvents like dichloromethane and ethyl acetate will be moderate, and it is likely to be poorly soluble in non-polar solvents like hexane.

Q2: How can I monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the most common method. It is advisable to run a TLC of your starting material alongside the fractions to track the elution of your product and impurities. Staining with potassium permanganate is effective for visualizing the alcohol.

Q3: My compound is a hydrochloride salt. How does this affect purification?

If you are working with the hydrochloride salt of this compound, it will be significantly more polar and likely more water-soluble than the free base. For purification by chromatography on silica gel, it is generally advisable to convert the salt to the free base first by treating it with a mild base (e.g., sodium bicarbonate solution) and extracting it into an organic solvent. The free base will behave more predictably on silica gel.

Q4: What is the expected stability of this compound?

Amino alcohols can be susceptible to oxidation and degradation, especially if exposed to strong acids, high temperatures, or prolonged exposure to air. For long-term storage, it is recommended to keep the purified compound as a solid in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). A study on the stability of aromatic amines in urine showed that storage at low temperatures (-20 °C or -70 °C) is crucial to prevent degradation[15].

Q5: What analytical techniques are recommended for final purity assessment?

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the mass of the compound and detect impurities.

  • Chiral HPLC: To determine the diastereomeric and/or enantiomeric purity.

  • Elemental Analysis (CHN): To confirm the elemental composition of the pure compound.

IV. Visual Workflow and Decision Guides

Workflow for Purification of Crude this compound

PurificationWorkflow Crude Crude this compound TLC TLC Analysis (DCM/MeOH & DCM/MeOH/NH4OH) Crude->TLC Extraction Liquid-Liquid Extraction (EtOAc/NaHCO3 wash) TLC->Extraction Column Column Chromatography Extraction->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product (>98%) Recrystallization->Pure Analysis Purity & Structural Analysis (NMR, LC-MS, Chiral HPLC) Pure->Analysis

Caption: General purification workflow for this compound.

Decision Tree for Chromatography Method Selection

ChromatographyDecisionTree Start Starting Point: Crude Product after Work-up CheckDegradation Does TLC show streaking or product loss? Start->CheckDegradation YesDegradation Yes CheckDegradation->YesDegradation NoDegradation No CheckDegradation->NoDegradation NeutralizeSilica Use Neutralized Silica Gel (1-2% Et3N in mobile phase) YesDegradation->NeutralizeSilica StandardSilica Standard Silica Gel NoDegradation->StandardSilica CheckSeparation Are diastereomers separated by TLC? NeutralizeSilica->CheckSeparation StandardSilica->CheckSeparation YesSeparation Yes CheckSeparation->YesSeparation NoSeparation No CheckSeparation->NoSeparation FlashColumn Proceed with Flash Column Chromatography YesSeparation->FlashColumn OptimizeGradient Optimize Gradient or Consider Chiral HPLC NoSeparation->OptimizeGradient FinalProduct Purified Fractions FlashColumn->FinalProduct OptimizeGradient->FinalProduct

Caption: Decision guide for selecting the appropriate chromatographic method.

V. References

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Azaspiro[2.4]heptan-7-aMine. --INVALID-LINK--

  • Tadema, G. (1994). Method for crystallization of amino acids. U.S. Patent No. 5,118,815. --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Wikipedia. (2023, November 29). Simmons–Smith reaction. --INVALID-LINK--

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. --INVALID-LINK--

  • Gaud, R. S., et al. (2015). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. U.S. Patent No. 8,927,739 B2. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. --INVALID-LINK--

  • Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. e-EROS Encyclopedia of Reagents for Organic Synthesis. --INVALID-LINK--

  • ChemBlink. (n.d.). (7R)-7-Amino-5-azaspiro[2.4]heptane. --INVALID-LINK--

  • Zhang, T., et al. (2010). [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. Se Pu, 28(7), 716-719. --INVALID-LINK--

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. --INVALID-LINK--

  • Reddit. (2024, December 9). Help with separation of diastereomers. r/CHROMATOGRAPHY. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminochromanols. --INVALID-LINK--

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. --INVALID-LINK--

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(4). --INVALID-LINK--

  • Gaud, R. S., et al. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Chinese Patent No. CN103687489A. --INVALID-LINK--

  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. --INVALID-LINK--

  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. --INVALID-LINK--

  • Alza, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. --INVALID-LINK--

  • Bakulina, O., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(11), 4478. --INVALID-LINK--

  • Warren, M. T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2354–2360. --INVALID-LINK--

  • Yu, J., Armstrong, D. W., & Ryoo, J. J. (2018). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. Chirality, 30(1), 74–84. --INVALID-LINK--

  • BLD Pharm. (n.d.). 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride. --INVALID-LINK--

  • Li, Y., et al. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Molecules, 28(3), 1435. --INVALID-LINK--

  • Wu, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. --INVALID-LINK--

  • Chemie Brunschwig. (n.d.). Solutions for chromatography and purification. --INVALID-LINK--

  • Chen, Y., et al. (2012). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1733. --INVALID-LINK--

  • Ashenhurst, J. (n.d.). Master Organic Chemistry. --INVALID-LINK--

References

Technical Support Center: Stability of 5-Azaspiro[2.4]heptan-7-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Azaspiro[2.4]heptan-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this unique spirocyclic scaffold under acidic conditions. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this document provides a framework for troubleshooting based on established chemical principles of analogous structures. Our goal is to empower you to anticipate, identify, and mitigate potential stability issues in your experiments.

I. Understanding the Molecule: Key Structural Features and Potential Acidic Instability

This compound possesses a unique combination of functional groups that contribute to its chemical properties and potential reactivity in acidic media:

  • Secondary Amine: The secondary amine is basic and will be protonated in acidic conditions to form an ammonium salt. This generally increases water solubility but can also influence the reactivity of the rest of the molecule.

  • Cyclopropane Ring: The three-membered ring is strained and can be susceptible to ring-opening reactions under certain acidic conditions, especially if facilitated by neighboring group participation.

  • Alcohol: The hydroxyl group can be protonated in strong acid, making it a good leaving group (water) and potentially leading to elimination or substitution reactions.

  • Spirocyclic System: The rigid, three-dimensional structure of the spirocycle can influence the accessibility of certain bonds and the stereochemical outcome of any reactions.[1][2]

The interplay of these features dictates the molecule's stability. Understanding these potential reactive sites is the first step in designing robust experimental protocols.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and experimental observations you may encounter when working with this compound in acidic environments.

Q1: I'm observing a loss of my starting material over time in an acidic solution, even at room temperature. What are the likely degradation pathways?

A1: Several degradation pathways are plausible for this compound in acidic media. The most likely transformations involve the interplay between the protonated amine, the alcohol, and the strained cyclopropane ring.

  • Pathway A: Acid-Catalyzed Dehydration. The alcohol at the 7-position can be protonated by the acid, forming a good leaving group (water). Subsequent elimination of water would lead to the formation of an alkene. The regiochemistry of the resulting double bond will depend on the stability of the carbocation intermediate.

  • Pathway B: Cyclopropane Ring Opening. The strained cyclopropane ring can undergo acid-catalyzed ring-opening. Protonation of the nitrogen may induce electronic shifts that weaken the cyclopropane C-C bonds. Nucleophilic attack by the solvent or a counter-ion could then lead to a ring-opened product.

  • Pathway C: Rearrangement Reactions. Carbocation intermediates formed during dehydration or ring-opening could undergo rearrangements to form more stable structures.

To begin troubleshooting, we recommend performing a forced degradation study to identify the major degradants.

Q2: My HPLC analysis shows multiple new, unexpected peaks after incubation in an acidic mobile phase. How can I determine if these are degradants?

A2: The appearance of new peaks is a strong indicator of degradation. To confirm this and begin characterization, follow these steps:

  • Control Experiment: Analyze a freshly prepared sample of this compound using the same HPLC method. This will serve as your time-zero reference.

  • Time-Course Analysis: Inject aliquots of your acidic sample onto the HPLC at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). If the new peaks grow in intensity while the parent peak decreases, this confirms they are degradation products.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the new peaks. This is a critical first step in identifying the degradants. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Forced Degradation Study: Intentionally degrade a sample under controlled acidic conditions (e.g., 0.1 M HCl at 40°C) to generate a larger quantity of the degradants for characterization by techniques like NMR.[3]

Q3: I suspect cyclopropane ring-opening is occurring. What experimental evidence would support this hypothesis?

A3: Differentiating between degradation pathways requires careful analysis of the degradation products.

  • Mass Spectrometry (MS): Ring-opening with the incorporation of a solvent molecule (e.g., water or methanol) will result in a specific mass change in the degradation product. For example, if water is the nucleophile, the mass of the degradant will be 18 amu higher than the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The characteristic signals of the cyclopropane protons (typically in the upfield region of 0-1 ppm in ¹H NMR) will be absent in the ring-opened product. New signals corresponding to the opened chain will appear.

  • Comparison to Standards: If possible, synthesize potential ring-opened products to use as reference standards for co-elution studies in HPLC.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: Minimizing degradation involves carefully controlling the experimental conditions.

ParameterRecommendationRationale
pH Work at the highest possible pH that is compatible with your experimental goals.The rate of many acid-catalyzed reactions is directly proportional to the hydronium ion concentration.
Temperature Maintain low temperatures (e.g., on an ice bath) whenever possible.Degradation reactions are typically accelerated at higher temperatures.
Reaction Time Keep the exposure time to acidic conditions as short as possible.The extent of degradation is often time-dependent.
Choice of Acid Consider using a weaker acid if your protocol allows.The strength of the acid can influence the rate of degradation.
Protecting Groups If compatible with your synthesis, consider protecting the secondary amine (e.g., as a Boc-carbamate) to reduce its influence on the molecule's stability.[4][5]A protected amine is less likely to be protonated and participate in or influence degradation pathways.
Inert Atmosphere While less common for acid degradation, if oxidative processes are suspected, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.This minimizes the presence of oxygen, which could participate in side reactions.

III. Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Degradation:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • Place the vial in a water bath set to a specific temperature (e.g., 40°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH to quench the degradation reaction.

  • HPLC Analysis:

    • Analyze the neutralized aliquots by a suitable reverse-phase HPLC method.

    • Monitor the disappearance of the parent peak and the appearance of new peaks.

Protocol 2: Sample Preparation for NMR Analysis of Degradants

Objective: To prepare a sample of degraded this compound with a sufficient concentration of degradants for NMR analysis.

Procedure:

  • Scale-Up Degradation: Based on the results of your forced degradation study, scale up the reaction to generate a larger quantity of the degradants. Aim for approximately 10-20% degradation of the parent compound to minimize the formation of secondary degradants.[3]

  • Work-up: After the desired level of degradation is reached, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the parent compound and the less polar degradants.

  • Purification: Use flash column chromatography or preparative HPLC to isolate the major degradation products.

  • NMR Analysis: Dissolve the purified degradants in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) for structural elucidation.

IV. Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound under acidic conditions.

G cluster_start Starting Material cluster_protonation Protonation cluster_pathways Degradation Pathways start This compound protonated_amine Protonated Amine start->protonated_amine + H+ protonated_alcohol Protonated Alcohol protonated_amine->protonated_alcohol + H+ ring_opening Ring-Opened Product protonated_amine->ring_opening + Nu- dehydration Dehydration Product (Alkene) protonated_alcohol->dehydration - H2O rearrangement Rearranged Product dehydration->rearrangement ring_opening->rearrangement

Caption: Hypothesized degradation initiation and pathways.

G cluster_workflow Troubleshooting Workflow observe Observe Instability (e.g., new HPLC peaks) control Run Control Experiment (Time-Zero) observe->control forced_degradation Forced Degradation Study (Acid, Heat) observe->forced_degradation lcms LC-MS Analysis (Identify MW of Degradants) forced_degradation->lcms isolate Isolate Degradants (Prep-HPLC/Column) lcms->isolate nmr Structure Elucidation (NMR Spectroscopy) isolate->nmr mitigate Mitigate Degradation (Optimize pH, Temp, etc.) nmr->mitigate

Caption: A systematic workflow for troubleshooting stability issues.

V. Concluding Remarks

The stability of this compound under acidic conditions is a critical parameter for its successful application in research and development. While direct studies on its degradation are limited, a proactive approach based on fundamental chemical principles can help overcome potential challenges. We encourage researchers to perform thorough stability assessments as part of their experimental design. This guide serves as a starting point for these investigations. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Reactions of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Azaspiro[2.4]heptan-7-ol. This valuable spirocyclic scaffold is a key building block in medicinal chemistry, and understanding its reaction landscape, particularly the formation of byproducts, is crucial for efficient and reproducible synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during its preparation.

I. Understanding the Synthetic Landscape: The Reduction of 5-Azaspiro[2.4]heptan-7-one

A prevalent and practical synthetic route to this compound involves the reduction of the corresponding ketone, 5-Azaspiro[2.4]heptan-7-one. This transformation, while seemingly straightforward, can present challenges related to stereoselectivity and incomplete conversion, leading to a mixture of products that complicates downstream processing.

The choice of reducing agent is a critical parameter influencing the reaction's outcome. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and operational simplicity.[1][2]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via the reduction of its ketone precursor.

Q1: My reduction of 5-Azaspiro[2.4]heptan-7-one is sluggish and incomplete. What are the likely causes?

A1: Incomplete reduction is a frequent challenge. Several factors can contribute to this issue:

  • Reagent Quality: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Using an old or improperly stored bottle of NaBH₄ can lead to diminished reactivity.

  • Insufficient Reagent: While the stoichiometry of hydride to ketone is theoretically 1:4, in practice, an excess of NaBH₄ is often necessary to drive the reaction to completion.[2]

  • Low Temperature: While lower temperatures can enhance stereoselectivity, they also decrease the reaction rate.

  • Solvent Choice: The choice of solvent can impact the solubility of the reagents and the reaction kinetics. Protic solvents like methanol or ethanol are commonly used.

Troubleshooting Workflow:

start Incomplete Reaction check_reagent Verify NaBH4 Activity start->check_reagent increase_equiv Increase NaBH4 Equivalents check_reagent->increase_equiv Reagent is active check_temp Optimize Reaction Temperature increase_equiv->check_temp Still incomplete check_solvent Evaluate Solvent System check_temp->check_solvent Still incomplete success Reaction Complete check_solvent->success Optimization successful crude Crude Reaction Mixture tlc TLC Analysis crude->tlc hplc HPLC/UPLC Analysis tlc->hplc Initial Separation lcms LC-MS Analysis hplc->lcms Mass Identification nmr NMR Spectroscopy lcms->nmr Structural Elucidation purification Purification nmr->purification pure_product Pure Product purification->pure_product

References

Technical Support Center: Stereoselective Synthesis of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 5-Azaspiro[2.4]heptan-7-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this valuable spirocyclic scaffold. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and enhance the stereochemical purity of your target compounds.

The 5-azaspiro[2.4]heptane core is a significant structural motif in medicinal chemistry, often imparting unique three-dimensional properties that can lead to improved pharmacological profiles. Achieving high stereoselectivity in the synthesis of derivatives like this compound is crucial, as different stereoisomers can exhibit vastly different biological activities. This guide provides in-depth, field-proven insights to help you navigate the complexities of these stereoselective reactions.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Challenges in Diastereoselectivity

Question 1: My 1,3-dipolar cycloaddition reaction to form the 5-azaspiro[2.4]heptane core is yielding a low diastereomeric ratio (dr). What are the key parameters I should investigate to improve this?

Answer: Low diastereoselectivity in the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene (a common route to the 5-azaspiro[2.4]heptane skeleton) is a frequent challenge. The stereochemical outcome is determined by the facial selectivity of the approach of the dipole to the dipolarophile. Several factors can be tuned to enhance the diastereomeric ratio:

  • Catalyst System: The choice of Lewis acid or organocatalyst is paramount. Metal catalysts, in conjunction with chiral ligands, can create a chiral environment that favors one approach of the reactants over the other. For instance, silver(I) and copper(I) complexes with chiral ligands have been shown to effectively control diastereoselectivity in related systems.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[1] Non-polar solvents often lead to higher diastereoselectivity by promoting a more organized, compact transition state. It is advisable to screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile).

  • Temperature: Lowering the reaction temperature generally enhances stereoselectivity by reducing the available thermal energy, which can overcome the small energy differences between the diastereomeric transition states. We recommend performing the reaction at 0 °C or -20 °C and comparing the results to room temperature experiments.

  • Substrate Sterics: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can play a crucial role. Larger substituents will preferentially occupy positions that minimize steric hindrance in the transition state, thus favoring the formation of one diastereomer. If synthetically feasible, modifying the protecting group on the nitrogen of the azomethine ylide or the ester group on the alkene can influence the diastereomeric outcome.

Experimental Protocol: Screening for Optimal Diastereoselectivity in a [3+2] Cycloaddition

  • Catalyst Screening: In parallel, set up small-scale reactions (0.1 mmol) with your starting materials using a panel of common Lewis acids (e.g., AgOAc, Cu(OTf)₂,) in combination with a well-established chiral ligand (e.g., a chiral BOX or SEGPHOS ligand).

  • Solvent Screening: Using the most promising catalyst system from step 1, perform the reaction in a variety of solvents (e.g., Toluene, CH₂Cl₂, THF, CH₃CN).

  • Temperature Optimization: Once the optimal catalyst and solvent combination is identified, run the reaction at different temperatures (e.g., rt, 0 °C, -20 °C, -78 °C).

  • Analysis: Analyze the crude reaction mixture by ¹H NMR or HPLC to determine the diastereomeric ratio for each condition.

Question 2: I am attempting a diastereoselective reduction of a 5-azaspiro[2.4]heptan-7-one precursor to obtain the desired this compound, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity of this reduction?

Answer: The stereochemical outcome of the reduction of a prochiral ketone is highly dependent on the nature of the reducing agent and the steric environment around the carbonyl group. To improve the diastereoselectivity of the reduction of 5-azaspiro[2.4]heptan-7-one, consider the following strategies:

  • Bulky Reducing Agents: Employing sterically demanding reducing agents can enhance facial selectivity. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are excellent choices for the stereoselective reduction of cyclic ketones. The bulky nature of these reagents forces the hydride to attack from the less sterically hindered face of the carbonyl.

  • Chelation-Controlled Reduction: If your substrate possesses a nearby coordinating group (e.g., an N-protecting group with a carbonyl), you can utilize reducing agents that are capable of chelation. Reagents like zinc borohydride (Zn(BH₄)₂) can form a rigid cyclic transition state, leading to hydride delivery from a specific face.

  • Directed Hydrogenation: Catalytic asymmetric hydrogenation offers a powerful alternative for achieving high diastereoselectivity and enantioselectivity simultaneously. The use of a chiral catalyst, such as a Ru- or Rh-complex with a chiral diphosphine ligand, can effectively differentiate between the two faces of the ketone.

II. Enhancing Enantioselectivity

Question 3: I am using a chiral catalyst for my synthesis, but the enantiomeric excess (ee) of my this compound is insufficient. What are the most critical factors to optimize for higher enantioselectivity?

Answer: Achieving high enantioselectivity is a common hurdle in asymmetric catalysis. The enantiomeric excess is a direct reflection of the difference in activation energies of the two enantiomeric transition states. To improve the ee, you should focus on fine-tuning the chiral environment of your reaction.

  • Ligand Modification: The chiral ligand is the heart of the asymmetric catalyst. Subtle changes in the ligand's structure can have a profound impact on enantioselectivity.[2][3][4][5][6] Consider screening a library of ligands with varying steric and electronic properties. For example, in Ru-catalyzed hydrogenations, ligands from the BINAP or SEGPHOS families are often successful.

  • Catalyst Loading: While it may seem counterintuitive, varying the catalyst loading can sometimes affect the enantioselectivity. At very low catalyst loadings, a competing, non-enantioselective background reaction may become more significant. Conversely, at high catalyst loadings, aggregation of the catalyst could potentially alter its chiral environment.

  • Additives: In some catalytic systems, the addition of a co-catalyst or an additive can enhance enantioselectivity. For instance, in certain Lewis acid-catalyzed reactions, the presence of a non-coordinating base can scavenge protons and prevent catalyst deactivation, leading to improved performance.

  • Substrate Concentration: The concentration of your reactants can influence the kinetics of the catalytic cycle. It is worthwhile to investigate the effect of running the reaction at different concentrations.

Table 1: Comparison of Chiral Ligands for Asymmetric Hydrogenation of Ketones

LigandCatalyst SystemTypical SubstrateReported ee (%)Reference
(S)-BINAP[RuCl₂(S)-BINAP]₂(NEt₃)Aryl Ketones>95--INVALID-LINK--
(R)-SEGPHOSRu(OAc)₂((R)-SEGPHOS)Heteroaromatic Ketones>98--INVALID-LINK--
(S,S)-TsDPENRuCl--INVALID-LINK--Aromatic Ketones>99--INVALID-LINK--

Question 4: I have screened multiple chiral catalysts and conditions, but the enantioselectivity for my this compound synthesis remains moderate. Are there any alternative strategies I can employ?

Answer: When direct asymmetric catalysis proves challenging, several alternative strategies can be employed to obtain enantiomerically pure this compound:

  • Chiral Auxiliary Approach: You can temporarily attach a chiral auxiliary to your substrate. This auxiliary will direct the stereochemical course of a subsequent reaction, after which it can be cleaved to reveal the desired enantiomerically enriched product. While this approach requires additional synthetic steps, it can be highly effective.

  • Kinetic Resolution: If you have a racemic mixture of a precursor, you can use a chiral catalyst or enzyme to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enriched. This is a powerful technique, especially for obtaining small quantities of enantiopure material for biological evaluation.

  • Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate the enantiomers of your final product or a late-stage intermediate. While this method can be costly and time-consuming for large-scale synthesis, it is an excellent option for obtaining highly pure enantiomers for initial studies.

Visualizing Key Concepts

To further aid in your understanding of the factors influencing stereoselectivity, the following diagrams illustrate key concepts and workflows.

Stereoselective_Reduction cluster_substrate 5-Azaspiro[2.4]heptan-7-one cluster_reagents Reducing Agents cluster_products This compound Diastereomers Ketone Prochiral Ketone Bulky Bulky Reagent (e.g., L-Selectride) Ketone->Bulky Steric Hindrance Chelating Chelating Reagent (e.g., Zn(BH4)2) Ketone->Chelating Chelation Control Catalytic Asymmetric Hydrogenation (e.g., Ru/(S)-BINAP) Ketone->Catalytic Chiral Environment Diastereomer1 Diastereomer A Bulky->Diastereomer1 Major Diastereomer2 Diastereomer B Chelating->Diastereomer2 Major Catalytic->Diastereomer1 Major (or B, depending on catalyst)

Caption: Strategies for diastereoselective reduction of 5-azaspiro[2.4]heptan-7-one.

Asymmetric_Catalysis_Workflow Start Low Enantioselectivity Observed Ligand Screen Chiral Ligands (Vary Sterics & Electronics) Start->Ligand Solvent Optimize Solvent (Polarity & Coordination) Ligand->Solvent Temp Adjust Temperature (Usually Lower) Solvent->Temp Additives Investigate Additives (Co-catalysts, Bases) Temp->Additives Analysis Analyze ee% (Chiral HPLC/SFC) Additives->Analysis Decision ee% > 95%? Analysis->Decision Decision->Ligand No, Iterate Success Optimized Protocol Decision->Success Yes Alternative Consider Alternative Strategies (Chiral Auxiliary, Resolution) Decision->Alternative No, Plateaued

Caption: Workflow for optimizing enantioselectivity in asymmetric catalysis.

References

Technical Support Center: Removing Residual Catalysts from 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the critical challenge of removing residual metal catalysts from 5-Azaspiro[2.4]heptan-7-ol, a key intermediate in modern pharmaceutical synthesis. Achieving exceptionally low levels of metal impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What makes residual catalyst removal from this compound so challenging?

The unique structure of this compound is central to the difficulty. The molecule contains both a secondary amine and a hydroxyl group, which are excellent Lewis bases. These functional groups can act as strong chelating ligands, binding tightly to residual metal ions (e.g., Palladium, Rhodium, Ruthenium, Zinc) that may have been used in its synthesis. This chelation can cause the metal to co-purify with the product during standard chromatography or crystallization, making separation difficult. Furthermore, syntheses of spirocycles can employ a variety of catalysts, including zinc reagents for Simmons-Smith type cyclopropanations or palladium catalysts for cross-coupling reactions, each leaving behind different types of residues.[2][3]

Q2: What are the regulatory limits for residual metal catalysts in APIs?

Regulatory bodies like the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have established strict limits for elemental impurities in drug products.[4][5] These guidelines, such as ICH Q3D, classify metals based on their toxicity and set a Permitted Daily Exposure (PDE).[6] For a standard daily drug dose of up to 10 grams, this translates to specific concentration limits in the API.

Catalyst MetalClassPDE (µ g/day )Concentration Limit (ppm)
Palladium (Pd) 2A10010
Platinum (Pt) 2A10010
Rhodium (Rh) 2B10010
Ruthenium (Ru) 2B10010
Iridium (Ir) 2B10010
Zinc (Zn) 3130001300
This table summarizes select limits based on ICH Q3D guidelines for oral administration.[6][7]
Q3: What are the primary methods for removing residual catalysts?

There are four principal strategies for removing metal catalyst residues, each with its own advantages and disadvantages:

  • Adsorption: This involves using a solid support with a high affinity for the metal. The crude product solution is passed through or stirred with the adsorbent, which captures the metal. Common adsorbents include activated carbon and specialized metal scavengers (e.g., silica or polymer-based materials functionalized with thiol, amine, or triazine groups).[6][8]

  • Crystallization: This classic purification technique can be effective if the metal impurities are preferentially left behind in the mother liquor.[8] The success of this method is highly dependent on the solvent system and the specific nature of the impurity.

  • Extraction: Liquid-liquid extraction can be used to partition the metal catalyst into an aqueous phase while the desired organic compound remains in the organic phase.[8] The aqueous phase often contains a chelating agent (e.g., EDTA, cysteine) to help draw the metal out of the organic layer.[9]

  • Chromatography: While standard silica gel chromatography can be effective, its success is often limited by the chelation issues mentioned in Q1.[10] Specialized techniques or stationary phases may be required.

Q4: How do I select the best catalyst removal method for my process?

The optimal method depends on the specific form of the catalyst residue (homogeneous vs. heterogeneous), the stability of your product, and the scale of your synthesis. The following decision workflow can guide your choice.

G start Start: Crude Product with Catalyst Residue catalyst_form Identify Catalyst Form start->catalyst_form heterogeneous Heterogeneous (e.g., Pd/C, solid particles) catalyst_form->heterogeneous Solid homogeneous Homogeneous (Dissolved) or Colloidal catalyst_form->homogeneous Dissolved/ Colloidal filtration Primary Method: Filtration (e.g., through Celite® pad) heterogeneous->filtration analysis1 Analyze Filtrate for Residual Metal (ICP-MS) filtration->analysis1 pass1 Pass: < 10 ppm (Process Complete) analysis1->pass1 Yes fail1 Fail: > 10 ppm (Likely leached/colloidal metal) analysis1->fail1 No fail1->homogeneous method_selection Select Secondary Method homogeneous->method_selection scavenger Adsorption: Metal Scavenger or Activated Carbon method_selection->scavenger High Selectivity Needed extraction Liquid-Liquid Extraction (with chelating agent) method_selection->extraction Product is Stable to Aqueous Wash crystallization Crystallization method_selection->crystallization High Purity Product Forms Crystals Easily analysis2 Analyze Purified Product for Residual Metal (ICP-MS) scavenger->analysis2 extraction->analysis2 crystallization->analysis2 pass2 Pass: < 10 ppm (Process Complete) analysis2->pass2 Yes fail2 Fail: > 10 ppm (Troubleshoot & Optimize) analysis2->fail2 No

Caption: Decision workflow for selecting a catalyst removal strategy.

Q5: How can I accurately measure the concentration of residual catalyst?

The industry-standard methods for quantifying trace metal impurities are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][5]

  • ICP-OES: Robust and suitable for detecting concentrations in the low ppm range.

  • ICP-MS: Offers superior sensitivity, capable of detecting metals at parts-per-billion (ppb) levels, making it the preferred method for verifying final API purity against strict regulatory limits.

Total Reflection X-ray Fluorescence (TXRF) is another technique that can be used for rapid determination of some catalyst residues.[11]

Troubleshooting Guide

Issue 1: My standard silica gel column isn't removing the palladium catalyst.

Cause: This is a classic sign of chelation. The amine and/or hydroxyl groups of your this compound are likely binding to the palladium, causing it to travel with your product on the column.

Solutions:

  • Pre-treat with a Scavenger: Before loading your crude material onto the column, treat the solution with a suitable metal scavenger. This will bind the palladium to a solid support that can be filtered off.

  • Use an Alternative Stationary Phase: Consider using a different stationary phase like neutral alumina, which may have different binding characteristics.[12]

  • Solvent System Modification: Adding a small amount of a competitive ligand (like a mild acid or base, if your product is stable) to the mobile phase can sometimes disrupt the chelation and improve separation, but this requires careful optimization.

Issue 2: I'm losing a significant amount of my product when using a metal scavenger.

Cause: The scavenger is not only binding to the metal catalyst but also adsorbing your polar product.

Solutions:

  • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol vs. amine vs. triazine) to find one with high selectivity for the metal but low affinity for your product.[8]

  • Optimize the Scavenger Amount: Use the minimum effective amount of scavenger. Run small-scale experiments to determine the optimal ratio of scavenger to crude product.

  • Change the Solvent: The solvent plays a key role in adsorption. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the scavenger support.[8]

Issue 3: My catalyst removal results are inconsistent from batch to batch.

Cause: The oxidation state and form of the residual catalyst may be varying. For example, a palladium catalyst might exist as Pd(0), Pd(II), or a colloidal mixture. Each form may respond differently to a given purification method.

Solutions:

  • Introduce a Pre-treatment Step: Consider a mild oxidation (e.g., bubbling air through the solution) or reduction step to convert all residual metal into a single, consistent oxidation state before applying your chosen removal method.[8]

  • Ensure Complete Dissolution: Before adding a scavenger or performing an extraction, ensure your crude product is fully dissolved. Undissolved material can trap metal residues, leading to inconsistent removal.

  • Standardize Reaction Quench and Workup: Variations in the reaction workup can alter the state of the residual catalyst. Standardize this process to ensure the catalyst residue is in a consistent form for every batch.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is effective for removing dissolved palladium species.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add 3-5 equivalents (relative to the initial catalyst loading) of a thiol-functionalized silica scavenger to the solution.

  • Stirring: Stir the mixture at room temperature (20-25 °C) or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally via small-scale trials.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm filter to remove the solid scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS.[8]

G cluster_scavenger Thiol-Functionalized Scavenger cluster_solution Solution cluster_bound Bound Complex start pd Pd²⁺ s1 s2 s3 pd_bound Pd²⁺ pd->pd_bound Adsorption product Product sb1 sb1->pd_bound Chelation sb2

Caption: Palladium ions in solution are captured by the scavenger.

Protocol 2: Catalyst Removal Using Activated Carbon

Activated carbon is a cost-effective but less selective option, best for removing heterogeneous catalyst residues like Pd/C fines.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate, Methanol).

  • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to ensure all fine carbon particles are removed. This step is critical, as carbon fines can be difficult to remove later.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the product for residual metal content via ICP-MS.[8]

References

Technical Support Center: Handling and Storage of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and use of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding azaspiro compounds.

Q1: My azaspiro compound has been on the shelf for a while. What are the primary signs of degradation I should look for?

A: The most common degradation pathways for azaspiro compounds involve hydrolysis and oxidation.[1] Visually, you might observe a change in color or physical state (e.g., a crystalline solid becoming gummy). Analytically, the appearance of new peaks in your HPLC chromatogram or changes in the parent compound's peak area are clear indicators.[1] The tertiary amine in the spirocyclic system is susceptible to oxidation, potentially forming an N-oxide, while any lactam (amide) functionality is prone to hydrolysis, leading to ring-opening.[1]

Q2: What are the absolute baseline safety precautions for handling a new azaspiro compound of unknown potency?

A: When the potency and toxicity of a new compound are unknown, it must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[2] The baseline approach involves a combination of engineering controls and personal protective equipment (PPE). Always handle the compound in a certified chemical fume hood or, for greater protection, a glovebox isolator.[3][4] Standard PPE includes double gloves, a lab coat, and safety glasses with side shields.[5][6] For powdered solids, add respiratory protection, such as a P3 (HEPA) filter-equipped respirator or a powered air-purifying respirator (PAPR), to prevent inhalation.[3]

Q3: I'm preparing a stock solution of my azaspiro compound in DMSO for screening. Are there any immediate pitfalls?

A: Yes, two main issues are solubility and moisture. While DMSO is a powerful solvent, some azaspiro compounds can still precipitate, especially upon storage or freeze-thaw cycles.[7] It is crucial to ensure complete dissolution visually and consider a brief sonication. The second pitfall is DMSO's hygroscopic nature. It readily absorbs atmospheric water, which can hydrolyze sensitive functionalities in your compound over time.[7] Always use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant.

Part 2: Troubleshooting Guide: Chemical Stability & Degradation

This section provides in-depth troubleshooting for stability-related issues.

Q4: My HPLC-MS analysis shows a new peak with a +16 Da mass shift after my compound was left on the bench. What happened?

A: A +16 Da mass shift is the classic signature of oxidation, where one oxygen atom has been added to your molecule. For azaspiro compounds, the most likely site of oxidation is a tertiary amine, forming an N-oxide.[1] This is a common issue for compounds exposed to atmospheric oxygen, and the reaction can be accelerated by light and elevated temperatures.

Validation Protocol: Controlled Oxidation

  • Prepare Samples: Dissolve a small amount of your compound in a suitable solvent (e.g., acetonitrile). Prepare two vials.

  • Induce Oxidation: To one vial, add a mild oxidizing agent like 3% hydrogen peroxide.

  • Incubate: Let both samples sit at room temperature for a few hours.

  • Analyze: Run HPLC-MS on both the control and the oxidized sample.

  • Confirm: If the peak in your degraded sample matches the retention time and mass of the major new peak in the peroxide-treated sample, you have confirmed oxidation as the degradation pathway.

Q5: My compound's purity is dropping in my aqueous assay buffer (pH 8.5). What is the likely cause and how can I fix it?

A: Azaspiro compounds containing lactam or ester functional groups are susceptible to base-catalyzed hydrolysis.[1][8] At a pH of 8.5, the rate of hydrolysis can be significant, leading to the cleavage of the ring or loss of the ester group. This is a common failure mode in biological assays.

Troubleshooting Workflow: pH-Dependent Stability

Caption: Workflow for diagnosing pH-dependent degradation.

Part 3: Guide to Safe Handling of Potent Azaspiro Compounds

Many azaspirocycles are developed for high potency, requiring stringent handling protocols to protect personnel.

Q6: How do I determine the correct containment strategy for my azaspiro compound?

A: The containment strategy is determined by the compound's Occupational Exposure Limit (OEL) or its assigned Occupational Exposure Band (OEB).[2] The OEL is the airborne concentration to which a worker can be exposed day after day without adverse health effects. For new chemical entities where an OEL is not yet established, an OEB system is used.[2]

Table 1: Typical Potency Classification and Handling Requirements

OEBOEL (µg/m³)Potential EffectsMinimum Handling Requirements
1≥100None to minorOpen bench with good general ventilation, standard PPE.
210-100Minor to moderateChemical Fume Hood, standard PPE.
31-10Moderate to seriousChemical Fume Hood or Containment Ventilated Enclosure (CVE), enhanced PPE (e.g., double gloves, respirator).[3]
40.1-1SeriousGlovebox Isolator, dedicated equipment, full protective suit with PAPR.[3][4]
5<0.1Very seriousFull containment isolators with robotic handling, closed-system transfers.[2][3]
Q7: What is the correct procedure for cleaning a spill of a potent azaspiro solid?

A: Do not dry sweep or use a standard vacuum, as this will aerosolize the potent powder.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert others in the area and restrict access. Ensure you are wearing appropriate PPE (at least double gloves, lab coat, safety glasses, and a respirator).

  • Neutralize/Wet: Gently cover the spill with a wetting agent (e.g., soap and water, or a specialized deactivating solution if available) to prevent dust generation. Work from the outside of the spill inward.

  • Absorb: Use absorbent pads or materials to soak up the wetted powder.

  • Clean: Perform a three-step surface decontamination. Wipe the area with the wetting agent, followed by a rinse with water, and finally a wipe with 70% ethanol.

  • Dispose: All cleanup materials (pads, gloves, etc.) are considered hazardous waste and must be placed in a sealed, labeled waste bag for proper disposal.[5][9]

  • Document: Report the spill according to your institution's safety protocols.

Part 4: Storage and Solution Management

Proper storage is critical for maintaining compound integrity and ensuring reproducible experimental results.

Q8: My compound, which was soluble in DMSO, has precipitated after being stored at -20°C. What should I do?

A: This is a common problem known as "freeze-out." The solubility of many compounds decreases at lower temperatures.

Troubleshooting Precipitated Stock Solutions

G start Start: Precipitate observed in frozen DMSO stock warm 1. Warm solution to room temperature start->warm vortex 2. Vortex or sonicate gently for 5-10 minutes warm->vortex check 3. Visually inspect for complete re-dissolution vortex->check success Solution is clear. Use immediately. check->success Yes fail Precipitate remains. check->fail No options What to do if precipitate remains? fail->options option1 Option A: Add minimal co-solvent (e.g., NMP, DMA) if assay tolerates options->option1 option2 Option B: Filter solution and re-quantify concentration (e.g., by UV-Vis or HPLC) options->option2 option3 Option C: Discard and remake fresh stock solution options->option3

Caption: Decision tree for resolubilizing precipitated DMSO stocks.

Q9: What are the ideal long-term storage conditions for a solid azaspiro compound?

A: The ideal conditions depend on the compound's specific sensitivities, but a general best-practice protocol can be followed.

Table 2: Recommended Long-Term Storage Conditions for Solid Compounds

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated)Reduces the rate of chemical degradation.[10] For highly unstable compounds, -20°C may be necessary.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation and moisture-induced hydrolysis.[10][11]
Light Amber Vial or stored in the darkPrevents photolytic degradation.[8]
Container Tightly sealed glass vialPrevents contamination and exposure to air/moisture.[5] Ensure cap liner is chemically compatible.

Protocol: Preparing a Compound for Long-Term Storage

  • Select Vial: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Aliquot: Weigh the desired amount of solid compound into the vial. Aliquoting prevents the need to repeatedly open the main stock container.

  • Inert Atmosphere: Place the open vial in a desiccator or glovebox. Evacuate and backfill with an inert gas (e.g., argon) three times.

  • Seal: Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).

  • Label: Label the vial clearly with the compound ID, date, storage conditions, and safety warnings.

  • Store: Place the sealed vial in the designated cold storage location (e.g., refrigerator or freezer), away from incompatible chemicals.[12]

References

Technical Support Center: Method Refinement for Consistent Yield of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and refinement of 5-Azaspiro[2.4]heptan-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The unique three-dimensional structure of spirocycles like this compound makes them highly sought-after in drug discovery for improving properties like solubility and metabolic stability, but their synthesis can present unique challenges.[1]

This resource consolidates field-proven insights and published data into a practical guide to help you achieve consistent, high-yield production of this key intermediate.

Section 1: Understanding the Core Synthetic Pathway

The synthesis of the 5-azaspiro[2.4]heptane core is a multi-step process where control at each stage is critical for the final yield and purity. While several routes exist, a common and effective strategy involves the construction of a 4-methyleneproline intermediate followed by cyclopropanation.[2][3][4] This approach allows for the early introduction of stereochemistry and builds the spirocyclic framework on a robust proline scaffold.

The general workflow is outlined below. The key transformation is the conversion of a 4-methyleneproline derivative (a versatile intermediate) into the spirocyclic system. Subsequent functional group manipulations then lead to the target alcohol.

G cluster_0 Phase 1: Proline Scaffold Construction cluster_1 Phase 2: Spirocycle Formation cluster_2 Phase 3: Functional Group Interconversion A Glycine Imine Analog B tert-Butyl (S)-4-methyleneprolinate A->B Double Allylic Alkylation (Phase-Transfer Catalysis) C N-Boc-5-azaspiro[2.4]heptane -6-carboxylic acid ester B->C Cyclopropanation (e.g., Simmons-Smith or variant) D N-Boc-5-azaspiro[2.4]heptan-7-ol C->D Ester Reduction (e.g., LiAlH4, NaBH4/LiCl) E This compound (Target Molecule) D->E Boc Deprotection (e.g., TFA, HCl)

Caption: General Synthetic Workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Low Yield & Reaction Failure

Q1: My overall yield is consistently below 30%. Which steps are the most likely points of failure?

A: Low overall yield is typically a cumulative problem, but two steps are notoriously sensitive: the phase-transfer catalyzed double allylic alkylation to form the 4-methyleneproline scaffold, and the cyclopropanation reaction.

  • Double Allylic Alkylation: This reaction is prone to forming mono-alkylated byproducts or subsequent undesired alkylations if the stoichiometry of the alkylating agent is not carefully controlled.[2] The efficiency of the phase-transfer catalyst is also paramount; ensure it is fresh and that the reaction is conducted under strictly anhydrous conditions to prevent catalyst deactivation.

  • Cyclopropanation (e.g., Simmons-Smith): The generation of the metal carbenoid is highly sensitive to moisture and the quality of the zinc-copper couple or diethylzinc. Inconsistent activity of this reagent is a primary cause of low conversion. Furthermore, the starting alkene must be of high purity, as impurities can consume the carbenoid reagent.[3][4]

Q2: The cyclopropanation of my 4-methyleneproline intermediate is sluggish and gives a complex mixture. How can I optimize this?

A: This is a classic challenge in spirocycle synthesis. The issue often lies in the generation and reactivity of the carbenoid species.

  • Reagent Choice & Activation: The traditional Simmons-Smith reaction (CH₂I₂ and Zn-Cu couple) can be inconsistent. Consider using the Furukawa modification (Et₂Zn and CH₂I₂), which often gives cleaner reactions and higher yields due to the formation of a more soluble and reactive carbenoid.

  • Solvent: The choice of solvent is critical. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Ensure the solvent is rigorously dried, as traces of water will rapidly quench the organozinc reagents.

  • Temperature Control: These reactions are typically run at low temperatures (0 °C to -20 °C) to control the reactivity of the carbenoid and minimize side reactions. A significant loss of enantioselectivity or yield can occur at higher temperatures.[2]

  • Purity of Alkene: As mentioned, the 4-methyleneproline starting material must be pure. Column chromatography immediately before the reaction is highly recommended to remove any polar impurities that could coordinate to the zinc and inhibit the reaction.

Q3: The reduction of the carboxylic ester to the alcohol is producing significant byproducts. What is causing this and how can I prevent it?

A: The primary challenge during the ester reduction is over-reduction or reaction with the Boc protecting group, especially with harsh reducing agents like LiAlH₄.

  • Choice of Reducing Agent: While LiAlH₄ is effective, it can sometimes lead to cleavage of the Boc group if the reaction is not carefully quenched at low temperatures. A milder and often cleaner alternative is the use of sodium borohydride (NaBH₄) in combination with a Lewis acid like lithium chloride (LiCl) in a mixed solvent system (e.g., THF/EtOH). This system generates a more selective reducing agent in situ.

  • Reaction Temperature: Perform the reduction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

  • Workup Procedure: The workup is critical. Quench the reaction slowly at 0 °C by the sequential addition of water and then a sodium hydroxide solution (Fieser workup for LiAlH₄) to precipitate the aluminum salts. An improper quench can lead to the formation of emulsions and make product isolation difficult.

Purity & Separation Issues

Q4: I am having difficulty purifying the final this compound. It streaks badly on silica gel. What are my options?

A: The free amine and alcohol functionalities in the final product make it very polar and prone to interacting strongly with silica gel, leading to poor chromatographic performance.

  • Modify the Stationary Phase: Instead of standard silica, use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (basic or neutral).

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. For example, in a DCM/Methanol gradient, adding 0.5-1% triethylamine or ammonium hydroxide can significantly improve peak shape by neutralizing acidic sites on the silica and keeping the product in its free base form.

  • Alternative Purification: If chromatography is still problematic, consider purification via crystallization of a salt. The hydrochloride or tartrate salt of the amine can often be crystallized from a suitable solvent system like isopropanol/ether, which can be a highly effective method for removing minor impurities. The free base can then be regenerated by treatment with a mild base.

G Start Low Yield in Cyclopropanation Cause1 Inactive Carbenoid Reagent Start->Cause1 Cause2 Impure Alkene Substrate Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Solution1a Use Furukawa Mod. (Et2Zn/CH2I2) Cause1->Solution1a Solution1b Ensure Anhydrous Reagents/Solvents Cause1->Solution1b Solution2 Purify Alkene via Chromatography Immediately Before Use Cause2->Solution2 Solution3 Maintain Low Temperature (-20°C to 0°C) Cause3->Solution3

Caption: Troubleshooting Logic for Low Cyclopropanation Yield.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How critical is the choice of the nitrogen protecting group?

The choice of the nitrogen protecting group is extremely important as it must be stable to the conditions of both the cyclopropanation and the ester reduction, yet be readily removable at the end. The tert-butyloxycarbonyl (Boc) group is widely used because it is stable to the slightly acidic conditions of some Simmons-Smith variations and the basic/nucleophilic conditions of many reducing agents.[5] However, it is easily cleaved under strong acidic conditions (like TFA or HCl) that do not affect the rest of the molecule. Other groups like the benzyl group (Cbz) could also be used, but their removal via hydrogenolysis might be complicated by the presence of other functional groups.

FAQ 2: What are the key analytical checkpoints to ensure the reaction is proceeding correctly?

  • ¹H NMR: Essential for confirming the disappearance of the vinyl protons of the 4-methyleneproline (~4.8-5.0 ppm) and the appearance of the characteristic cyclopropyl protons (a complex multiplet, typically upfield between 0.5-1.5 ppm) after cyclopropanation.

  • LC-MS: Invaluable for monitoring the progress of each step. It allows for quick confirmation of the mass of the expected product and can help identify byproducts without full isolation.

  • Chiral HPLC/SFC: If the synthesis is enantioselective, this is necessary to determine the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.), particularly after the key stereochemistry-defining step.[2]

FAQ 3: Are there any high-throughput or alternative technologies being applied to this synthesis?

Yes, for structurally similar spirocyclic amines, automated continuous flow synthesis has been successfully implemented.[6] This approach can improve reproducibility and safety, especially for handling pyrophoric reagents like Et₂Zn. By telescoping reactions (sequencing them without intermediate purification), flow chemistry can significantly streamline the synthesis.[6] Additionally, microwave-assisted synthesis has been shown to accelerate related 1,3-dipolar cycloaddition reactions for creating spirooxindoles, suggesting its potential applicability in optimizing certain steps of this pathway to reduce reaction times and improve yields.[7][8]

Section 4: Optimized Protocol & Key Parameter Summary

Protocol: Enantioselective Synthesis of tert-Butyl (S)-4-methyleneprolinate

This protocol is adapted from methodologies described for the synthesis of proline analogs and serves as a critical first phase in the overall synthesis.[2]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycine imine substrate (1.0 equiv.), the cinchonidine-derived phase-transfer catalyst (0.1 equiv.), and a 1:1 mixture of anhydrous toluene and dichloromethane.

  • Cooling: Cool the resulting solution to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Base Addition: Add a pre-cooled solution of aqueous potassium hydroxide (50% w/w) and stir vigorously to ensure good mixing between the organic and aqueous phases.

  • Reagent Addition: Slowly add 3-bromo-2-(bromomethyl)-1-propene (2.5 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C. The high stoichiometry is necessary but over-alkylation is a risk if addition is too fast.[2]

  • Reaction: Maintain the reaction at -20 °C for 7-10 hours. Monitor the reaction progress by taking aliquots from the organic layer and analyzing via TLC or LC-MS.

  • Workup: Once the starting imine is consumed, quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified immediately by flash column chromatography on silica gel to yield the pure product.

Table 1: Critical Parameters for Yield Optimization
ParameterRecommended ConditionRationale & CausalityPotential Issue if Deviated
Solvent Purity Anhydrous (<50 ppm H₂O)Organometallic reagents (e.g., Et₂Zn) and phase-transfer catalysts are highly sensitive to water, which leads to quenching and deactivation.Drastic reduction in yield; complete reaction failure.
Temperature (Cyclopropanation) -20 °C to 0 °CControls the reactivity of the highly energetic carbenoid species, preventing decomposition and minimizing side reactions. Crucial for maintaining stereoselectivity.[2]Lower yield, formation of byproducts, loss of enantiomeric purity.
Reagent Stoichiometry Use slight excess of carbenoid precursor (e.g., 1.5-2.0 equiv. Et₂Zn/CH₂I₂)Ensures complete conversion of the alkene, as some of the reagent may decompose or react with trace impurities.Incomplete reaction, difficult separation of starting material.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis of sensitive reagents and intermediates throughout the synthetic sequence.Reagent degradation and formation of oxidized impurities.
Rate of Addition Slow, dropwise addition of reagentsMaintains temperature control and concentration equilibrium, which is especially critical in exothermic steps or when byproduct formation is concentration-dependent.Runaway reaction, reduced selectivity, formation of dimers or polymers.[2]

References

Validation & Comparative

A Comparative Analysis of 5-Azaspiro[2.4]heptan-7-ol and Other Spirocyclic Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic amines have emerged as a particularly promising class of compounds, offering a rigid three-dimensional framework that can lead to improved target engagement and metabolic stability. This guide provides a detailed comparative analysis of 5-Azaspiro[2.4]heptan-7-ol against other notable spirocyclic amines, namely 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane, and 6-oxa-2-azaspiro[3.3]heptane. Our focus will be on their synthesis, physicochemical properties, and biological relevance, supported by experimental data and detailed protocols to inform researchers and drug development professionals in their quest for next-generation therapeutics.

Introduction to Spirocyclic Amines: A Three-Dimensional Advantage

The incorporation of spirocycles into drug candidates has been shown to enhance aqueous solubility, increase metabolic stability, and provide a fixed orientation of substituents for optimal interaction with biological targets.[1] The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a target protein, which can translate to higher potency. This guide will delve into the nuances of these properties, with a specific focus on this compound and its structural cousins.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's physicochemical properties, such as its acidity (pKa), lipophilicity (logP), and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While direct comparative experimental data for all the compounds discussed herein is not available in a single study, we have compiled and present the most relevant available data for a comparative overview.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)
This compound C₆H₁₁NO113.16-0.410.84±0.40[2]
2-Azaspiro[3.3]heptane C₆H₁₁N97.16[3]0.7[3]Not available
2,6-Diazaspiro[3.3]heptane C₅H₁₀N₂98.15[4]-1.0[4]Not available
6-Oxa-2-azaspiro[3.3]heptane C₅H₉NO99.13[5]-0.7[5]Not available

Note: XLogP3 is a computed value. Experimental logP and pKa values can vary based on the experimental conditions.

The predicted pKa of 5-Azaspiro[2.4]heptan-7-amine suggests it is a moderately strong base, a common feature of many biologically active amines.[2] The negative XLogP3 value for this compound indicates a higher affinity for the aqueous phase over the lipid phase, which can be advantageous for solubility but may pose challenges for membrane permeability. In contrast, 2-azaspiro[3.3]heptane has a positive XLogP3, suggesting greater lipophilicity.[3] The introduction of a second nitrogen atom in 2,6-diazaspiro[3.3]heptane or an oxygen atom in 6-oxa-2-azaspiro[3.3]heptane leads to more negative XLogP3 values, indicating increased hydrophilicity.[4][5]

Synthesis Strategies: Building the Spirocyclic Core

The synthetic accessibility of a scaffold is a crucial consideration in drug discovery. The following section outlines representative synthetic approaches for this compound and the comparator spirocyclic amines.

Synthesis of this compound Analogs

A common route to the 5-azaspiro[2.4]heptane core involves the construction of a proline ring with a spiro-fused cyclopropane. For instance, 7-amino-5-azaspiro[2.4]heptane derivatives have been synthesized and utilized in the preparation of antibacterial compounds.[2][6]

Synthesis of 2-Azaspiro[3.3]heptane

A reported synthesis of 2-azaspiro[3.3]heptane involves the deprotection of 2-tosyl-2-azaspiro[3.3]heptane using a sodium naphthalene solution.[7]

Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane [7]

  • Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3g, 0.03mol) in 30mL of 1,2-dimethoxyethane.

  • Cool the resulting mixture in an ice-water bath.

  • Add 50mL of a freshly prepared sodium naphthalene solution dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Quench the reaction with water.

  • Concentrate the reaction liquor and purify the residue using a silica-gel column (dichloromethane:methanol = 20:0 to 1:0) to yield 2-azaspiro[3.3]heptane.

Synthesis of 2,6-Diazaspiro[3.3]heptane

A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde with primary amines, followed by cyclization.[8]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [8]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF).

  • Heat the reaction mixture at 70 °C in a sealed tube for 90 minutes.

  • Add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF) and continue heating for another hour.

  • Allow the reaction to cool to room temperature.

  • Filter the mixture to remove KCl and evaporate the solvents.

  • Purify the residue by column chromatography to obtain the final product.

Synthesis of 6-Oxa-2-azaspiro[3.3]heptane

A scalable, two-step process for a derivative of 6-oxa-2-azaspiro[3.3]heptane has been reported, which is a key intermediate for the antibiotic drug candidate TBI-223.[9][10] The synthesis involves the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane.[9][10]

G cluster_synthesis General Synthetic Workflow Start Starting Materials Intermediate Key Intermediate Formation Start->Intermediate Reaction 1 Cyclization Spirocyclization Intermediate->Cyclization Intramolecular Reaction Deprotection Deprotection/ Functionalization Cyclization->Deprotection Removal of Protecting Groups FinalProduct Final Spirocyclic Amine Deprotection->FinalProduct Final Modification

Caption: Generalized workflow for the synthesis of spirocyclic amines.

Biological Activity and Structure-Activity Relationships

The unique three-dimensional arrangement of substituents on a spirocyclic scaffold can lead to high-potency and selective interactions with biological targets.

  • 5-Azaspiro[2.4]heptane Derivatives: The 5-azaspiro[2.4]heptane core has been incorporated into potent and selective dopamine D3 receptor antagonists and orexin receptor antagonists. The spirocyclic framework helps to position key pharmacophoric elements in a favorable orientation for receptor binding.

  • 2-Azaspiro[3.3]heptane Derivatives: This scaffold is often used as a bioisostere for piperidine, offering a different spatial arrangement of substituents.[11] Its derivatives have been explored for various therapeutic targets.

  • 2,6-Diazaspiro[3.3]heptane Derivatives: The presence of a second nitrogen atom provides an additional point for interaction or functionalization. These compounds have been investigated as surrogates for piperazine in drug design.[12]

  • 6-Oxa-2-azaspiro[3.3]heptane Derivatives: The incorporation of an oxygen atom can modulate physicochemical properties such as solubility and also provide a hydrogen bond acceptor.[13] A derivative of this scaffold is a key intermediate in the synthesis of a potent antibiotic.[9][10]

G cluster_sar Structure-Activity Relationship Logic Scaffold Spirocyclic Scaffold Substituents Substituent Positions Scaffold->Substituents Dictates Activity Biological Activity Scaffold->Activity Provides 3D Framework for Properties Physicochemical Properties Substituents->Properties Influences Substituents->Activity Directly Interacts with Target Properties->Activity Modulates

Caption: Key factors influencing the biological activity of spirocyclic amines.

Experimental Protocols for Physicochemical Profiling

Accurate determination of physicochemical properties is essential for understanding and predicting the behavior of drug candidates. The following are standard protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid or base and monitoring the pH change.[14][15]

Protocol: Potentiometric Titration for Amine pKa [14]

  • Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Sample Preparation: Prepare a 1 mM solution of the spirocyclic amine in deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a stirrer in the solution.

  • Titration: Add standardized 0.1 M HCl in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve or by plotting the first or second derivative.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[16][17][18][19]

Protocol: Shake-Flask Method for logP Determination [18][19]

  • Pre-equilibration: Shake equal volumes of 1-octanol and water (or buffer of desired pH for logD) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the spirocyclic amine in the octanol phase.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the amine in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

  • Calculation: Calculate the logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of compounds.[4][5][20][21][22]

Protocol: Kinetic Solubility Assay [20]

  • Stock Solution: Prepare a high-concentration stock solution of the spirocyclic amine in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

  • Incubation and Shaking: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution and potential precipitation.

  • Detection of Precipitation: Measure the turbidity of the samples using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Optional): Alternatively, after incubation, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC or LC-MS/MS against a calibration curve.

G cluster_workflow Physicochemical Profiling Workflow Start Synthesized Spirocyclic Amine pKa pKa Determination (Potentiometric Titration) Start->pKa logP logP/logD Determination (Shake-Flask Method) Start->logP Solubility Aqueous Solubility (Kinetic Assay) Start->Solubility Data Comprehensive Physicochemical Profile pKa->Data logP->Data Solubility->Data

Caption: Workflow for the experimental determination of key physicochemical properties.

Conclusion

This compound and its related spirocyclic amines represent a valuable class of building blocks for drug discovery. Their inherent three-dimensionality and tunable physicochemical properties offer significant advantages over traditional flat, aromatic scaffolds. This guide has provided a comparative overview of this compound alongside other key spirocyclic amines, highlighting differences in their predicted properties and synthetic accessibility. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to further explore the potential of these fascinating molecular architectures in the development of novel therapeutics. The continued exploration and application of diverse spirocyclic amine scaffolds will undoubtedly enrich the chemical space available to medicinal chemists and contribute to the discovery of safer and more effective medicines.

References

A Comparative Guide to Confirming the Absolute Configuration of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical parameter in drug discovery and development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] The spirocyclic scaffold, a core feature of 5-Azaspiro[2.4]heptan-7-ol, is of significant interest in medicinal chemistry. Therefore, unambiguous determination of the absolute configuration of its stereocenters is paramount. This guide provides a comparative analysis of key analytical techniques for this purpose, offering insights into their underlying principles, experimental workflows, and relative merits.

The Challenge: Stereochemistry of Spirocycles

This compound possesses two stereocenters, including a spirocyclic carbon, which can present unique challenges for stereochemical assignment. The rigid, strained nature of the spiro-junction can influence conformational preferences, which in turn impacts the spectroscopic data used for configuration determination.

Methodologies for Absolute Configuration Determination

Several powerful techniques are available to the modern chemist for elucidating the absolute configuration of chiral molecules.[][3] The choice of method often depends on the nature of the sample, available instrumentation, and the desired level of certainty. Here, we compare four prominent methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Mosher's Ester Analysis.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][5] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

Principle: By analyzing the diffraction pattern, one can generate an electron density map of the molecule, revealing the precise spatial arrangement of its atoms.[4] For determining the absolute configuration, the phenomenon of anomalous dispersion is utilized. When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs. By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute stereochemistry can be determined.[6]

Experimental Workflow:

Workflow for X-ray Crystallography.

Causality in Experimental Choices: The success of this method is critically dependent on the ability to grow a high-quality single crystal, which can be a significant bottleneck.[7] The choice of X-ray wavelength (e.g., copper or molybdenum) can influence the magnitude of the anomalous scattering effect, which is crucial for a reliable assignment.[8]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] It has emerged as a robust alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[1]

Principle: VCD spectra are sensitive to the three-dimensional arrangement of atoms and provide a unique fingerprint of a molecule's absolute configuration in solution.[9] The experimental spectrum is compared to a theoretically predicted spectrum for a known enantiomer, typically calculated using density functional theory (DFT).[1] A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[10]

Experimental Workflow:

Workflow for VCD Spectroscopy.

Causality in Experimental Choices: The choice of solvent is critical as it must be transparent in the infrared region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation.[11] The level of theory and basis set used in the DFT calculations are crucial for obtaining an accurate predicted spectrum.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Similar to VCD, Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[12]

Principle: ECD is sensitive to the spatial arrangement of chromophores within a chiral molecule.[12] The experimental ECD spectrum is compared with spectra predicted by quantum mechanical calculations to determine the absolute configuration.[3] The exciton chirality method is a powerful approach within ECD, applicable when a molecule contains two or more interacting chromophores. The sign of the Cotton effect couplet in the ECD spectrum can directly correlate to the absolute configuration of the molecule.[13]

Experimental Workflow:

Workflow for ECD Spectroscopy.

Causality in Experimental Choices: This method is most effective for molecules containing UV-active chromophores. The accuracy of the theoretical calculations is paramount for a reliable assignment.[14] For this compound, derivatization to introduce a suitable chromophore might be necessary to obtain a strong ECD signal.

Mosher's Ester Analysis: A venerable NMR-Based Method

Mosher's ester analysis is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[15]

Principle: The chiral alcohol is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[16] The protons in these diastereomers experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration can be deduced.[17][18]

Experimental Workflow:

Workflow for Mosher's Ester Analysis.

Causality in Experimental Choices: Complete reaction to form the esters is crucial to avoid complications in the NMR analysis.[7] Accurate assignment of the proton resonances in the NMR spectra is essential for a correct application of the model.

Comparative Analysis

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Mosher's Ester Analysis (NMR)
Sample Phase Solid (single crystal)SolutionSolutionSolution
Sample Amount Micrograms to milligramsMilligramsMicrograms to milligramsMilligrams
Prerequisites High-quality single crystal[5]Chiral molecule[9]Chiral molecule with a chromophore[12]Chiral alcohol or amine[15]
Key Advantage Unambiguous 3D structure[4]Applicable to a wide range of molecules in solution[1]High sensitivity for chromophoric moleculesDoes not require specialized spectroscopic equipment beyond NMR[]
Key Limitation Crystal growth can be a major hurdle[7]Requires access to a VCD spectrometer and computational resourcesMay require derivatization to introduce a chromophoreRequires synthesis of diastereomers and can be prone to misinterpretation if the conformational model is incorrect
Confidence Level Very HighHighHigh (with good calculations)Moderate to High

Conclusion

The determination of the absolute configuration of this compound can be approached with several robust techniques. Single-crystal X-ray crystallography , if a suitable crystal can be obtained, provides the most definitive answer. For solution-state analysis, Vibrational Circular Dichroism (VCD) offers a powerful and broadly applicable alternative, requiring a comparison between experimental and computationally predicted spectra. Electronic Circular Dichroism (ECD) is a sensitive technique but may necessitate derivatization of the target molecule to introduce a chromophore. Finally, Mosher's ester analysis provides a classical NMR-based method that is accessible in most organic chemistry laboratories.

The choice of method will ultimately be guided by the availability of the sample in a particular form (crystal vs. solution), the instrumentation at hand, and the specific structural features of the molecule. For a molecule of significant interest like this compound, employing two orthogonal techniques to confirm the absolute configuration would provide the highest level of confidence.

References

The Discerning Researcher's Guide to the Cross-Reactivity Profile of 5-Azaspiro[2.4]heptan-7-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cross-reactivity profiles of 5-Azaspiro[2.4]heptan-7-ol based compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of data to explain the causality behind experimental choices and to provide actionable, field-proven insights for assessing the selectivity of this important chemical scaffold.

The this compound core is a key structural motif found in a variety of investigational compounds, prized for its conformational rigidity and novel chemical space. This guide will focus on two prominent classes of compounds built upon this scaffold: dual orexin receptor antagonists (DORAs) and dopamine D3 receptor antagonists. Understanding the cross-reactivity of these compounds is paramount for predicting potential off-target effects, ensuring safety, and ultimately, developing successful therapeutics.

The Imperative of Comprehensive Cross-Reactivity Profiling

In the realm of drug discovery, a compound's journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring its specificity for the intended biological target. Off-target interactions can lead to a myriad of undesirable outcomes, from diminished efficacy to severe adverse events. Therefore, a thorough and early assessment of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of robust scientific inquiry and a critical step in de-risking a drug development program.

For compounds based on the this compound scaffold, this is particularly crucial. While this structure can be tailored to achieve high potency at the primary target, its interactions with a wider array of biological macromolecules must be systematically investigated. This guide will illuminate the process of building a comprehensive cross-reactivity profile, using illustrative data based on known activities of this compound class.

Comparative Cross-Reactivity Profiles: A Tale of Two Targets

The versatility of the this compound scaffold is evident in its application to distinct therapeutic targets. Below, we compare the representative cross-reactivity profiles of two such applications: a dual orexin receptor antagonist (DORA) and a dopamine D3 receptor antagonist.

Dual Orexin Receptor Antagonists (DORAs)

Compounds in this class are being investigated for the treatment of insomnia. Their primary mechanism of action is the blockade of orexin receptors 1 and 2 (OX1 and OX2), which are key regulators of wakefulness. A favorable cross-reactivity profile for a DORA would demonstrate high affinity for both OX1 and OX2 receptors, with minimal interaction with other receptors, particularly those involved in sedation or other CNS functions that could lead to undesirable side effects.

Table 1: Illustrative Cross-Reactivity Profile of a this compound based DORA

TargetPrimary FunctionBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
Orexin 1 Receptor (OX1) Primary Target 5.2 6.8
Orexin 2 Receptor (OX2) Primary Target 3.8 4.5
Dopamine D2 ReceptorNeurotransmission> 10,000> 10,000
Serotonin 5-HT2A ReceptorNeurotransmission8,5009,200
Histamine H1 ReceptorAllergic response, Sedation> 10,000> 10,000
Adrenergic α1A ReceptorBlood pressure regulation7,8008,100
Muscarinic M1 ReceptorCognition, Salivation> 10,000> 10,000
hERG ChannelCardiac action potential> 10,000> 10,000

Note: The data presented in this table is illustrative and intended for educational purposes.

Dopamine D3 Receptor Antagonists

These compounds are being explored for the treatment of neuropsychiatric disorders such as schizophrenia and substance use disorder. The therapeutic hypothesis is that selective blockade of the D3 receptor, which is predominantly expressed in brain regions associated with reward and cognition, can provide therapeutic benefits with a lower incidence of the motor side effects associated with less selective dopamine antagonists that also block the D2 receptor.

Table 2: Illustrative Cross-Reactivity Profile of a this compound based Dopamine D3 Receptor Antagonist

TargetPrimary FunctionBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
Dopamine D3 Receptor Primary Target 1.5 2.1
Dopamine D2 ReceptorNeurotransmission, Motor control250310
Dopamine D4 ReceptorNeurotransmission850980
Serotonin 5-HT1A ReceptorMood, Anxiety1,2001,500
Serotonin 5-HT2A ReceptorNeurotransmission9501,100
Adrenergic α1A ReceptorBlood pressure regulation2,5002,800
hERG ChannelCardiac action potential> 10,000> 10,000

Note: The data presented in this table is illustrative and intended for educational purposes.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity relies on a tiered approach, beginning with broad screening and progressing to more detailed functional characterization of any identified off-target interactions.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step involves screening the compound against a large panel of receptors, ion channels, and enzymes. This is typically performed using radioligand binding assays, which measure the ability of the test compound to displace a known radiolabeled ligand from its target. Commercial services, such as the Eurofins SafetyScreen44™ panel, provide an efficient way to conduct this initial screen.[1]

Step-by-Step Methodology for a Radioligand Binding Assay:

  • Preparation of Target Membranes: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the target membranes, a fixed concentration of a high-affinity radioligand for the target, and the test compound at a range of concentrations.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, specific radioligand is chosen to ensure a robust and sensitive assay window.

  • Concentration of Radioligand: The concentration of the radioligand is typically set at or near its dissociation constant (Kd) to provide optimal conditions for competitive binding.

  • Broad Panel Selection: The choice of targets in the screening panel is based on known liabilities of similar chemical classes and regulatory guidance.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Target Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50/Ki) Counting->DataAnalysis

Caption: Workflow for a typical radioligand binding assay.

Tier 2: Functional Cell-Based Assays

For any off-target interactions identified in the binding assays, it is crucial to determine if the compound has a functional effect at that target (i.e., is it an agonist, antagonist, or allosteric modulator). This is assessed using cell-based functional assays that measure a downstream signaling event upon receptor activation.

Step-by-Step Methodology for a GPCR Functional Assay (e.g., Calcium Mobilization):

  • Cell Culture: A cell line stably expressing the target G-protein coupled receptor (GPCR) is cultured.

  • Loading with a Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Setup: The cells are plated in a 96- or 384-well plate. The test compound is added at various concentrations.

  • Stimulation: For antagonist testing, a known agonist for the receptor is added to stimulate a response.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal response (EC50 for an agonist) or inhibits 50% of the agonist response (IC50 for an antagonist).

Causality Behind Experimental Choices:

  • Choice of Cell Line: A cell line with low endogenous expression of the target receptor is chosen for stable transfection to ensure a clean signal.

  • Choice of Functional Readout: The functional assay is chosen based on the known signaling pathway of the target receptor (e.g., calcium mobilization for Gq-coupled receptors, cAMP accumulation for Gs- or Gi-coupled receptors).

  • Agonist Concentration for Antagonist Assays: A concentration of the agonist that produces approximately 80% of the maximal response (EC80) is typically used to provide a robust window for detecting antagonism.

GPCR_Functional_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cells Cells Expressing Target GPCR Dye Fluorescent Dye Loading Cells->Dye CompoundAddition Test Compound Addition Dye->CompoundAddition AgonistStimulation Agonist Stimulation CompoundAddition->AgonistStimulation SignalDetection Fluorescence Measurement AgonistStimulation->SignalDetection DataAnalysis Data Analysis (EC50/IC50) SignalDetection->DataAnalysis

Caption: Workflow for a typical GPCR functional assay.

Signaling Pathways and the Rationale for Target Selection

The selection of targets for a cross-reactivity panel is not arbitrary. It is guided by the chemical structure of the compound and the known pharmacology of related molecules. For amine-containing scaffolds like this compound, there is a higher propensity for interaction with aminergic GPCRs.

Signaling_Pathways cluster_primary Primary Targets cluster_off_target Potential Off-Targets Orexin_Receptors Orexin Receptors (OX1/OX2) Dopamine_D3_Receptor Dopamine D3 Receptor Dopamine_D2 Dopamine D2 Receptor Serotonin_Receptors Serotonin Receptors Adrenergic_Receptors Adrenergic Receptors Histamine_Receptors Histamine Receptors Muscarinic_Receptors Muscarinic Receptors hERG_Channel hERG Channel Compound This compound Based Compound Compound->Orexin_Receptors Therapeutic Effect (Insomnia) Compound->Dopamine_D3_Receptor Therapeutic Effect (Neuropsychiatric Disorders) Compound->Dopamine_D2 Potential Side Effects (Motor, Endocrine) Compound->Serotonin_Receptors Potential Side Effects (Mood, Sleep) Compound->Adrenergic_Receptors Potential Side Effects (Cardiovascular) Compound->Histamine_Receptors Potential Side Effects (Sedation) Compound->Muscarinic_Receptors Potential Side Effects (Cognitive, Anticholinergic) Compound->hERG_Channel Potential Side Effects (Cardiac Arrhythmia)

Caption: Logical relationships between the compound, its primary targets, and potential off-targets.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent and selective ligands for a variety of CNS targets. However, as with any chemical series, a thorough understanding of its cross-reactivity profile is essential for successful drug development. By employing a tiered approach of broad panel screening followed by functional characterization of any identified off-target hits, researchers can build a comprehensive and predictive selectivity profile. This guide has provided a framework for this process, including detailed experimental protocols and the underlying scientific rationale. As new therapeutic targets are explored for this versatile scaffold, the principles of rigorous cross-reactivity profiling outlined herein will remain a critical component of translating promising chemical matter into safe and effective medicines.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Azaspiro[2.4]heptan-7-ol Routes

Author: BenchChem Technical Support Team. Date: January 2026

The 5-azaspiro[2.4]heptan-7-ol scaffold is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This guide provides a comparative analysis of three distinct synthetic routes to this key intermediate, offering an in-depth look at their efficiency, scalability, and overall practicality for researchers and drug development professionals.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges, primarily centered around the stereoselective construction of the spirocyclic core containing a cyclopropane ring fused to a pyrrolidine ring. An efficient synthesis must address not only the formation of these two rings with the correct spatial orientation but also the installation of the hydroxyl group with the desired stereochemistry. The routes discussed herein have been selected to represent diverse and strategically different approaches to overcoming these challenges.

Route 1: Kulinkovich Cyclopropanation of a Proline-Derived Ester

This approach leverages the power of the Kulinkovich reaction to construct the spirocyclic cyclopropanol in a single, convergent step from a readily available proline derivative.[1][2] The reaction proceeds via a titanacyclopropane intermediate, which then reacts with an ester to form the cyclopropanol.[1][3]

Synthetic Workflow

Kulinkovich_Route A N-Boc-4-oxoproline methyl ester B This compound A->B EtMgBr, Ti(OiPr)4 THF, 0°C to rt Simmons_Smith_Route A N-Boc-4-oxoproline B N-Boc-4-methyleneproline A->B Ph3PCH3Br, KHMDS THF, -78°C to rt C N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid B->C Et2Zn, CH2I2 DCM, 0°C to rt D This compound C->D 1. (COCl)2, DMF (cat.), DCM 2. NaBH4, THF/H2O Reductive_Amination_Route A Spiro[2.4]heptan-4-one B 5-Azaspiro[2.4]heptan-7-one A->B 1. NH2OH.HCl, Pyridine 2. H2, Pd/C, (Boc)2O C This compound B->C NaBH4, MeOH, 0°C

References

A Researcher's Guide to Enhancing Reproducibility in Bioassays: The Case of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of neuroscience, novel chemical scaffolds hold the promise of unlocking new therapeutic avenues. The 5-azaspiro[2.4]heptane core is one such scaffold, derivatives of which have been investigated as potent orexin receptor antagonists, highlighting their potential in treating sleep disorders, addiction, and other neurological conditions.[1][2] However, the journey from a promising molecular structure to a validated therapeutic candidate is paved with rigorous and, most importantly, reproducible biological testing. This guide provides a deep dive into the critical factors governing the reproducibility of bioassays involving the novel compound 5-Azaspiro[2.4]heptan-7-ol, offering a framework for researchers to design, execute, and interpret their experiments with the highest degree of scientific integrity.

The Challenge of Bioassay Reproducibility

Bioassays, especially cell-based assays, are inherently complex systems susceptible to a multitude of variables that can influence their outcome.[3] The ability of independent researchers to obtain similar results is a cornerstone of good science, providing evidence that the observed effects are real and not due to chance or experimental artifact.[4] A lack of reproducibility can stem from various sources, including the inherent variability of biological materials, subtle differences in experimental protocols, and even the specific reagents and equipment used.[5][6][7] For novel compounds like this compound, establishing robust and reproducible bioassays is paramount to accurately characterizing their biological activity and therapeutic potential.

A Representative Bioassay: Assessing Neuronal Viability in Response to this compound

Given the neurological context of related 5-azaspiro[2.4]heptane compounds, a relevant bioassay for this compound would be to assess its impact on neuronal cell viability. This hypothetical assay serves as a practical example to dissect the critical parameters for ensuring reproducibility.

Experimental Protocol: Neuronal Viability Assay

This protocol outlines a standard method for determining the effect of this compound on the viability of a human neuroblastoma cell line (e.g., SH-SY5Y), a common model in neurobiology research.

Materials:

  • This compound (synthesized and purity-verified)

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Culture and Plating:

    • Maintain SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

    • On the day of the experiment, harvest cells using trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count using a hemocytometer and trypan blue to ensure viability.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the plated cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the treated plates for 48 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours, protected from light.

    • Measure fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Normalize the fluorescence readings of the treated wells to the vehicle-only control wells.

    • Plot the normalized viability data against the compound concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow for Neuronal Viability Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis cell_culture Maintain and Passage SH-SY5Y Cells plate_cells Seed Cells into 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with Compound and Vehicle Controls plate_cells->treat_cells compound_prep Prepare Serial Dilutions of This compound compound_prep->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_reagent Add Resazurin-based Viability Reagent incubate_48h->add_reagent measure_fluorescence Measure Fluorescence with Plate Reader add_reagent->measure_fluorescence data_analysis Normalize Data and Calculate IC50 measure_fluorescence->data_analysis G compound This compound receptor GPCR (e.g., Orexin Receptor) compound->receptor Antagonizes g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates/Inhibits effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response (e.g., change in viability) second_messenger->downstream

References

A Head-to-Head Comparison of 5-Azaspiro[2.4]heptan-7-ol with Known Therapeutic Agents in Neurology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using the hypothetical compound 5-Azaspiro[2.4]heptan-7-ol, hereafter referred to as "Compound S," as a case study. Spirocyclic scaffolds are gaining significant traction in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] Given the established interest in spirocycles for neurological disorders, this guide will compare Compound S against leading therapeutic agents in epilepsy and neuropathic pain, two conditions with a significant need for novel treatment paradigms.

Our approach is grounded in rigorous, side-by-side experimental comparisons, emphasizing the causality behind protocol choices and ensuring that the data generated is both reliable and translatable. We will detail a logical progression of assays, from initial in vitro characterization to in vivo efficacy models, providing a robust pathway for assessing the therapeutic potential of Compound S.

Comparator Agent Selection: Establishing a Relevant Benchmark

To contextualize the potential of Compound S, it is imperative to benchmark its performance against current standards of care. We have selected a panel of established drugs for epilepsy and neuropathic pain, chosen for their distinct mechanisms of action. This allows for a comprehensive assessment of where Compound S may offer advantages, be it in efficacy, safety, or a novel pharmacological profile.

Table 1: Selected Comparator Therapeutic Agents

Therapeutic AreaComparator AgentPrimary Mechanism of Action
Epilepsy CarbamazepineVoltage-gated sodium channel blocker[4][5]
Valproic AcidMultiple mechanisms, including sodium channel blockade and increased GABA levels[4][6]
LevetiracetamBinds to synaptic vesicle protein 2A (SV2A)[7]
Neuropathic Pain AmitriptylineTricyclic antidepressant (TCA); serotonin and norepinephrine reuptake inhibitor[8][9]
DuloxetineSerotonin-norepinephrine reuptake inhibitor (SNRI)[9]
GabapentinBinds to the α2-δ subunit of voltage-gated calcium channels[10]

In Vitro Evaluation: From Cellular Viability to Mechanistic Insight

The initial phase of characterization focuses on understanding the fundamental interactions of Compound S at the cellular level. This stage is critical for establishing a therapeutic window and elucidating its mechanism of action.

Workflow for In Vitro Screening

The following workflow ensures a systematic evaluation, starting with basic safety and progressing to more complex mechanistic studies.

A Start: Compound S Synthesis & Purification B Cytotoxicity Screening (e.g., MTT Assay) in SH-SY5Y Neuronal Cells A->B C Determine Maximum Non-Toxic Concentration B->C D Mechanistic Assays C->D E Whole-Cell Patch Clamp Electrophysiology (Na+ & Ca2+ Channels) D->E  Primary  Mechanism F Neuroprotection Assay (vs. Oxidative Stress) D->F  Functional  Outcome G Data Analysis & Comparison with Standard Agents E->G F->G H End: Profile Generation G->H A Start: Compound S Formulation for In Vivo Dosing B Pharmacokinetic (PK) Study (Determine half-life, Cmax) A->B C Efficacy Model 1: Anticonvulsant Activity (6-Hz Seizure Model, Mice) B->C D Efficacy Model 2: Analgesic Activity (Formalin Test, Rats) B->D E Preliminary Safety: Locomotor Activity Test C->E D->E F Data Analysis & Comparison with Standard Agents E->F G End: In Vivo Proof-of-Concept F->G cluster_0 Desired Therapeutic Effect cluster_1 Potential Side Effects A Compound S B On-Target (e.g., Na+ Channel) A->B High Affinity C Off-Target 1 (e.g., hERG Channel) A->C Low Affinity D Off-Target 2 (e.g., 5-HT Receptor) A->D Low Affinity

References

A Strategic Guide to the Structure-Activity Relationship (SAR) of 5-Azaspiro[2.4]heptan-7-ol Analogs: A Novel Scaffold for CNS Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the structure-activity relationships (SAR) of 5-azaspiro[2.4]heptan-7-ol analogs. The inherent three-dimensionality and conformational rigidity of spirocyclic scaffolds present a compelling opportunity to develop novel, potent, and selective ligands for challenging biological targets, particularly within the central nervous system (CNS).[1][2] While extensive SAR literature for this specific scaffold is nascent, this document synthesizes insights from related spirocyclic compounds and outlines a strategic, data-driven approach to unlock its therapeutic potential. We will focus on the nicotinic acetylcholine receptors (nAChRs), a well-validated class of CNS targets, as a primary hypothesis for biological activity.[3][4]

The this compound Scaffold: Rationale and Potential

The 5-azaspiro[2.4]heptane core is a validated building block in medicinal chemistry, notably as a proline analog in potent antiviral agents like Ledipasvir, a Hepatitis C Virus (HCV) NS5A inhibitor.[5][6] Its rigid structure, which precisely orients substituents in three-dimensional space, is key to achieving high target affinity and selectivity.[1][2] The introduction of a hydroxyl group at the C7 position of the cyclopropane ring introduces a critical vector for hydrogen bonding and a potential point for further derivatization, while the secondary amine at position 5 serves as a versatile handle for modification to modulate potency, selectivity, and physicochemical properties.

Our hypothesis is that this scaffold can serve as a novel pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, which are implicated in cognitive function, pain, and inflammation.[3][4] The rigid geometry of the this compound core can mimic aspects of the endogenous ligand acetylcholine, while allowing for tailored substitutions to achieve subtype selectivity—a critical challenge in nAChR pharmacology.[7]

A Proposed SAR Exploration Strategy

To systematically explore the SAR of this scaffold, we propose a multi-pronged synthetic and screening effort focused on three key regions of the molecule: the azaspirocyclic nitrogen (N5), the stereochemistry and substitution of the hydroxyl group (C7), and the cyclopropyl ring.

The following diagram illustrates the proposed points of diversification on the core scaffold.

SAR_Strategy cluster_scaffold This compound Core cluster_modifications Points of Diversification Scaffold N5 R1: N-Substitution (Aryl, Heteroaryl, Alkyl) N5->Scaffold Modulates Potency & Physicochemical Properties C7_Stereo R2: C7-Stereochemistry & Ethers ((R)-OH, (S)-OH, -OR') C7_Stereo->Scaffold Probes H-Bonding & Stereochemical Fit Cyclopropyl R3: Cyclopropane Substitution (Me, F, CF3) Cyclopropyl->Scaffold Fine-tunes Conformation & Metabolic Stability Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prep incubate Incubate: Membranes + Radioligand + Test Compound (Varying Concentrations) prep->incubate filter Rapid Filtration (Wash with Cold Buffer) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 quantify->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end nAChR_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opens Agonist Agonist (e.g., 5-Azaspiroheptanol analog) Agonist->nAChR Binds Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Ca_Signaling Ca²⁺-dependent Kinase Activation (e.g., CaMKII, MAPK) Ca_Influx->Ca_Signaling Ca_Signaling->Response

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guidance is risk mitigation, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are designed to be self-validating, rooted in the established principles of chemical hygiene and hazardous waste management.

Hazard Assessment and Toxidicological Profile

Due to the absence of a specific SDS for 5-Azaspiro[2.4]heptan-7-ol, a conservative approach to its hazard assessment is imperative. Based on data from analogous azaspiro compounds, such as 5-Azaspiro[2.4]heptan-4-one and (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, we can infer the following potential hazards:

  • Skin and Eye Irritation: Many azaspiro derivatives are classified as skin and eye irritants.[1] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of aerosols or dusts of similar compounds may cause respiratory irritation.[1]

  • Acute Toxicity: Some related heterocyclic compounds are harmful if swallowed.[2]

  • Environmental Hazard: Heterocyclic compounds can be persistent in the environment and may pose a risk to aquatic life.[3] Therefore, release into the environment must be strictly avoided.[2][4]

The presence of the alcohol functional group suggests that this compound is likely a flammable or combustible liquid. Toxic alcohols, in general, can cause a range of adverse health effects upon ingestion, inhalation, or skin absorption.[5][6][7][8]

Table 1: Summary of Inferred Hazards and Necessary Precautions

Hazard CategoryInferred Risk for this compoundRecommended Precaution
Health Hazards
Skin IrritationProbableAvoid skin contact; wear appropriate gloves and lab coat.[1][2]
Eye IrritationProbableWear safety glasses or goggles.[1][2]
Respiratory IrritationPossibleHandle in a well-ventilated area or a chemical fume hood.[1]
Acute Oral ToxicityPossibleDo not ingest; practice good laboratory hygiene.[2]
Physical Hazards
FlammabilityPossible (due to alcohol group)Keep away from heat, sparks, and open flames.[4][9]
Environmental Hazards
Aquatic ToxicityPossibleDo not dispose of down the drain or in the general trash.[3][4]
Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate PPE. This is a critical step in a self-validating safety system.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[2]

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[2]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[2]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][10]

Step 1: Waste Segregation and Collection

  • Principle: Proper segregation of chemical waste is fundamental to prevent dangerous reactions and to ensure compliant disposal.

  • Procedure:

    • Designate a specific, clearly labeled, and compatible waste container for this compound and materials contaminated with it. The container should be made of a material that is resistant to organic solvents.

    • The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name "this compound" and an approximate concentration if in solution.

    • Collect all waste, including unused neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper) in this designated container.

Step 2: Storage of Hazardous Waste

  • Principle: Safe storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Procedure:

    • Keep the hazardous waste container tightly sealed when not in use.[1][4][11]

    • Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat, sparks, and incompatible materials (e.g., strong oxidizing agents).[4]

Step 3: Arranging for Professional Disposal

  • Principle: The final disposal of hazardous chemical waste must be handled by a licensed and certified waste disposal company to ensure it is managed in an environmentally responsible manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[2]

    • Provide the waste disposal service with a complete and accurate description of the waste, including the chemical name and any other components in the waste mixture.

    • Follow all institutional and regulatory procedures for waste handover and documentation.

Step 4: Decontamination of Reusable Equipment

  • Principle: Thorough decontamination of all equipment that has come into contact with this compound is necessary to prevent cross-contamination and accidental exposure.

  • Procedure:

    • Rinse any reusable glassware or equipment with a suitable organic solvent (e.g., ethanol or acetone) into the designated hazardous waste container.

    • Follow the solvent rinse with a thorough washing with soap and water.

    • Dispose of any cleaning materials (e.g., wipes, absorbent pads) as contaminated solid waste in the designated hazardous waste container.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Collect the absorbed material and place it in the designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_contingency Contingency Planning start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Chemical resistant gloves - Safety goggles/face shield - Lab coat start->ppe handling Handle in a chemical fume hood ppe->handling waste_collection Collect waste in a labeled, compatible container: - 'Hazardous Waste' - Chemical name handling->waste_collection spill Spill Occurs handling->spill storage Store sealed container in a designated satellite accumulation area waste_collection->storage professional_disposal Contact EHS or licensed waste disposal service for pickup storage->professional_disposal decontaminate Decontaminate reusable equipment into waste container professional_disposal->decontaminate end End: Safe and Compliant Disposal Achieved decontaminate->end small_spill Small Spill: Absorb with inert material, collect as hazardous waste spill->small_spill  Small large_spill Large Spill: Evacuate and contact EHS spill->large_spill  Large small_spill->waste_collection large_spill->professional_disposal

Caption: Disposal Workflow for this compound

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.